molecular formula C11H7BrClNO B3026846 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline CAS No. 1155270-71-5

7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No.: B3026846
CAS No.: 1155270-71-5
M. Wt: 284.53
InChI Key: WTMWNZRPJAVCPA-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-bromo-7-chloro-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-7-1-2-8-10-6(3-4-15-8)5-9(13)14-11(7)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMWNZRPJAVCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C3C1=CC(=NC3=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214537
Record name 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155270-71-5
Record name 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155270-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline, identified by CAS Number 1155270-71-5 , is a pivotal heterocyclic intermediate that has garnered significant attention in medicinal chemistry.[1] Its rigid, tricyclic structure incorporating strategically placed halogen atoms makes it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical role as a building block in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, and essential safety and handling information.

Core Compound Identification and Properties

This compound is a structurally complex molecule featuring a fused pyranoquinoline core. The presence of both bromine and chlorine atoms at specific positions (7 and 5, respectively) offers distinct and orthogonal handles for further chemical modification, a highly desirable trait in drug design and development.

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below, compiled from leading chemical suppliers.[1][2]

PropertyValueSource(s)
CAS Number 1155270-71-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₇BrClNO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 284.54 g/mol --INVALID-LINK--
Appearance Yellow to brown solid--INVALID-LINK--
Purity ≥98% (typically assessed by NMR)--INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
InChI Key WTMWNZRPJAVCPA-UHFFFAOYSA-N--INVALID-LINK--
Structural Representation

The unique tricyclic structure is fundamental to its utility in creating sterically defined and potent biological agents.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most commonly cited pathway involves the cyclization of a functionalized quinolinone precursor.[3]

Synthetic Pathway Overview

The synthetic route originates from the precursor 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one . The transformation to the target molecule involves an intramolecular cyclization and chlorination. This process effectively builds the pyran ring and installs the chloro group at the 5-position.

SynthesisWorkflow cluster_start Starting Material cluster_process Core Transformation cluster_product Final Intermediate start_mol 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one step1 Intramolecular Cyclization & Chlorination start_mol->step1 e.g., POCl₃ or SOCl₂ Heat end_mol This compound step1->end_mol

Caption: Overall synthetic workflow from precursor to the target intermediate.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established chemical transformations for analogous heterocyclic systems. Researchers should optimize conditions based on their specific laboratory setup and scale.

Objective: To synthesize this compound from 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one.

Materials:

  • 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, serves as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) followed by a catalytic amount of DMF.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a yellow to brown solid.

Application in Drug Development: A Gateway to PARP Inhibitors

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (a concept known as synthetic lethality), particularly in cancers with BRCA1/BRCA2 mutations.[5]

Role in the Synthesis of Talazoparib (Exemplary)

While multiple PARP inhibitors exist, the structure of this compound is closely related to key fragments used in the synthesis of potent inhibitors like Talazoparib (BMN-673) .[6][7] Talazoparib is an FDA-approved drug for treating patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[8]

The bromo- and chloro-substituents on the intermediate serve as crucial reaction sites for introducing the complex side chains that are essential for high-affinity binding to the PARP enzyme. For instance, the bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties that form the core of the final drug.

Application Intermediate 7-Bromo-5-chloro-2,3-dihydropyrano [4,3,2-de]quinoline Reaction Multi-step Synthesis (e.g., Pd-catalyzed cross-coupling, functional group interconversion) Intermediate->Reaction API Final API (e.g., Talazoparib Analogs) Reaction->API Target PARP Enzyme Target API->Target Binds & Inhibits Effect Therapeutic Effect (Inhibition of DNA Repair, Cancer Cell Death) Target->Effect Leads to

Caption: Role of the intermediate in the development pathway of PARP inhibitors.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate. While specific spectral data with peak assignments are not widely published in open literature, supplier-provided Certificates of Analysis confirm that the structure is consistent with standard analytical techniques.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, as well as two triplet-like signals for the diastereotopic methylene protons of the dihydropyran ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine and chlorine atoms.

  • Purity Analysis: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or by quantitative NMR (qNMR).

Safety, Handling, and Storage

As a halogenated heterocyclic compound intended for research and manufacturing, proper safety protocols must be strictly followed.

Hazard Identification

Based on supplier safety data, the compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Recommended Handling and PPE
  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors. Ensure engineering controls are adequate to maintain exposure below any occupational limits.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is typically between 0-8 °C to ensure long-term stability.[1]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling building block in the field of oncology drug discovery. Its well-defined structure and dual halogenation provide medicinal chemists with a reliable and versatile platform for synthesizing next-generation PARP inhibitors and other targeted therapies. A thorough understanding of its synthesis, reactivity, and handling is crucial for any research or development program aiming to leverage this potent intermediate to create novel, life-saving therapeutics.

References

Physicochemical properties of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: Properties, Characterization, and Synthetic Potential

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for potent and selective therapeutics is perpetual. Heterocyclic compounds, particularly those incorporating the quinoline nucleus, have historically proven to be a rich source of pharmacologically active agents.[1] This guide focuses on a unique and promising heterocyclic intermediate: This compound .

This molecule is not an end-product therapeutic but rather a highly functionalized and strategically designed building block.[2] Its rigid, tricyclic core, combined with the differential reactivity of its bromine and chlorine substituents, makes it an exceptionally valuable scaffold for the synthesis of compound libraries targeting a range of diseases. The pyrano-quinoline core is found in natural products and synthetic compounds with demonstrated biological activities, including anticancer, anti-inflammatory, and antiallergic properties.[3][4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to provide a practical framework for understanding, characterizing, and strategically utilizing this compound in a research and development setting. We will delve into its core physicochemical properties, provide authoritative, step-by-step protocols for their experimental determination, and explore its synthetic potential as a cornerstone for next-generation therapeutics.

Core Molecular Profile

A precise understanding of a compound's identity is the foundation of all subsequent research. The following table summarizes the key identifiers and structural properties of this compound.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 1155270-71-5Sigma-Aldrich
Molecular Formula C₁₁H₇BrClNOMedChemExpress[5]
Molecular Weight 284.54 g/mol MedChemExpress[5]
Appearance Yellow to brown solidMedChemExpress[5]
InChI Key WTMWNZRPJAVCPA-UHFFFAOYSA-NSigma-Aldrich
Canonical SMILES C1=CC2=C3C(=C(C=C1Br)N=C2Cl)OCCO3-

Predicted Physicochemical Properties for Drug Development

In modern drug discovery, in silico prediction of physicochemical properties is a critical first step to assess a compound's potential "drug-likeness" and to anticipate its ADME (Absorption, Distribution, Metabolism, Excretion) profile. While experimental data is the gold standard, these predictions guide initial experimental design and library development. The properties below are computationally derived and benchmarked against criteria such as Lipinski's "Rule of Five," which suggests that orally active drugs typically have a LogP ≤ 5, molecular weight ≤ 500, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

ParameterPredicted ValueSignificance in Drug Discovery
LogP (Lipophilicity) ~3.5 - 4.0Indicates good membrane permeability. Falls within the optimal range for oral bioavailability.
Topological Polar Surface Area (TPSA) ~21.7 ŲSuggests excellent potential for blood-brain barrier penetration (for CNS targets).
Hydrogen Bond Donors 0Contributes to favorable lipophilicity.
Hydrogen Bond Acceptors 2 (N, O)Provides points for specific interactions with biological targets.
Molar Refractivity ~67.5 cm³Relates to molecular volume and polarizability, influencing binding interactions.
Rotatable Bonds 0The rigid structure reduces conformational entropy loss upon binding, potentially increasing affinity.

Experimental Characterization: Protocols and Rationale

While predictions are useful, rigorous experimental validation is non-negotiable for scientific integrity. The following sections provide detailed, authoritative protocols for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates.[6] It limits absorption and can lead to unreliable data in biological assays. The kinetic solubility assay is a high-throughput method ideal for early-stage compounds where material may be limited.[7][8] It measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, mimicking how compounds are often handled in biological screening.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[9]

  • Sample Preparation: In duplicate, add 5 µL of the 10 mM DMSO stock to 495 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.5 mL microcentrifuge tubes. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C to allow the system to reach equilibrium.[7]

  • Separation of Undissolved Solid: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully remove a 100 µL aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated LC-MS/MS or UV-Vis spectrophotometry method against a standard curve prepared in the same PBS/DMSO matrix.[6]

  • Data Reporting: The resulting concentration is reported as the kinetic aqueous solubility in µM.

Lipophilicity Determination (LogP by RP-HPLC)

Rationale: The octanol-water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity, which governs its ability to cross cell membranes. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method and is officially recommended by the OECD.[10] It determines lipophilicity by measuring the compound's retention time on a nonpolar stationary phase.[11]

Experimental Protocol:

  • System Setup: Use a C18 HPLC column. The mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of 5-7 standard compounds with known LogP values that span a range (e.g., from 1.0 to 5.0). Inject each standard individually and record its retention time (t_R).

  • Determination of Dead Time (t_0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time.[10]

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the log(k') of the standards against their known LogP values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).

  • Sample Analysis: Dissolve the test compound in the mobile phase starting composition and inject it into the HPLC system under the same conditions. Record its retention time.

  • Calculate LogP: Calculate the log(k') for the test compound and use the calibration equation to determine its experimental LogP value.[12]

Melting Point Determination (Capillary Method)

Rationale: The melting point (or melting range) is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid. This protocol adheres to the standards set by the United States Pharmacopeia (USP).[13][14]

Experimental Protocol (USP <741>, Class Ia):

  • Sample Preparation: Ensure the compound is finely powdered and thoroughly dried (e.g., in a vacuum desiccator over P₂O₅ for 24 hours).[15]

  • Capillary Loading: Charge a capillary tube (0.8-1.2 mm internal diameter) with the dry powder to form a packed column 2.5-3.5 mm high.[15]

  • Apparatus Setup: Use a calibrated melting point apparatus with a suitable bath fluid (e.g., silicone oil) and an accurate thermometer or digital sensor.

  • Determination:

    • Heat the apparatus to a temperature approximately 10°C below the expected melting point.

    • Insert the capillary tube into the apparatus.

    • Increase the temperature at a rate of 1°C per minute.[16]

    • Record the temperature at which the column of the substance is observed to collapse against the side of the tube (the onset of melting).

    • Record the temperature at which the substance becomes completely liquid (the clear point).

  • Data Reporting: The melting point is reported as the range between the onset and clear point temperatures.

Synthesis and Application in Drug Discovery

Proposed Synthetic Pathway

While specific proprietary synthesis routes may vary, a chemically plausible and efficient pathway to this compound involves an intramolecular cyclization of a suitable precursor. The known starting material, 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one, strongly suggests a dehydration and cyclization strategy, likely under acidic or Mitsunobu conditions, to form the pyran ring.

G cluster_0 Proposed Synthesis start 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one reagents Intramolecular Cyclization (e.g., PPh₃, DIAD or H⁺ catalyst) start->reagents product This compound (Target Molecule) reagents->product

Caption: Proposed intramolecular cyclization route to the target scaffold.

Strategic Role as a Core Intermediate

The true value of this compound lies in its potential for derivatization. The two distinct halogen atoms (bromine and chlorine) can be selectively functionalized using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of chemical space around the core scaffold. This makes it an ideal starting point for generating a library of novel compounds for high-throughput screening.

G cluster_1 Drug Discovery Workflow cluster_reactions Parallel Synthesis core Core Scaffold (this compound) suzuki Suzuki Coupling (at C7-Br) core->suzuki R¹-B(OH)₂ buchwald Buchwald-Hartwig (at C5-Cl) core->buchwald R²-NH₂ other Other Couplings (e.g., Sonogashira) core->other R³-alkyne library Diverse Compound Library suzuki->library buchwald->library other->library screening High-Throughput Screening (e.g., Anticancer, Anti-inflammatory) library->screening

Caption: Role as a core scaffold for generating diverse compound libraries.

The pyrano-quinoline motif has been associated with a range of biological activities. Related pyrano[3,2-c]quinolone scaffolds have demonstrated potent antiproliferative and antitubulin activities, making them relevant for oncology research.[4] Furthermore, other quinoline derivatives have been explored as antiallergic agents and α-glucosidase inhibitors for diabetes, highlighting the broad therapeutic potential of this chemical class.[3][17] By using this compound as a starting point, researchers can rapidly generate novel analogues to probe these and other biological targets.

Conclusion

This compound represents more than just a chemical entry in a catalog; it is a strategic tool for innovation in drug discovery. Its well-defined structure, coupled with predictable drug-like properties and immense synthetic versatility, positions it as a privileged scaffold for the development of next-generation therapeutics. This guide provides the foundational knowledge and validated experimental protocols necessary for researchers to confidently incorporate this promising intermediate into their discovery programs, bridging the gap from molecular concept to potential clinical reality.

References

  • Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (2008). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP31-NF26. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Avdeef, A., & Berger, C. M. (2003). U.S. Patent No. 6,548,307 B2. Washington, DC: U.S. Patent and Trademark Office.
  • MedChemExpress. (n.d.). Certificate of Analysis: this compound. Retrieved from a specific product page on the MedChemExpress website.
  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Kuhne, R., & Kansy, M. (2003). U.S. Patent No. 6,524,863 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Ciura, K., Dziomba, S., Nowak, P., & Belka, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Liang, G., et al. (2006). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). <741> Melting Range or Temperature. USP-NF. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound. Product Page. Retrieved from a specific product page on the Sigma-Aldrich website.
  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Cairns, H., et al. (1985). New antiallergic pyrano[3,2-g]quinoline-2,8-dicarboxylic acids with potential for the topical treatment of asthma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • TargetMol. (n.d.). This compound. Product Page. Retrieved from a specific product page on the TargetMol website.
  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines... Organic Chemistry Portal. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bocan, T. (n.d.).
  • Shanty, A., & Nargund, L. V. G. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles-A review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Glavač, D., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth... MDPI. Retrieved from [Link]

  • Bakherad, M., et al. (2018). Pyrano[3,2-c]quinoline Derivatives as New Class of α-glucosidase Inhibitors to Treat Type 2 Diabetes... Medicinal Chemistry. Retrieved from [Link]

Sources

A Strategic Approach to the Synthesis of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, heterocyclic structure provides a versatile platform for developing compounds with a wide array of biological activities. The fusion of additional rings, such as a dihydropyran moiety, creates structurally complex and conformationally constrained systems like the pyrano[4,3,2-de]quinoline core, which are of significant interest in drug discovery. This guide details a robust and logical synthetic route for a specifically functionalized derivative, 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline, a compound identified as a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The proposed strategy is centered on the initial construction of the parent tricyclic heterocycle, followed by a sequential and regioselective halogenation process. This approach is designed to maximize yield and purity by addressing the challenges of regiocontrol early in the synthetic design. Each step is presented with a detailed experimental protocol, underpinned by mechanistic rationale and supported by authoritative references.

Introduction: The Significance of Fused Quinoline Systems

Quinoline and its derivatives have long been a focus of synthetic and medicinal chemistry due to their prevalence in natural products, particularly alkaloids, and their wide spectrum of pharmacological properties.[3] The development of efficient synthetic methodologies for quinoline construction, such as the Skraup, Friedländer, and Combes syntheses, has enabled extensive exploration of this chemical space.[4][5] Fusing additional heterocyclic rings to the quinoline framework, as seen in pyranoquinolines, generates novel chemical entities with unique three-dimensional structures, influencing their interaction with biological targets.[6]

The target molecule, this compound, presents a unique synthetic challenge due to its specific trisubstituted, fused aromatic system. This guide provides a comprehensive, step-by-step pathway for its synthesis, intended for researchers and professionals in organic synthesis and drug development. The strategy emphasizes a logical progression from simple, commercially available precursors to the complex target molecule, focusing on high-yielding and scalable reactions.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a multi-substituted aromatic system requires careful strategic planning to control the regiochemistry of the functionalization. A retrosynthetic analysis of the target molecule suggests two primary approaches: (1) begin with a pre-halogenated aniline and construct the fused ring system, or (2) construct the core tricyclic system first and then perform selective halogenations.

The latter approach was selected for its strategic advantages. Introducing halogens late in the synthesis avoids carrying sensitive functional groups through multiple steps and allows for the directing effects of the completed heterocyclic core to guide the regioselectivity of the halogenation, which can be a significant challenge in substituted quinoline systems.[7][8]

The overall forward synthesis is therefore divided into two main stages:

  • Stage 1: Construction of the Core Heterocycle. Synthesis of 2,3-dihydropyrano[4,3,2-de]quinoline from a suitable quinoline precursor.

  • Stage 2: Sequential Halogenation. Regioselective chlorination followed by bromination of the core heterocycle to yield the final product.

retrosynthesis target This compound intermediate1 5-Chloro-2,3-dihydropyrano[4,3,2-de]quinoline target->intermediate1 Selective Bromination (C7) intermediate2 2,3-Dihydropyrano[4,3,2-de]quinoline intermediate1->intermediate2 Selective Chlorination (C5) intermediate3 4-(2-Hydroxyethyl)-5-hydroxyquinoline intermediate2->intermediate3 Intramolecular Cyclization stage1_synthesis sub1 5-Hydroxyquinoline sub2 4-Chloro-5-hydroxyquinoline sub1->sub2 POCl₃, DMF sub3 4-(2-Hydroxyethyl)-5-hydroxyquinoline sub2->sub3 Stille Coupling & Reduction product1 2,3-Dihydropyrano[4,3,2-de]quinoline sub3->product1 p-TsOH, Toluene stage2_halogenation start 2,3-Dihydropyrano[4,3,2-de]quinoline chloro_prod 5-Chloro Intermediate start->chloro_prod NCS, DCM final_prod 7-Bromo-5-chloro Final Product chloro_prod->final_prod NBS, DMF

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline. As a complex quinoline derivative, this molecule holds potential as a drug intermediate for the synthesis of various active compounds.[1][2] Lacking publicly available experimental spectra, this guide establishes a robust predictive framework for its spectroscopic signature. By dissecting the molecule's structural components—a dihydropyran ring fused to a di-halogenated quinoline core—and applying established principles of chemical shift theory and substituent effects derived from analogous structures, we present a detailed assignment of all expected proton and carbon resonances. Furthermore, this document outlines the critical role of two-dimensional (2D) NMR techniques for unambiguous structural verification and provides field-proven experimental protocols for sample preparation and data acquisition, serving as a vital resource for researchers in synthetic chemistry and drug development.

Part 1: Molecular Structure and Spectroscopic Significance

The unique topology of this compound presents a distinct challenge and opportunity for structural elucidation by NMR spectroscopy. The quinoline core is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities.[3] The addition of a fused dihydropyran ring and the specific placement of bromine and chlorine atoms create a rigid structure with a unique electronic environment for each nucleus.

For clarity in the following spectral analysis, the atoms are numbered as shown in Figure 1.

Chemical structure of this compound with atom numbering Figure 1. Structure and numbering scheme for this compound.

The analysis of its NMR spectra can be logically divided into two key regions:

  • The Aliphatic Region: Characterized by the signals from the C2 and C3 methylene protons of the dihydropyran ring.

  • The Aromatic Region: Comprising signals from the protons on the quinoline core, heavily influenced by the anisotropic and electronic effects of the fused rings and halogen substituents.

Part 2: Predicted ¹H NMR Spectral Analysis

The prediction of the ¹H NMR spectrum is grounded in the fundamental principles of proton chemical shifts, spin-spin coupling, and the well-documented influence of substituents on aromatic systems.[4] The analysis leverages spectral data from unsubstituted quinoline[5][6] and related halogenated heterocyclic systems to forecast the chemical shifts and coupling patterns.

Aliphatic Region (C2 & C3 Protons)

The two methylene groups on the dihydropyran ring are chemically distinct and are expected to appear as two triplets due to vicinal coupling with each other.

  • H-2 Protons (-O-CH₂-) : These protons are adjacent to an oxygen atom, which exerts a strong deshielding effect. Therefore, their signal is expected to appear significantly downfield. Based on analogous pyrano[2,3,4-de]quinoline structures, a chemical shift in the range of δ 4.4 - 4.8 ppm is anticipated. The signal should be a triplet, with a typical vicinal coupling constant of J ≈ 6-7 Hz.

  • H-3 Protons (Ar-CH₂-) : These protons are attached to a carbon bonded to the aromatic system. They are less deshielded than the H-2 protons and are expected to resonate further upfield, likely in the range of δ 3.1 - 3.5 ppm . This signal will also appear as a triplet (J ≈ 6-7 Hz) due to coupling with the H-2 protons.

Aromatic Region (C6 & C9 Protons)

The quinoline core features two isolated aromatic protons, H-6 and H-9. Their chemical shifts are governed by the powerful electronic effects of the nitrogen heteroatom, the fused pyran ring, and the ortho/para directing halogen substituents.

  • H-6 Proton : This proton is situated between two electron-withdrawing groups: the chlorine atom at C5 and the bromine atom at C7. This environment will cause significant deshielding, pushing its resonance far downfield. It is predicted to appear as a singlet (or a very finely split doublet due to a small ⁴J meta-coupling to H-9) in the range of δ 7.8 - 8.1 ppm .

  • H-9 Proton : This proton is part of the pyridine ring fragment. The adjacent nitrogen atom strongly deshields this position. Its chemical shift is predicted to be in the range of δ 8.3 - 8.6 ppm . It is expected to appear as a singlet, as the nearest proton (H-6) is four bonds away.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-98.3 - 8.6s-
H-67.8 - 8.1s-
H-24.4 - 4.8t6.0 - 7.0
H-33.1 - 3.5t6.0 - 7.0

Part 3: Predicted ¹³C NMR Spectral Analysis

The molecule lacks any element of symmetry, and therefore, all 11 carbon atoms are chemically unique and should produce 11 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on the known spectrum of quinoline[6] and established substituent chemical shift (SCS) effects for halogen and alkoxy groups.

Aliphatic Region (C2 & C3)
  • C2 : This carbon is bonded to oxygen and is expected to resonate in the typical C-O region for ethers, predicted at δ 65 - 70 ppm .

  • C3 : This benzylic-type carbon is less deshielded and is predicted to appear at δ 25 - 30 ppm .

Aromatic Region (C4 - C11)

The nine carbons of the quinoline system will span a wide range from approximately δ 110 to 160 ppm.

  • Carbons Bearing Protons (C6, C9) : These will appear in the typical aromatic region, with their shifts influenced by attached substituents. C9, adjacent to nitrogen, will be significantly downfield (δ ~150 ppm), while C6 will be in the δ 125-130 ppm range.

  • Quaternary Carbons (C4, C5, C7, C8, C10, C11a, C11b) : These signals are often of lower intensity.

    • C5 & C7 (Halogenated) : The carbons directly attached to chlorine and bromine will have their chemical shifts significantly altered. C-Cl (C5) is predicted around δ 128 - 133 ppm , while C-Br (C7) is expected at a more shielded position of δ 115 - 120 ppm .

    • C4 & C8 (Oxygen/Nitrogen-adjacent) : C4, bonded to the pyran oxygen, will be highly deshielded, predicted at δ 155 - 160 ppm . C8, adjacent to the quinoline nitrogen, is also expected far downfield around δ 145 - 150 ppm .

    • Bridgehead Carbons (C11a, C11b) : These carbons involved in ring fusion will appear in the crowded aromatic region, typically between δ 120 - 140 ppm .

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C4155 - 160Quaternary, attached to pyran oxygen
C9148 - 152CH, adjacent to Nitrogen
C8145 - 150Quaternary, adjacent to Nitrogen
C11b135 - 140Quaternary, bridgehead
C5128 - 133Quaternary, attached to Chlorine
C6125 - 130CH
C11a120 - 125Quaternary, bridgehead
C7115 - 120Quaternary, attached to Bromine
C10110 - 115Quaternary
C265 - 70CH₂
C325 - 30CH₂

Part 4: The Role of 2D NMR in Structural Verification

While 1D NMR provides foundational data, unambiguous assignment for a complex molecule like this requires two-dimensional (2D) NMR experiments.[7][8] These techniques reveal through-bond and through-space correlations, acting as a self-validating system for the proposed structure.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment would confirm the vicinal coupling between the H-2 and H-3 protons, showing a clear cross-peak between the two aliphatic triplets. It would also confirm the lack of coupling of the aromatic protons H-6 and H-9 to other protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : This is a critical experiment that correlates each proton to the carbon it is directly attached to.[9] It would definitively link the proton signals at δ 4.4-4.8 and δ 3.1-3.5 to the carbon signals at δ 65-70 and δ 25-30, respectively, confirming the assignments for the dihydropyran ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Perhaps the most powerful tool for this molecule, HMBC reveals correlations between protons and carbons over two to three bonds.[9] This would irrefutably piece the molecular puzzle together. Key expected correlations are illustrated in the diagram below. For instance, the H-2 protons should show a correlation to the highly deshielded C4, confirming the ether linkage. The H-3 protons should show correlations to C4 and C11b, confirming the fusion of the pyran ring to the quinoline core.

HMBC_Correlations Key Predicted HMBC Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2 H-2 (~4.6 ppm) C3 C-3 H2->C3 ²J C4 C-4 H2->C4 ³J H3 H-3 (~3.3 ppm) H3->C4 ²J C11b C-11b H3->C11b ³J C2 C2 H3->C2 ²J H6 H-6 (~7.9 ppm) C5 C-5 H6->C5 ²J C7 C-7 H6->C7 ²J C8 C-8 H6->C8 ³J H9 H-9 (~8.4 ppm) H9->C8 ²J C10 C-10 H9->C10 ²J C11a C11a H9->C11a ³J

Caption: Key 2- and 3-bond ¹H-¹³C correlations expected in an HMBC spectrum.

Part 5: Experimental Protocols

Adherence to a rigorous and validated protocol is paramount for acquiring high-quality, reproducible NMR data. The following sections detail the recommended workflow.

Protocol 1: NMR Sample Preparation

This protocol is designed to ensure a homogeneous sample, free from particulate matter and paramagnetic impurities that can degrade spectral quality.[10][11]

  • Glassware Preparation : Ensure all glassware (vial, Pasteur pipette) is scrupulously clean and dried in an oven to remove residual moisture. Use a high-quality 5 mm NMR tube that is clean, unscratched, and has been stored in a dust-free environment.[12]

  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a small, clean glass vial.[13]

  • Solvent Selection & Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The solvent should contain an internal standard, typically 0.03% v/v Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]

  • Homogenization : Gently swirl or vortex the vial to completely dissolve the sample. A brief application of an ultrasonic bath may aid dissolution if necessary.

  • Filtration and Transfer : Place a small plug of clean cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any microparticulates.[14]

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top with the sample identification.

Protocol 2: NMR Data Acquisition

This is a general procedure for a modern Fourier Transform NMR spectrometer.

  • Instrument Setup : Insert the prepared sample into the spectrometer's autosampler or manual insertion spinner.

  • Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming procedure is then performed to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp spectral lines.

  • ¹H NMR Acquisition :

    • Load a standard proton experiment.

    • Set key parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8 to 16 for sufficient signal-to-noise).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition :

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set key parameters: spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), and number of scans (will vary from hundreds to thousands depending on sample concentration).

  • Data Processing : Apply a Fourier Transform to the acquired FID, followed by phase correction and baseline correction, to generate the final frequency-domain NMR spectrum.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock Lock & Shim insert->lock acquire Acquire FID (¹H, ¹³C, 2D) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Spectral Analysis & Assignment phase->analyze

Caption: A streamlined workflow from sample preparation to final spectral analysis.

Part 6: Conclusion

The spectroscopic identity of this compound is defined by a unique set of NMR signals. The ¹H NMR spectrum is predicted to be characterized by two triplets in the aliphatic region (δ ~4.6 and ~3.3 ppm) and two singlets in the aromatic region (δ ~7.9 and ~8.4 ppm). The ¹³C NMR spectrum is expected to show 11 distinct signals, including highly deshielded quaternary carbons influenced by adjacent heteroatoms. While these predicted data provide a strong basis for initial identification, this guide underscores the necessity of 2D NMR experiments, particularly HMBC, for the complete and unambiguous confirmation of the compound's intricate structure. The provided protocols offer a standardized methodology to ensure the generation of high-fidelity data for this and related heterocyclic systems.

Part 7: References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • NMR Sample Preparation. (n.d.). [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Foster Group. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance). [Link]

  • StudySmarter. (2024, January 16). Understanding NMR: Principles & Applications. [Link]

  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. [Link]

  • ACS Publications. (2023, June 23). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. [Link]

  • ACS Omega. (2025, December 29). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]

  • Wolfe Labs. (n.d.). 7-Bromo-5-chloro-2,3-dihydropyranoquinoline. [Link]

  • ResearchGate. (n.d.). Table 3: ¹H NMR chemical shifts and line widths of the free quinolones.... [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Semantic Scholar. (2013, September 3). Studies on Quinolin-2(1 H)-One Derivatives: Synthetic Access to Pyrano[3,2-c]quinoline. [Link]

  • Taylor & Francis Online. (n.d.). Ring transformation reactions of 4-hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione and antioxidant activity. [Link]

  • Synthetic pathway for the synthesis of pyrano quinoline derivatives of compounds 1a–d. (n.d.). [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Expeditious Synthesis of Pyrano[2,3,4-de]quinolines via Rh(III)- Catalyzed Cascade C–H Activ - Supporting Information. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[4,3,2-de]quinoline. PubChem. [Link]

  • NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). [Link]

  • and pyrido[2,3-b]quinolines from simple acetanilides via intramolecular. (n.d.). IR@NEIST. [Link]

  • PubMed Central. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2,3,4-kl]acridin-1-ones. [Link]

Sources

Pyrano[4,3,2-de]quinoline Derivatives: A Technical Guide to Unexplored Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The pyrano[4,3,2-de]quinoline scaffold represents a unique yet underexplored area of medicinal chemistry. While direct research on this specific isomer is limited in publicly accessible literature, its structural analogs, particularly the extensively studied pyrano[3,2-c]quinolines and pyrazolo[4,3-f]quinolines, provide a robust predictive framework for its potential biological activities. This guide synthesizes the wealth of data from these closely related compounds to illuminate the most probable and promising biological targets for novel pyrano[4,3,2-de]quinoline derivatives. We will delve into the established mechanisms and validated experimental protocols for these related scaffolds, offering a comprehensive roadmap for initiating research and development programs centered on this novel chemical entity.

The Pyranoquinoline Scaffold: A Privileged Structure in Drug Discovery

The fusion of a pyran ring with a quinoline core creates a rigid, heterocyclic system that has consistently demonstrated a wide array of pharmacological activities. Quinoline derivatives are staples in medicinal chemistry, with many approved drugs featuring this moiety for its ability to intercalate DNA and interact with various enzyme active sites. The pyran ring adds further structural diversity and can participate in crucial hydrogen bonding and hydrophobic interactions. This combination has proven particularly fruitful in the development of agents targeting fundamental cellular processes, leading to potent anticancer, anti-inflammatory, and neuroprotective activities.

Prime Biological Targets for Pyranoquinoline Derivatives

Based on extensive research into its analogs, the pyrano[4,3,2-de]quinoline scaffold is predicted to interact with several key classes of biological targets. The following sections provide a detailed exploration of these targets, the underlying mechanisms of action, and the experimental workflows required for their validation.

DNA Topoisomerases: Disrupting the Machinery of Cell Proliferation

DNA topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and repair.[1] Their critical role in cell division makes them a prime target for anticancer therapies.[1][2] Numerous quinoline-based compounds, including the clinically used camptothecin and its analogs, function by inhibiting these enzymes.[3]

Mechanism of Action: Pyranoquinoline derivatives are thought to exert their cytotoxic effects by acting as topoisomerase II (Topo II) inhibitors.[3][4] They function by stabilizing the covalent complex formed between Topo II and DNA, which leads to double-strand breaks in the DNA.[4] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[4] Some derivatives may also exhibit dual inhibitory activity against both Topoisomerase I and II.[5]

Experimental Validation Workflow: Topoisomerase II Inhibition Assay

This workflow outlines the standard in vitro assay to determine the inhibitory potential of a test compound against Topoisomerase II.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Supercoiled Plasmid DNA (Substrate) r1 Incubate DNA, Enzyme, and Test Compound at 37°C p1->r1 p2 Recombinant Human Topo II Enzyme p2->r1 p3 Test Compound (Pyranoquinoline Derivative) & Controls (Etoposide, DMSO) p3->r1 a1 Stop Reaction (e.g., with SDS/Proteinase K) r1->a1 a2 Agarose Gel Electrophoresis a1->a2 a3 Visualize DNA Bands (e.g., Ethidium Bromide Staining) a2->a3 a4 Quantify Band Intensity to Determine IC50 a3->a4

Caption: Workflow for Topo II Inhibition Assay.

Detailed Protocol: Topoisomerase II Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and an ATP-containing assay buffer.

  • Compound Addition: Add the pyranoquinoline derivative at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the DNA (supercoiled, relaxed, and nicked) will migrate at different rates.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. Quantify the band intensities to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Protein Kinases: Targeting Dysregulated Signaling in Cancer

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival.[6] The dysregulation of kinase activity is a hallmark of many cancers, making them one of the most important classes of drug targets in oncology.[6] Pyranoquinoline derivatives have shown potent inhibitory activity against several key kinases.

Key Kinase Targets and Mechanisms:

  • EGFR, HER-2, and BRAF V600E: These are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently mutated in various cancers.[6] Pyrano[3,2-c]quinoline derivatives have been designed as dual or multi-targeted inhibitors of these kinases, demonstrating significant antiproliferative activity in breast and lung cancer cell lines.[6]

  • PI3K-related Kinases (PIKKs): This family includes ATM and mTOR, which are central regulators of cell growth and DNA damage response.[7] Pyrrolo-quinoline derivatives have been identified as novel inhibitors of ATM and mTOR, suggesting a therapeutic potential for sensitizing cancer cells to radiation and chemotherapy.[7]

  • Other Kinases: The pyrazolo[4,3-f]quinoline scaffold has been shown to be a privileged structure for inhibiting a range of kinases, including FLT3, CDK2, CDK12, CDK13, and ROCK1/2, indicating broad applicability in oncology and other therapeutic areas.[8]

Experimental Validation Workflow: In Vitro Kinase Inhibition Assay

This workflow illustrates a common method for assessing the direct inhibitory effect of a compound on a specific kinase.

G cluster_prep Components cluster_reaction Reaction & Detection cluster_analysis Analysis p1 Recombinant Kinase Enzyme (e.g., EGFR, BRAF) r1 Incubate all components in a microplate well p1->r1 p2 Kinase-specific Peptide Substrate p2->r1 p3 ATP (Phospho-donor) p3->r1 p4 Test Compound & Controls p4->r1 d1 Measure phosphorylation of the substrate (e.g., via luminescence, fluorescence, or antibody-based detection) r1->d1 a1 Generate dose-response curve d1->a1 a2 Calculate IC50 value a1->a2

Caption: Workflow for an In Vitro Kinase Assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay (A Representative Example)

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand) in the appropriate assay buffer.

  • Compound Plating: Serially dilute the pyranoquinoline test compound in a microplate.

  • Reaction Assembly: Add the kinase, tracer, and antibody to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature, protected from light, for at least one hour to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 value from the dose-response curve.

Quantitative Data Summary: IC50 Values of Pyranoquinoline Analogs Against Various Targets

Compound ClassDerivative ExampleTargetIC50 ValueReference
Pyrano[3,2-c]quinoline2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylateTopoisomerase II45.19 µM[4]
Pyrano[3,2-c]quinolineCompound 5e (structure in source)EGFR71 nM[6]
Pyrano[3,2-c]quinolineCompound 5e (structure in source)HER-221 nM[6]
Pyrano[3,2-c]quinolineCompound 5e (structure in source)BRAF V600E62 nM[6]
Pyrrolo-quinolineDK8G557ATM0.6 µM[7]
Pyrrolo-quinolineDK8G557mTOR7.0 µM[7]
Pyrano[3,2-c]quinoline2-amino-4-(3-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (8k)α-glucosidase1.19 µM[9]
Other Promising Enzyme Targets

The versatility of the pyranoquinoline scaffold extends beyond oncology.

  • α-Glucosidase: Derivatives of pyrano[3,2-c]quinoline have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9] This makes them promising candidates for the development of new therapies for type 2 diabetes.[9] The inhibitory mechanism is often competitive, suggesting direct interaction with the enzyme's active site.[9]

  • Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (such as butyrylcholinesterase) is a key therapeutic strategy. Pyrano[3,2-c]quinoline derivatives have been investigated as potential cholinesterase inhibitors.

Cellular and In Vivo Validation

While in vitro enzyme assays are crucial for initial target identification, subsequent validation in cellular and in vivo models is essential for drug development.

Key Assays:

  • Cytotoxicity Assays (e.g., MTT Assay): This is a fundamental assay to determine the concentration at which a compound is toxic to cancer cells (GI50 or IC50). It is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

  • Apoptosis Assays: To confirm the mechanism of cell death, assays such as Annexin V/PI staining followed by flow cytometry can be used to distinguish between apoptotic and necrotic cells.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells treated with the test compound can reveal cell cycle arrest at specific phases (e.g., G2/M), which is a common outcome of DNA damage.

  • In Vivo Tumor Models: Promising compounds are advanced into animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice.[10] The efficacy of the compound is then assessed by measuring the reduction in tumor growth over time.[10]

Conclusion and Future Directions

The pyrano[4,3,2-de]quinoline scaffold, while currently underrepresented in the scientific literature, holds significant promise as a source of novel therapeutic agents. By drawing strong inferences from its well-characterized isomers, researchers can confidently direct initial screening efforts towards high-value biological targets, primarily DNA topoisomerases and a range of protein kinases implicated in cancer. The established methodologies for synthesis and biological evaluation of related pyranoquinolines provide a clear and validated path forward. Future research should focus on the targeted synthesis of a pyrano[4,3,2-de]quinoline library and its systematic evaluation against these predicted targets. Such efforts are poised to unlock the full therapeutic potential of this novel heterocyclic system.

References

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Available at: [Link]

  • Jiang, H., et al. (n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Europe PMC. Available at: [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Scientific Research Publishing. Available at: [Link]

  • Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. PubMed. Available at: [Link]

  • Harris, H. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available at: [Link]

  • Upadhyay, K. D., & Shah, A. K. (2019). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry. Available at: [Link]

  • Aly, A. A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing. Available at: [Link]

  • Sharma, A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. Available at: [Link]

  • Aly, A. A., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. National Institutes of Health. Available at: [Link]

  • Khan, I., & Ibrar, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Patel, H. M., et al. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. PubMed. Available at: [Link]

  • El-Gohary, N. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. Available at: [Link]

  • Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]

  • Zalesna, I., et al. (n.d.). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. IRIS. Available at: [Link]

  • Aly, A. A., & El-Sheref, E. M. (2025). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. ResearchGate. Available at: [Link]

  • Pati, T., et al. (2025). A Recent Study on the Synthesis of Polysubstituted Quinoline. ResearchGate. Available at: [Link]

  • Chemeda, Y., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Ezzati, M., et al. (2023). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. PubMed Central. Available at: [Link]

  • Singh, A., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]

Sources

The Pyranoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dihydropyranoquinoline scaffold represents a privileged heterocyclic system of significant interest to medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of the discovery, historical development, and synthetic evolution of substituted dihydropyranoquinolines. We will delve into the causality behind key experimental choices in their synthesis, from classical quinoline preparations to modern multicomponent and tandem strategies. Furthermore, this document will explore the promising pharmacological activities of these compounds, particularly in the realms of oncology and neuroprotection, supported by quantitative structure-activity relationship (SAR) data. Detailed experimental protocols for seminal synthetic methods are provided, alongside mechanistic diagrams to elucidate key transformations and biological pathways.

Introduction: The Emergence of a Privileged Scaffold

The quinoline ring system, first isolated from coal tar in 1834, is a foundational motif in heterocyclic chemistry and drug discovery.[1] Its presence in numerous natural alkaloids with potent biological activities, most notably the antimalarial agent quinine, spurred over a century of research into its synthesis and derivatization.[2] The fusion of a pyran ring to the quinoline core to form dihydropyranoquinolines has given rise to a class of compounds with unique three-dimensional structures and diverse pharmacological profiles. These compounds have shown promise as anticancer and neuroprotective agents, driving the development of novel and efficient synthetic methodologies.[1] This guide aims to provide researchers with a thorough understanding of the discovery, synthesis, and biological importance of substituted dihydropyranoquinolines.

Historical Perspective: From Classical Quinoline Syntheses to Fused Systems

The journey to substituted dihydropyranoquinolines begins with the foundational methods for constructing the parent quinoline scaffold. These classical named reactions, developed in the late 19th and early 20th centuries, remain relevant for their robustness and versatility.

Foundational Quinoline Syntheses

Several key reactions laid the groundwork for quinoline chemistry:

  • Skraup Synthesis (1880): One of the earliest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3]

  • Friedländer Synthesis (1882): A condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing an active methylene group, catalyzed by acid or base.[4][5]

  • Pfitzinger Reaction (1886): The reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[6][7]

These methods, while historically significant, often require harsh reaction conditions and can suffer from poor regioselectivity.

The Dawn of Pyranoquinoline Synthesis

While the precise first synthesis of a dihydropyranoquinoline is not extensively documented as a singular landmark discovery, the exploration of fused quinoline systems naturally evolved from the established quinoline syntheses. Early approaches likely involved the application of classical methods to substrates already containing a pyran or dihydropyran moiety, or the post-synthetic modification of quinolines to build the fused pyran ring. The development of tandem and multicomponent reactions in more recent decades has significantly advanced the efficient and controlled synthesis of these complex heterocyclic systems.

Evolution of Synthetic Strategies for Dihydropyranoquinolines

Modern synthetic chemistry has provided a diverse toolkit for the construction of substituted dihydropyranoquinolines, often with high levels of efficiency and stereocontrol.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification.[8] Several MCRs have been developed for the synthesis of dihydropyranoquinoline and related tetrahydroquinoline systems.[9][10]

Diagram: Generalized Three-Component Synthesis of a Tetrahydroquinoline

MCR_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Reaction One-Pot Reaction (Lewis Acid Catalysis) Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction Dihydropyran Dihydropyran/Enol Ether Dihydropyran->Reaction Product Substituted Dihydropyranoquinoline Reaction->Product [4+2] Cycloaddition Tandem_Reaction cluster_reactants Reactants cluster_process Tandem Process cluster_product Product Hydroxyquinolone 4-Hydroxyquinolin-2-one Step1 Friedel-Crafts Allenylation Hydroxyquinolone->Step1 Propargyl_Alcohol Propargylic Alcohol Propargyl_Alcohol->Step1 Step2 6-endo-dig Cyclization Step1->Step2 Allenic Intermediate Product Pyrano[3,2-c]quinolone Step2->Product anticancer_mechanism cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes DHPQ Dihydropyranoquinoline Derivative PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DHPQ->PI3K_Akt_mTOR Inhibition Topoisomerase Topoisomerase II DHPQ->Topoisomerase Inhibition Nrf2 Nrf2 Pathway DHPQ->Nrf2 Activation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Induction CellCycleArrest Cell Cycle Arrest Topoisomerase->CellCycleArrest Induction Reduced_ROS Reduced Oxidative Stress Nrf2->Reduced_ROS Promotion neuroprotective_mechanism cluster_stressors Cellular Stressors cluster_pathways Protective Pathways cluster_outcomes Cellular Outcomes DHPQ Dihydropyranoquinoline Derivative OxidativeStress Oxidative Stress (ROS/RNS) DHPQ->OxidativeStress Inhibition Neuroinflammation Neuroinflammation DHPQ->Neuroinflammation Inhibition Nrf2_ARE Nrf2/ARE Pathway DHPQ->Nrf2_ARE Activation PI3K_Akt PI3K/Akt Pathway DHPQ->PI3K_Akt Activation ReducedInflammation Reduced Inflammation DHPQ->ReducedInflammation AntioxidantDefense Enhanced Antioxidant Defense Nrf2_ARE->AntioxidantDefense NeuronalSurvival Increased Neuronal Survival PI3K_Akt->NeuronalSurvival

Sources

In Silico Bioactivity Prediction of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico prediction of bioactivity for 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline, a compound identified as a drug intermediate for synthesizing various active compounds.[1][2][3][4] Given its status as a synthetic precursor, no established biological activity profile exists, making it an ideal candidate for a foundational computational investigation. This document details a multi-step workflow designed to generate testable hypotheses regarding its potential therapeutic applications. We will cover essential protocols for target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The causality behind each methodological choice is explained to ensure scientific rigor and reproducibility, providing a self-validating framework for drug discovery professionals.

Introduction: The Rationale for Predictive Modeling

In modern drug discovery, the journey from a chemical concept to a clinical candidate is exceptionally challenging and resource-intensive. Computational, or in silico, techniques have become indispensable for navigating this landscape, offering a means to rapidly screen, prioritize, and characterize novel chemical entities before significant investment in wet-lab synthesis and testing.[5][6] This approach is particularly valuable for molecules like this compound, whose potential biological roles are completely unknown.

The core principle of this guide is to build a biological activity profile from the ground up, based solely on the compound's structure. By systematically applying a suite of validated computational tools, we can translate its chemical features into predictions of biological function.[7] This process involves identifying likely protein targets, modeling the specific molecular interactions that drive binding, and evaluating the compound's potential as a drug candidate through pharmacokinetic and toxicity profiling.[5] The ultimate goal is not to provide a definitive answer but to generate high-probability hypotheses that can guide and accelerate subsequent experimental validation.

A Multi-Pillar Methodological Workflow

Our predictive workflow is designed as a logical cascade, where each step refines the insights from the previous one. This structure ensures that resources are focused on the most promising avenues of investigation.

workflow cluster_prep Pillar 1: Compound & Target Preparation cluster_interaction Pillar 2: Interaction & Affinity Analysis cluster_prediction Pillar 3: Predictive Modeling & Profiling cluster_synthesis Pillar 4: Hypothesis Synthesis A 2.1. Ligand Preparation (3D Conformation & Energy Minimization) B 2.2. Target Identification (Ligand & Structure-Based Methods) A->B G 2.7. ADMET Prediction (Assessing Drug-Likeness & Safety) A->G C 2.3. Target Validation & Preparation (Prioritization & Structural Refinement) B->C D 2.4. Molecular Docking (Predicting Binding Pose) C->D E 2.5. Post-Docking Analysis (Interaction Fingerprinting & Visualization) D->E F 2.6. QSAR & Pharmacophore Modeling (Identifying Key Activity Features) E->F H 2.8. Data Integration & Hypothesis Generation F->H G->H

Figure 1: In Silico Bioactivity Prediction Workflow. This diagram outlines the four core pillars of the computational investigation, from initial data preparation to final hypothesis generation.

Ligand Preparation: The Structural Foundation

Causality: The accuracy of any in silico prediction is fundamentally dependent on the quality of the input 3D molecular structure. An improperly optimized structure with high internal energy or an incorrect protonation state will lead to unreliable docking and interaction results.

Protocol:

  • 2D to 3D Conversion: Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch), create the 2D structure of this compound. Convert this 2D representation into a 3D structure using a program like Open Babel or the functionality within molecular modeling suites (e.g., MOE, Schrödinger).

  • Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. This is critical as charge states dictate potential ionic interactions and hydrogen bonding patterns. Tools like PlayMolecule's pKa predictor or the H++ server can be used for this purpose.

  • Energy Minimization: The initial 3D structure must be optimized to find a low-energy, stable conformation. This removes steric clashes and unnatural bond lengths/angles.

    • Force Field Selection: Employ a robust force field suitable for small organic molecules, such as MMFF94 (Merck Molecular Force Field 94).

    • Minimization: Use a gradient-based minimization algorithm (e.g., Conjugate Gradient) until convergence is reached (e.g., RMS gradient < 0.01 kcal/mol/Å).

Target Identification: Where Could the Compound Act?

Causality: We must first identify a set of probable protein targets. A dual-pronged approach, combining ligand-based and structure-based methods, provides a more comprehensive and robust list of possibilities, as it leverages different underlying principles.

Protocol:

  • Ligand-Based Target Prediction: This method operates on the principle of chemical similarity: molecules with similar structures often interact with the same targets.[5]

    • Submit the SMILES string of the compound to web servers like SwissTargetPrediction or SuperPred.

    • These tools will screen against databases of known ligands and their annotated targets, returning a ranked list of potential protein targets based on 2D and 3D similarity scores.

  • Structure-Based Target Prediction (Inverse Docking): This approach screens the compound against a library of 3D protein structures to find which ones it binds to most favorably.[8]

    • Utilize a platform like PharmMapper or a locally run inverse docking protocol.

    • The compound is docked into the binding sites of hundreds or thousands of proteins from the Protein Data Bank (PDB).

    • Targets are ranked based on the predicted binding affinity (docking score).

Target Validation and Preparation

Causality: The raw lists of potential targets must be prioritized to focus computational resources on the most biologically plausible options. Once prioritized, the protein structures themselves must be meticulously prepared for docking.

Protocol:

  • Target Prioritization:

    • Cross-Reference: Identify targets that appear in the results from both ligand-based and structure-based screens. These are high-confidence candidates.

    • Disease Relevance: Use databases like UniProt, GeneCards, and the Therapeutic Target Database (TTD) to investigate the function of the top-ranked targets and their association with human diseases.

  • Receptor Structure Preparation:

    • Download the selected target's 3D structure from the PDB. Choose a high-resolution crystal structure, preferably with a co-crystallized ligand.

    • Using a tool like UCSF Chimera or Maestro, remove all non-essential components (water molecules, co-solvents, and the original ligand).

    • Add hydrogen atoms and optimize the hydrogen-bonding network.

    • Perform a constrained energy minimization on the protein to relax any strain introduced during the preparation steps, while keeping the backbone atoms fixed.

Molecular Docking: Predicting the Binding Mode

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8][9][10] This is the core of structure-based drug design, allowing us to visualize the specific interactions that underpin molecular recognition.[11][12]

Protocol:

  • Define the Binding Site: The search space for the docking algorithm must be defined. This is typically a grid box centered on the location of the co-crystallized ligand in the original PDB file or a site identified by pocket-detection algorithms (e.g., fpocket).

  • Select a Docking Algorithm: Utilize a well-validated docking program. AutoDock Vina (a popular choice for academic research) or commercial software like Glide (Schrödinger) or GOLD are excellent options.

  • Execute Docking: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the binding site, scoring each one.

  • Analyze Binding Poses: The program will output a series of binding poses ranked by their docking score (an estimation of binding affinity). The top-scoring pose with the most favorable interactions is selected for further analysis.

Post-Docking Analysis: Understanding the "How" and "Why" of Binding

Causality: A docking score alone is insufficient. We must analyze the specific non-covalent interactions between the ligand and protein to understand why the predicted binding is favorable. This provides a mechanistic basis for the predicted affinity and guides future optimization.

interactions center_node Ligand-Protein Complex Hbond Hydrogen Bonds center_node->Hbond Hydrophobic Hydrophobic Interactions center_node->Hydrophobic Halogen Halogen Bonds (Br, Cl) center_node->Halogen PiStack Pi-Pi Stacking center_node->PiStack

Figure 2: Key Non-Covalent Interactions. A visualization of the primary forces governing the binding of the ligand to its protein target.

Protocol:

  • Visualization: Load the protein-ligand complex into a molecular visualizer like PyMOL or BIOVIA Discovery Studio.

  • Interaction Fingerprinting: Identify and catalog all significant interactions within 4 Å of the ligand:

    • Hydrogen Bonds: Look for classic donor-acceptor pairs.

    • Hydrophobic Interactions: Identify contacts with nonpolar residues (e.g., Val, Leu, Ile).

    • Halogen Bonds: Pay special attention to the bromine and chlorine atoms, as they can act as halogen bond donors to electron-rich atoms like backbone carbonyl oxygens.

    • Pi-Stacking: Check for interactions between the aromatic rings of the quinoline scaffold and aromatic residues (e.g., Phe, Tyr, Trp).

  • 2D Diagram Generation: Use a tool like LigPlot+ to generate a 2D schematic of the interactions for clear documentation and analysis.

QSAR and Pharmacophore Modeling

Causality: These ligand-based methods help us generalize our findings. QSAR can build a mathematical model to predict the activity of new analogs[13][14], while pharmacophore modeling identifies the essential 3D chemical features required for activity, which can be used to screen for novel scaffolds.[15][16]

Protocol:

  • Pharmacophore Model Generation (Structure-Based):

    • Using the docked pose, generate a pharmacophore model that represents the key interaction points (e.g., a hydrogen bond donor feature, a hydrophobic feature, an aromatic ring feature).

    • Software like LigandScout or Phase (Schrödinger) can automate this process.[17]

    • This pharmacophore can then be used as a 3D query to screen large virtual libraries (e.g., ZINC database) to find other, structurally diverse compounds that could also bind to the target.

  • QSAR (If Applicable):

    • QSAR requires a dataset of structurally similar compounds with known biological activity data.[18] While not available for our initial compound, if a target is identified for which such data exists, a QSAR model can be built.

    • Descriptor Calculation: Calculate molecular descriptors (e.g., molecular weight, logP, topological indices) for the dataset.[18][19]

    • Model Building: Use statistical methods or machine learning to correlate these descriptors with activity.[18][19]

    • Prediction: Apply the validated model to our query compound to predict its activity quantitatively.

ADMET Prediction: Assessing Drug-Likeness

Causality: A potent compound is useless if it is toxic or has poor pharmacokinetics. Predicting ADMET properties early is crucial for identifying potential liabilities and de-risking the drug discovery process.[5]

Protocol:

  • Utilize Predictive Servers: Submit the compound's structure to comprehensive, free web servers like SwissADME and admetSAR.[20] For more advanced predictions, tools like ADMET-AI or PreADMET can be used.[21][22][23]

  • Analyze Key Properties: Evaluate the predicted values for critical drug-like properties.

  • Data Consolidation: Compile the results into a summary table for easy review.

Data Synthesis and Hypothesis Generation

The final step is to integrate all computational data into a coherent profile and formulate a clear, testable hypothesis.

Analysis Pillar Parameter Predicted Hypothetical Finding for 7-Bromo-5-chloro...quinoline Implication
Target Identification Top Protein TargetProtein Kinase B (Akt1)Compound may have a role in cancer or metabolic disease pathways.
Molecular Docking Binding Affinity (Score)-9.8 kcal/molPredicts strong, high-affinity binding to the target.
Interaction Analysis Key InteractionsHalogen bond to hinge region; H-bond to catalytic lysine.The bromine and chlorine atoms are critical for binding affinity.
Pharmacophore Essential Features1 H-bond acceptor, 1 aromatic ring, 1 hydrophobic feature.Provides a blueprint for designing new, potentially active molecules.
ADMET Prediction Lipinski's Rule of 50 violationsGood potential for oral bioavailability.
ADMET Prediction BBB PermeabilityPredicted to be BBB+Potential for CNS activity (either desired or a side effect).
ADMET Prediction hERG InhibitionPredicted InhibitorPotential risk of cardiotoxicity that must be monitored.

Generated Hypothesis: Based on the integrated in silico data, this compound is hypothesized to be a potent, orally bioavailable inhibitor of Akt1 kinase. Its binding is likely driven by a key halogen bond to the kinase hinge region. However, it carries a potential risk for cardiotoxicity via hERG inhibition, warranting experimental investigation.

Conclusion and Next Steps

This guide has detailed a robust, multi-pillar computational workflow to predict the bioactivity of a novel chemical entity. By systematically applying methods from target identification to ADMET profiling, we have constructed a comprehensive virtual profile for this compound, culminating in a specific, data-driven, and testable hypothesis. This in silico foundation is not an end in itself but a critical starting point. The immediate next steps should be the experimental validation of these predictions, including in vitro kinase inhibition assays against Akt1 and electrophysiology studies to assess hERG channel activity. This synergy between computational prediction and experimental validation represents the most efficient path forward in modern drug discovery.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google AI.
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • Basics, types and applications of molecular docking: A review. (n.d.). Google AI.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). [Source name not available].
  • QSAR and ML: A Powerful Combination for Drug Discovery. (2023, December 24). DrOmics Labs.
  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate.
  • A Review On Molecular Docking And Its Application. (2024, March 15). [Source name not available].
  • In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. (n.d.). Benchchem.
  • The Art and Science of Molecular Docking. (2024, August 2). Annual Reviews.
  • Molecular Docking: A Review Paper. (n.d.). [Source name not available].
  • Use ADMET-AI Online. (n.d.). ProteinIQ.
  • ADMET-AI. (n.d.). [Source name not available].
  • PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC Sites.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central.
  • Pharmacophore modeling. (n.d.). Fiveable.
  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). [Source name not available].
  • admetSAR. (n.d.). [Source name not available].
  • This compound. (n.d.). TargetMol.
  • 7-Bromo-5-chloro-2,3-dihydropyranoquinoline. (n.d.). Wolfe Labs.
  • This compound | Drug Intermediate. (n.d.). [Source name not available].
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A Technical Guide to the Synthesis and Application of Pyrano[3,2-c]quinolines for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrano[3,2-c]quinoline scaffold, a fused heterocyclic system, represents a privileged structure in medicinal chemistry and an emerging platform in materials science. Found in a variety of natural products, this nucleus is associated with a broad spectrum of biological activities, most notably in oncology. The synthesis of these complex molecules is dominated by elegant and efficient multicomponent reactions (MCRs), which offer high atom economy and rapid access to molecular diversity. This guide provides a comprehensive overview of the key synthetic strategies, explains the causality behind methodological choices, details a validated experimental protocol, and explores the scaffold's primary applications as anticancer agents and in organic electronics, supported by structure-activity relationship analyses and performance data.

The Pyrano[3,2-c]quinoline Core: A Privileged Scaffold

Pyrano[3,2-c]quinolines are a class of organic compounds featuring a pyran ring fused to a quinoline framework. This unique structural amalgamation is present in several natural alkaloids, such as zanthosimuline and huajiaosimuline, which have demonstrated notable cytotoxicity against cancer cells[1][2][3]. The inherent biological relevance, coupled with the scaffold's rigid, planar structure and the presence of nitrogen and oxygen heteroatoms, makes it an attractive target for synthetic chemists and drug development professionals[4]. The quinoline moiety itself is a well-established pharmacophore in numerous approved drugs, while the pyran ring offers additional points for functionalization and interaction with biological targets[5][6]. This combination has led to the development of derivatives with potent anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties[5][7][8][9].

Strategic Synthesis of the Pyrano[3,2-c]quinoline Nucleus

The construction of the pyrano[3,2-c]quinoline core is most effectively achieved through methods that prioritize efficiency, convergence, and atom economy. Multicomponent reactions have become the strategy of choice, allowing for the assembly of the tricyclic system in a single, streamlined operation.

The Power of Convergence: Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. This approach is highly valued in combinatorial chemistry and drug discovery for its ability to generate complex molecular libraries rapidly[7]. For pyrano[3,2-c]quinolines, a typical MCR involves the condensation of a 4-hydroxyquinolin-2-one derivative, an aromatic aldehyde, and an active methylene compound[8][10].

Key Reactants:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one: Serves as the foundational quinoline component. The enolic hydroxyl group is a key nucleophile in the cyclization step.

  • Aromatic Aldehydes: Introduce the C4-substituent, a critical determinant of biological activity. A wide variety of substituted aldehydes can be used to tune the molecule's properties.

  • Active Methylene Compounds: These molecules, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -C(O)R), provide the remaining atoms for the pyran ring. Common examples include malononitrile[8][10], Meldrum's acid[7], and methylsulfonylacetonitrile[6].

Causality in Catalysis: The "Why" Behind the Choice

The selection of a catalyst is crucial for directing the reaction pathway and achieving high yields. The choice is dictated by the specific active methylene compound used and the desired reaction conditions (e.g., solvent, temperature).

  • Organocatalysis (L-proline): L-proline has emerged as a highly effective, inexpensive, and environmentally benign catalyst for this transformation, particularly when Meldrum's acid is used[7]. It operates via a dual activation mechanism. First, it facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound. Subsequently, it activates the 4-hydroxyquinolone for a conjugate Michael addition, followed by intramolecular cyclization and dehydration to yield the final product. Its solubility and ease of handling make it an excellent choice for green chemistry applications[7].

  • Base Catalysis (Piperidine, NEt₃): Simple organic bases are effective for activating active methylene compounds like malononitrile[7][11]. The base deprotonates the methylene group, generating a potent carbon nucleophile that initiates the reaction cascade. These catalysts are cost-effective and reliable, though they may require harsher conditions or longer reaction times compared to other systems.

  • Ionic Liquids ([Triazolamine][Acetate]): Ionic liquids can serve as both the solvent and the catalyst, offering a green and recyclable medium for the reaction[6]. They can promote the reaction through hydrogen bonding and stabilization of charged intermediates.

MCR_Synthesis cluster_reactants Reactants R1 4-Hydroxy- quinolin-2-one Catalyst Catalyst (e.g., L-Proline) R2 Aromatic Aldehyde R2->Catalyst R3 Active Methylene Compound Product Pyrano[3,2-c]quinoline Catalyst->Product One-Pot Reaction

Caption: General schematic of the multicomponent reaction (MCR) for pyrano[3,2-c]quinoline synthesis.

Tandem Annulation Approaches

An alternative and elegant strategy involves the acid-catalyzed tandem reaction between a 4-hydroxyquinolone and a propargylic alcohol[1][3][12]. This method provides a step-economic route to the fused system through a sophisticated reaction cascade.

The reaction is initiated by the acid-catalyzed formation of a propargylic carbocation from the alcohol. This intermediate is in equilibrium with an allenic carbocation. The electron-rich C3 position of the 4-hydroxyquinolone then attacks the carbocation in a Friedel-Crafts-type alkylation or allenylation. The final pyran ring is formed via an intramolecular 6-endo-dig cyclization, where the enolic oxygen attacks the alkyne or allene moiety[1][12]. The choice of propargylic alcohol substituents can direct the reaction to form either the pyrano[3,2-c]quinolone or the isomeric furo[3,2-c]quinolone[3].

A Validated Protocol: L-Proline-Catalyzed MCR Synthesis

This protocol describes a reliable and high-yielding synthesis of 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones, adapted from established literature[7]. The methodology is self-validating due to its simplicity, mild conditions, and consistently high yields reported across a range of substrates.

Experimental Protocol

  • Materials:

    • Substituted Aromatic Aldehyde (1.0 mmol)

    • 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol, 0.175 g)

    • Meldrum's acid (1.0 mmol, 0.144 g)

    • L-proline (0.1 mmol, 0.0115 g, 10 mol%)

    • Ethanol (2 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol), Meldrum's acid (1.0 mmol), and L-proline (0.1 mmol).

    • Add ethanol (2 mL) to the flask.

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously at this temperature for the required time (typically 1-2.5 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate will typically form.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to obtain the pure 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione. Further purification by recrystallization is generally not required.

Applications and Structure-Activity Relationships

The pyrano[3,2-c]quinoline scaffold is a versatile platform for developing agents with diverse biological activities and novel materials.

Medicinal Chemistry and Drug Development

Oncology: The most significant application of pyrano[3,2-c]quinolines is in the field of oncology[2]. Numerous derivatives have shown potent cytotoxic activity against a wide array of human cancer cell lines, including colon (HCT-116), breast (MCF-7), and lung (A549) cancers[2][10][13]. The mechanism of action is often multi-faceted, with compounds reported to act as inhibitors of critical signaling proteins such as EGFR, HER-2, and BRAFV600E[14]. Additionally, many of these compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, which are known to promote tumor growth[8][15].

Structure-Activity Relationship (SAR): A consistent finding across multiple studies is the critical importance of the substituent on the C4-aryl ring for biological activity[8][10][15]. This provides a clear, field-proven insight for medicinal chemists to guide drug design.

  • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -Cl, -Br) on the C4-aryl ring, particularly at the meta- (3-) position, often lead to a significant increase in cytotoxic and anti-inflammatory potency[8][10]. For instance, a 3-chloro substitution was identified as a key feature for the most potent candidate in one series, leading to 23% tumor growth inhibition in an HCT-116 mouse model[10].

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can have varied effects, sometimes maintaining activity but often being less potent than their EWG-substituted counterparts.

  • Steric Hindrance: Bulky substituents can negatively impact activity, suggesting a specific spatial requirement for binding to the biological target.

SAR_Diagram Core Pyrano[3,2-c]quinoline Core C4 C4-Aryl Substituent (Critical for Activity) Core->C4 Modulation EWG Electron-Withdrawing (e.g., 3-Cl, 4-Br) Potent Activity C4->EWG EDG Electron-Donating (e.g., 4-OCH3) Moderate Activity C4->EDG

Caption: Structure-Activity Relationship (SAR) highlights for the pyrano[3,2-c]quinoline scaffold.

Compound SeriesC4-Aryl SubstituentTarget/Cell LineActivity (IC₅₀) / EffectReference
4c 3-ChloroHCT-116 Tumor Model23% Tumor Growth Inhibition[10]
4c, 4f, 4i, 4j 3-Cl, 4-Cl, 3-Br, 4-BrTNF-α / IL-6 InhibitionMost active in series[8][15]
5e Phenyl (N-methyl on quinoline)EGFR / HER-271 nM / 21 nM[14]
5h Phenyl (N-methyl, 8-Me on quinoline)EGFR / HER-275 nM / 23 nM[14]
8k 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenylα-glucosidase1.19 µM[9]

Other Therapeutic Areas: Beyond oncology, these scaffolds have shown promise as α-glucosidase inhibitors for diabetes[9] and as butyrylcholinesterase inhibitors for the potential treatment of Alzheimer's disease[16].

Advanced Materials Science

The unique electronic and optical properties of fused heterocyclic systems are now being leveraged in materials science[4]. The delocalized π-electron system and inherent heteroatoms in the pyrano[3,2-c]quinoline core make these compounds candidates for organic semiconductors.

A recent study detailed the synthesis of a novel pyrano[3,2-c]quinoline-based 1,3,4-thiadiazole derivative (ATEHPQ) and investigated its use in solar cells[4]. When a thin film of ATEHPQ was incorporated into an n-Si-based photovoltaic device, its performance improved dramatically under illumination, showcasing the scaffold's potential in organic electronics.

Photovoltaic Parametern-Si Device (Control)ATEHPQ/n-Si DeviceReference
Open-Circuit Voltage (Voc)0.13 V0.521 V[4]
Short-Circuit Current (Isc)0.253 mA2.94 mA[4]
Fill Factor (FF)0.2380.33[4]
Efficiency (η)0.71 %4.64 %[4]

Conclusion and Future Outlook

The pyrano[3,2-c]quinoline framework stands out as a highly versatile and valuable scaffold. Its synthesis has been largely mastered through the strategic application of multicomponent reactions, offering a robust platform for generating diverse chemical libraries. While its role in anticancer drug discovery is well-documented and continues to be a primary focus, emerging applications in materials science, particularly for organic photovoltaics, are opening exciting new avenues of research. Future work will likely focus on refining SAR models, exploring novel MCR combinations to access new chemical space, and further investigating the photophysical properties of these compounds for broader applications in diagnostics and electronics.

References

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  • Synthesis of pyrano[3,2‐c]quinoline derivatives.
  • An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline.
  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H). Royal Society of Chemistry.
  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Royal Society of Chemistry.
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Sources

Mechanism of action for quinoline-based anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action for Quinoline-Based Anticancer Agents

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1][2][3] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous quinoline-containing drugs with diverse mechanisms of action.[1][4][5][6] Several quinoline-based agents have received FDA approval and are currently in clinical use, underscoring the significance of this scaffold in oncology.[7][8] This guide provides a comprehensive technical overview of the primary mechanisms through which quinoline derivatives exert their anticancer effects, offering insights for researchers and drug development professionals. We will delve into the molecular intricacies of topoisomerase inhibition, tyrosine kinase modulation, DNA intercalation and damage, induction of apoptosis, and anti-angiogenic effects.

Inhibition of DNA Topoisomerases: Unraveling the Knots of Replication

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription.[1][9] By creating transient single- or double-strand breaks, they allow DNA strands to pass through one another, thus relieving torsional strain. Many quinoline-based anticancer agents function as topoisomerase "poisons," stabilizing the transient cleavable complex formed between the enzyme and DNA.[1] This leads to permanent DNA damage, triggering cell cycle arrest and ultimately apoptosis.[1]

Topoisomerase I and II Inhibition

Quinoline derivatives can inhibit both type I and type II topoisomerases.[2][10]

  • Topoisomerase I (Topo I) inhibitors , such as the natural product camptothecin and its analogs, trap the enzyme after it has nicked a single DNA strand.[1][11]

  • Topoisomerase II (Topo II) inhibitors , a target for drugs like doxorubicin and mitoxantrone, stabilize the complex after the enzyme has created a double-strand break.[1]

The planar quinoline ring system is crucial for intercalating into the DNA base pairs at the site of enzyme activity, a key interaction for stabilizing the cleavable complex.[3]

Experimental Validation: Topoisomerase Inhibition Assay

The ability of a quinoline compound to inhibit topoisomerase activity can be assessed using in vitro relaxation or decatenation assays.[12][13]

Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a test compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topo II.[14]

Materials:

  • Purified human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test quinoline compound

  • Etoposide (positive control)

  • Stop Solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) containing ethidium bromide

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the test quinoline compound or etoposide.

  • Initiate the reaction by adding purified Topoisomerase IIα (e.g., 2 units).

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Visualization of Topoisomerase Inhibition

Topoisomerase_Inhibition cluster_0 Cellular Process cluster_1 Cellular Response Quinoline Quinoline Derivative Topo_Complex Topoisomerase-DNA Cleavable Complex Quinoline->Topo_Complex Stabilizes DNA_Damage Permanent DNA Double-Strand Breaks Topo_Complex->DNA_Damage Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Tyrosine_Kinase_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds ATP_Binding_Site ATP Binding Site Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) RTK->Downstream_Signaling Activates Quinoline_TKI Quinoline TKI Quinoline_TKI->ATP_Binding_Site Blocks Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Inhibition Inhibition of Proliferation

Caption: Quinoline TKIs block the ATP binding site of receptor tyrosine kinases, inhibiting downstream signaling.

DNA Intercalation and Damage: A Direct Assault on the Genome

Beyond topoisomerase inhibition, some quinoline derivatives can directly interact with DNA through intercalation. [1][3]This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. [15][16][17][18]This interaction can lead to significant structural distortions of the DNA, interfering with replication and transcription, and ultimately inducing cell death. [15]

Experimental Validation: DNA Intercalation Assay

A common method to assess DNA intercalation is through an ethidium bromide (EtBr) displacement assay.

Protocol: Ethidium Bromide Displacement Assay

Principle: EtBr is a fluorescent molecule that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to a quenching of the EtBr fluorescence. [15] Materials:

  • Calf Thymus DNA (ct-DNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Test quinoline compound

  • Fluorometer

Procedure:

  • Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer and allow it to incubate to form the DNA-EtBr complex.

  • Measure the initial fluorescence of the complex.

  • Add increasing concentrations of the test quinoline compound to the DNA-EtBr solution.

  • After each addition, incubate and measure the fluorescence intensity.

  • A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode. [15]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A convergent outcome of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. [1][4][5]Quinoline-based agents can trigger apoptosis through various pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases. [5][19][20]

Experimental Validation: Apoptosis Assay by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry. [21][22]

Protocol: Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. [21][22]PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [21] Materials:

  • Cancer cell line

  • Test quinoline compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test quinoline compound for a specified time.

  • Harvest the cells and wash them with cold PBS. [21]3. Resuspend the cells in Annexin V Binding Buffer. 4. Add Annexin V-FITC and PI to the cell suspension. 5. Incubate the cells in the dark at room temperature. 6. Analyze the stained cells by flow cytometry. [21] Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells * Annexin V+ / PI+: Late apoptotic/necrotic cells

Visualization of Apoptosis Induction

Apoptosis_Induction cluster_mechanisms Mechanisms cluster_pathways Apoptotic Pathways Quinoline Quinoline Agent Topo_Inhibition Topoisomerase Inhibition Quinoline->Topo_Inhibition TK_Inhibition Tyrosine Kinase Inhibition Quinoline->TK_Inhibition DNA_Damage DNA Damage Quinoline->DNA_Damage ROS_Generation ROS Generation Quinoline->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Topo_Inhibition->Mitochondrial_Dysfunction TK_Inhibition->Mitochondrial_Dysfunction DNA_Damage->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Multiple mechanisms of quinoline agents converge to induce apoptosis.

Anti-Angiogenic Effects: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some quinoline derivatives have demonstrated anti-angiogenic properties, inhibiting the ability of tumors to develop a blood supply. [1][23][24]The quinoline-3-carboxamide, linomide, for instance, has been shown to have dose-dependent antiangiogenic activity in vivo. [23]This can be achieved through various mechanisms, including the inhibition of VEGFR signaling, as mentioned earlier, and by directly affecting endothelial cell migration and invasion. [23]

Experimental Validation: Tube Formation Assay

The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of a compound.

Protocol: Endothelial Cell Tube Formation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel

  • Endothelial cell growth medium

  • Test quinoline compound

  • Microplate (96-well)

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the test quinoline compound.

  • Incubate the plate for several hours to allow for tube formation.

  • Visualize and quantify the formation of capillary-like structures (tubes) using a microscope.

  • Inhibition of tube formation indicates anti-angiogenic activity.

Quantitative Data Summary

Compound ClassTargetExample IC50 Values (µM)Cancer Cell LinesReference
Pyrazolo[4,3-f]quinolinesTopoisomerase I/IIαGI50 < 8ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3[10]
Quinoline-Chalcone HybridsPI3K/Akt/mTOR1.91 - 5.29A549, K-562[5]
3-Phenylquinolinyl-chalconesTubulin Polymerization< 1.05MCF-7, MDA-MB-231, SKBR-3[5]
4,6,7,8-Tetrahydroquinolin-5(1H)-onesEGFR, HER-2, PDGFR-β, VEGFR-20.002 - 0.004MCF-7[8]
3,6-disubstituted quinolinec-Met0.093MKN45[7]
4-Aniline quinolinesPI3K/mTOR0.72 (PI3K), 2.62 (mTOR)MCF-7[7]
Thieno[3,2-c]quinolinePI3K0.15 - 2.5K562, DU145[7]

Conclusion

The quinoline scaffold is a remarkably versatile platform for the design of anticancer agents with a wide array of mechanisms of action. From disrupting DNA replication and repair through topoisomerase inhibition and DNA intercalation to blocking critical cell signaling pathways via tyrosine kinase inhibition, quinoline derivatives continue to be a rich source of novel cancer therapeutics. The induction of apoptosis and inhibition of angiogenesis further contribute to their potent antitumor activity. A thorough understanding of these mechanisms, validated by robust experimental protocols, is paramount for the rational design and development of the next generation of quinoline-based anticancer drugs.

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Methodological & Application

Application Note: 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline as a Novel Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of a Constrained Tricyclic System

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Its rigid structure and ability to engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking, make it an ideal starting point for drug design.[1] Specifically, in oncology, quinoline derivatives have been successfully developed as potent kinase inhibitors.[1][2]

This application note focuses on 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline , a unique, constrained tricyclic system. The fusion of a dihydropyran ring to the quinoline core creates a rigid, three-dimensional structure that can potentially offer enhanced selectivity and novel interactions with protein targets compared to more flexible bicyclic systems. This document provides a comprehensive guide for researchers on utilizing this scaffold as a foundational building block for the design and development of novel kinase inhibitors.

Physicochemical Properties of the Scaffold:

PropertyValueSource
CAS Number 1155270-71-5Sigma-Aldrich
Molecular Formula C₁₁H₇BrClNOSigma-Aldrich
Molecular Weight 284.54 g/mol Sigma-Aldrich
Purity >98% (typical)MedChemExpress

Strategic Rationale: A Scaffold Primed for Kinase Inhibition

Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[3][4] The design of kinase inhibitors often revolves around scaffolds that can effectively occupy the ATP-binding site.[5] The this compound scaffold possesses several features that make it a compelling candidate for this purpose:

  • Rigid Conformation: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Defined Exit Vectors: The bromine at position 7 and the chlorine at position 5 serve as key chemical handles or "exit vectors." These positions are ideal for introducing further chemical diversity to explore the solvent-exposed regions of a kinase active site, thereby improving potency and selectivity.[6]

  • Halogen Bonding Potential: Halogen atoms, particularly bromine and chlorine, can act as halogen bond donors, forming specific, stabilizing interactions with backbone carbonyls or other electron-rich residues within the kinase ATP pocket.[7] This has been recognized as a valuable interaction in the design of potent kinase inhibitors.[7]

  • Metabolic Stability: The strategic placement of halogens can block sites of oxidative metabolism, a common challenge in drug development, potentially improving the pharmacokinetic profile of derivative compounds.[8][9]

Chemical_Structure img caption This compound

Figure 1: Chemical Structure of the Scaffold.

Experimental Workflow: From Scaffold to Lead Candidate

The development of a novel kinase inhibitor from this scaffold should follow a structured screening cascade. This workflow ensures that resources are focused on compounds with the highest potential for clinical success, moving from broad biochemical assays to more physiologically relevant cell-based models.

Screening_Workflow cluster_0 Phase 1: Primary Screening & Hit ID cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Lead Optimization Start Scaffold Library Synthesis (Derivatization at Br/Cl) Biochem Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Target Kinase Panel Start->Biochem High-Throughput Screen (HTS) HitID Hit Identification (Potency & Initial Selectivity) Biochem->HitID Data Analysis IC50 IC50 Determination (Dose-Response Curves) HitID->IC50 Cellular Cell-Based Target Engagement (e.g., NanoBRET™) IC50->Cellular Cellular_Activity Cellular Activity Assay (Substrate Phosphorylation) Cellular->Cellular_Activity SAR Structure-Activity Relationship (SAR) (Iterative Synthesis) Cellular_Activity->SAR SAR->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) SAR->ADME Cell_Prolif Functional Cellular Assays (e.g., Ba/F3 Proliferation) ADME->Cell_Prolif Lead Lead Candidate Cell_Prolif->Lead

Figure 2: Kinase Inhibitor Drug Discovery Workflow.

Protocols: Screening and Characterization

Protocol 1: Primary Biochemical Screening (TR-FRET Assay)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods to measure kinase activity.[10][11] This protocol measures the phosphorylation of a substrate peptide by the kinase of interest.

Materials:

  • Recombinant Kinase of Interest

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (containing MgCl₂)

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume plates

Methodology:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution (prepared in assay buffer) to each well.

    • Add 5 µL of a 2X solution of substrate peptide and ATP to initiate the reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

    • Incubate at room temperature for 60-90 minutes.

  • Detection:

    • Add 10 µL of the detection mix containing the Eu³⁺-labeled antibody and SA-APC.

    • Incubate for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu³⁺). The ratio of these signals is proportional to the amount of phosphorylated product.

Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Hits are typically defined as compounds showing inhibition above a certain threshold (e.g., >50% at 1 µM).

Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)

Principle: It is crucial to confirm that a compound engages its target within the complex environment of a live cell.[13] The NanoBRET™ Target Engagement assay measures compound binding to a specific kinase in intact cells.[14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Transfection reagent

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase)

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • White, opaque 96-well or 384-well plates

Methodology:

  • Cell Transfection: Transfect cells with the NanoLuc®-kinase fusion plasmid and plate them into the assay plate. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer at a pre-determined concentration.

  • Substrate Addition: Add the NanoGlo® substrate, which is cell-permeable and generates the luminescent signal from NanoLuc®.

  • Data Acquisition: Immediately measure both the filtered luminescence from the NanoLuc® donor (e.g., 460 nm) and the tracer acceptor (e.g., >610 nm) using a plate reader equipped for BRET measurements.

Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). Compound binding displaces the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against compound concentration to determine the IC₅₀ value, which reflects target engagement in a cellular context.

Protocol 3: Cellular Activity and Functional Outcome (Ba/F3 Proliferation Assay)

Principle: For kinases that are known oncogenic drivers, their inhibition should lead to a corresponding inhibition of cancer cell proliferation or survival.[14] The Ba/F3 cell line is an IL-3 dependent pro-B cell line. When transfected with an oncogenic kinase, these cells become IL-3 independent for survival and proliferation.[13]

Materials:

  • Ba/F3 cells stably expressing the oncogenic kinase of interest

  • RPMI-1640 medium + 10% FBS (without IL-3)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

Methodology:

  • Cell Plating: Seed the engineered Ba/F3 cells in IL-3-free medium into the wells of a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds and incubate for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. This reagent typically measures cellular ATP levels as an indicator of viability.

  • Data Acquisition: Measure luminescence on a plate reader.

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition). A strong correlation between biochemical IC₅₀, cellular target engagement IC₅₀, and functional GI₅₀ provides strong evidence for on-target activity.

Lead Optimization and Structure-Activity Relationship (SAR)

Once initial hits are validated, the next phase involves iterative chemical modification to improve potency, selectivity, and drug-like properties. The 7-bromo and 5-chloro positions are prime handles for this optimization.

Scaffold Hopping and Bioisosteric Replacement: While direct derivatization is a primary strategy, researchers should also consider "scaffold hopping," where the core is modified to find new, potentially superior chemotypes with improved properties or novel intellectual property.[8] For example, the pyrano-oxygen could be replaced with sulfur or nitrogen to explore new interactions. Similarly, the bromine atom can be replaced with other groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents. These new groups can serve as bioisosteres, mimicking the original atom's properties while improving others like solubility or metabolic stability.[15][16][17][18]

SAR_Development cluster_R1 Position 7 (Bromo) cluster_R2 Position 5 (Chloro) cluster_Mod Core Modifications (Scaffold Hopping) Core 7-Bromo-5-chloro-2,3-dihydropyrano [4,3,2-de]quinoline Scaffold R1_Aryl Aryl/Heteroaryl Groups (Suzuki Coupling) Core->R1_Aryl Explore π-stacking R1_Alkynyl Alkynyl Groups (Sonogashira Coupling) Core->R1_Alkynyl Probe narrow channels R1_Amine Amines (Buchwald-Hartwig) Core->R1_Amine Introduce H-bond donors R2_Aryl Aryl/Heteroaryl Groups Core->R2_Aryl Explore solvent front R2_Amine Amines/Amides Core->R2_Amine Enhance solubility Mod_O Replace Pyrano Oxygen (e.g., with S, N-R) Core->Mod_O Alter geometry & H-bonding Mod_Ring Ring System Isosteres (e.g., Pyrroloquinoline) Core->Mod_Ring Access new IP space

Figure 3: Strategies for SAR Development and Lead Optimization.

A systematic exploration of these modifications, guided by the screening cascade described above, will enable the development of potent and selective kinase inhibitors derived from this novel and promising scaffold.

References

  • Broughton, H.B., et al. (1988). Predictive structure-activity relationships in a series of pyranoquinoline derivatives. A new primate model for the identification of antiallergic activity. Journal of Medicinal Chemistry, 31(7), 1445-1453. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics Website. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Website. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website. [Link]

  • La-Beck, N. M., & Falchook, G. S. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 813-824. [Link]

  • ACS Publications. (1988). Predictive structure-activity relationships in a series of pyranoquinoline derivatives. A new primate model for the identification of antiallergic activity. Journal of Medicinal Chemistry. [Link]

  • Pharmanecia. (n.d.). Scaffold Hopping in Drug Discovery. Pharmanecia Website. [Link]

  • Singh, P., & Kumar, A. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348. [Link]

  • Strecker, T. E., & Miller, M. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC medicinal chemistry, 11(1), 10–23. [Link]

  • Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1048-1056. [Link]

  • de Souza, M. V. N., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Medicinal Chemistry Letters. [Link]

  • Joshi, A. J., et al. (2014). Strategies to select the best pharmacophore model: a case study in pyrazoloquinazoline class of PLK-1 inhibitors. Journal of ancer Research and Therapeutics. [Link]

  • ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. ResearchGate. [Link]

  • Lima, L. M., et al. (2020). Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • da Silva, A. D., et al. (2023). Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. Organics, 4(3), 329-341. [Link]

  • ACS. (2023). Late-stage chlorination of kinase inhibitors to elucidate metabollic pathways and explore isosteric motifs. ACS Fall 2023. [Link]

  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • Lewandowska, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

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  • ResearchGate. (n.d.). Synthesis of pyrano[2,3‐b]quinolines. ResearchGate. [Link]

  • Aly, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC advances, 13(30), 20902–20918. [Link]

  • ResearchGate. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

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  • ResearchGate. (1987). A convenient synthesis of pyrano (2,3-b) quinolines. ResearchGate. [Link]

  • PatSnap. (2024). What is the role of bioisosterism in drug design?. PatSnap Synapse. [Link]

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Application Notes & Protocols: Strategic Functionalization of the 7-Bromo Position on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials with significant biological and physical properties.[1] The ability to strategically modify this scaffold is paramount in medicinal chemistry and drug development for optimizing pharmacological profiles.[2] Among the various positions on the quinoline ring, the C7 position is of particular interest. Functionalization at this site can profoundly influence the molecule's interaction with biological targets. 7-Bromoquinoline serves as a versatile and crucial intermediate, providing a reactive handle for introducing a wide array of chemical diversity through modern cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of established and field-proven protocols for the functionalization of the 7-bromo position on the quinoline scaffold. We will delve into the mechanistic underpinnings of key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the critical insights necessary to troubleshoot and adapt these methodologies for their specific synthetic challenges.

The Challenge of Quinoline Chemistry: Catalyst Considerations

A primary challenge in the palladium-catalyzed functionalization of quinolines is the potential for the quinoline nitrogen's lone pair to coordinate with the palladium center. This coordination can act as a poison to the catalyst, forming inactive species and hindering the catalytic cycle.[5] To circumvent this, the use of bulky phosphine ligands is often essential. These ligands sterically shield the palladium, preventing the inhibitory coordination of the quinoline nitrogen and promoting the desired cross-coupling reaction.[5]

I. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6][7] For 7-bromoquinoline, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents, which is invaluable for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the 7-bromoquinoline, inserting the palladium into the carbon-bromine bond to form a palladium(II) intermediate.[7][8]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, facilitating the transfer of its organic group to the palladium(II) center, displacing the bromide.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst.[7][8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex [7-Quinolyl]-Pd(II)L2-Br Pd0->PdII_complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_Aryl [7-Quinolyl]-Pd(II)L2-R PdII_complex->PdII_Aryl Transmetalation->PdII_Aryl PdII_Aryl->Pd0 RedElim Reductive Elimination Product 7-R-Quinoline PdII_Aryl->Product RedElim->Pd0 center ArBOH2 R-B(OH)2 + Base ArBOH2->Transmetalation ArBr 7-Bromoquinoline ArBr->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of 7-bromoquinoline with an arylboronic acid.

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 7-bromoquinoline, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ with SPhosSPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, while preventing catalyst poisoning by the quinoline nitrogen.[5]
Base K₃PO₄An effective base for activating the boronic acid for transmetalation.[6]
Solvent 1,4-Dioxane/WaterA common biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.[6]
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

II. C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly valuable for introducing alkynyl functionalities onto the quinoline scaffold, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.[11]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[10][12]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of 7-bromoquinoline to a Pd(0) species.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate.[10]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.[12]

  • Reductive Elimination: The final step is the reductive elimination of the 7-alkynylquinoline product, regenerating the Pd(0) catalyst.[12]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_complex [7-Quinolyl]-Pd(II)L2-Br Pd0->PdII_complex Oxidative Addition PdII_Alkyne [7-Quinolyl]-Pd(II)L2-C≡CR PdII_complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product 7-(R-C≡C)-Quinoline PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne + R-C≡CH + Base Cu_Alkyne->PdII_complex Cu_Alkyne->CuX ArBr 7-Bromoquinoline ArBr->PdII_complex Alkyne R-C≡CH

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 7-bromoquinoline.

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI; 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N; 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve 7-bromoquinoline in anhydrous THF.

  • To this solution, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours, or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[12]

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIA classic and effective dual catalyst system for Sonogashira couplings.[10][13]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[13]
Solvent THFA suitable aprotic solvent that dissolves the reactants well.
Temperature Room Temperature to 60 °CThe reaction is often efficient at room temperature, but gentle heating can be applied to accelerate slower reactions.[12]

III. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] It allows for the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.[14] For the 7-bromoquinoline scaffold, this reaction is instrumental in introducing diverse amino functionalities, which are common in pharmacologically active molecules.[16]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is as follows:[16]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 7-bromoquinoline to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[17]

  • Reductive Elimination: The aryl and amido groups on the palladium couple and are eliminated, forming the desired 7-aminoquinoline product and regenerating the Pd(0) catalyst.

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Setup 1. Reaction Setup - 7-Bromoquinoline - Amine - Pd₂(dba)₃, XPhos - NaOtBu Inert 2. Inert Atmosphere Evacuate & backfill with Argon (3x) Setup->Inert Solvent 3. Solvent Addition Add anhydrous, degassed toluene Inert->Solvent Reaction 4. Reaction Heat at 100-110 °C for 12-24h Solvent->Reaction Workup 5. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite Reaction->Workup Purification 6. Purification Flash Column Chromatography Workup->Purification Product 7-Aminoquinoline Derivative Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination of 7-bromoquinoline.

Detailed Experimental Protocol

This protocol outlines a general method for the Buchwald-Hartwig amination of 7-bromoquinoline with a primary or secondary amine.[17]

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add 7-bromoquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene, followed by the amine, via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ with XPhosXPhos is a highly effective, bulky electron-rich ligand for Buchwald-Hartwig aminations, promoting high catalytic activity.[17]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA common non-polar solvent for this type of cross-coupling reaction.
Temperature 100-110 °CElevated temperatures are typically required to drive the amination reaction to completion.[17]

IV. C-CN Bond Formation: Cyanation

The introduction of a cyano group at the 7-position of the quinoline scaffold provides a versatile synthetic handle that can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles. Palladium-catalyzed cyanation offers a reliable method to achieve this transformation.

Rationale and Method

While various cyanation methods exist, palladium-catalyzed reactions using zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source are often preferred due to their lower toxicity compared to other cyanide reagents.[18] The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, cyanide transfer, and reductive elimination.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed cyanation of 7-bromoquinoline.

Materials:

  • 7-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Zinc cyanide (Zn(CN)₂; 0.6 mmol, 0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.025 mmol, 2.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf; 0.05 mmol, 5 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 7-bromoquinoline, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 7-cyanoquinoline.

ParameterConditionRationale
Cyanide Source Zinc Cyanide (Zn(CN)₂)A relatively safe and effective source of cyanide for palladium-catalyzed reactions.[18]
Catalyst Pd₂(dba)₃ with dppfThe dppf ligand is effective in stabilizing the palladium catalyst and promoting the cyanation reaction.
Solvent DMFA polar aprotic solvent that is well-suited for this type of reaction.
Temperature 120 °CHigher temperatures are often necessary to achieve efficient cyanation.

Conclusion

The functionalization of the 7-bromo position on the quinoline scaffold is a critical strategy in the synthesis of novel compounds for drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation—represent the cornerstone methodologies for achieving this goal. By understanding the underlying mechanisms and paying close attention to the experimental parameters, researchers can effectively leverage 7-bromoquinoline as a versatile building block to access a vast and diverse chemical space. The protocols provided herein serve as a robust starting point for synthetic exploration, with the understanding that optimization is often key to achieving high yields and purity for specific substrates.

References

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Application Notes and Protocols for Cell-Based Assay of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Quinoline Scaffolds

Quinoline and its derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3] These compounds are integral to the development of new therapeutic agents, with established efficacy in anticancer, antimicrobial, anti-inflammatory, and antimalarial applications.[4][5] The planar, bicyclic aromatic structure of the quinoline ring system allows for diverse interactions with biological targets, making it a versatile scaffold for drug design.[5] Given the significant therapeutic potential, particularly in oncology, robust and reliable cell-based assays are critical for the initial screening, characterization, and elucidation of the mechanism of action of novel quinoline derivatives.[6][7]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to a panel of cell-based assays for the evaluation of novel quinoline derivatives. It offers detailed, step-by-step protocols for assessing cytotoxicity, and for investigating common mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways frequently implicated in cancer, such as STAT3 and PI3K/Akt.

Section 1: Initial Assessment of Cytotoxicity and Anti-Proliferative Activity

A primary and crucial step in the evaluation of any potential therapeutic compound is the determination of its cytotoxic and anti-proliferative effects. This initial screening allows for the quantification of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces a biological response by 50%.[8][9] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[7][10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of viable cells.[11] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[12] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[13]

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of a novel quinoline derivative is a multi-step process that begins with cell line selection and culminates in the determination of the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis A Select & Culture Cancer Cell Line C Seed Cells in 96-well Plates A->C B Prepare Stock Solution of Quinoline Derivative D Prepare Serial Dilutions of Test Compound B->D E Treat Cells with Compound Dilutions D->E F Incubate for 24, 48, or 72 hours E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J G cluster_pathway Hypothetical STAT3 Inhibition by a Quinoline Derivative Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (e.g., c-Myc, Bcl-xL) Nucleus->Transcription 6. DNA Binding Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Quinoline Novel Quinoline Derivative Quinoline->pSTAT3 Inhibition

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Assay Method: Western Blotting for Phospho-STAT3

Western blotting can be used to assess the phosphorylation status of STAT3. A reduction in the level of phosphorylated STAT3 (p-STAT3) in response to treatment with a quinoline derivative would indicate inhibition of the pathway.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. [14]Its deregulation is a common event in many cancers. [3][15]Akt is a key downstream effector of PI3K, and its activation requires phosphorylation at Thr308 and Ser473.

Assay Method: Cell-Based ELISA or Western Blotting for Phospho-Akt

Similar to STAT3, the activation status of the PI3K/Akt pathway can be determined by measuring the levels of phosphorylated Akt (p-Akt) at Ser473 or Thr308 using cell-based ELISA kits or Western blotting. A decrease in p-Akt levels upon treatment with a quinoline derivative would suggest inhibition of this critical survival pathway. [16]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of novel quinoline derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and modulation of key cancer-related signaling pathways, researchers can gain crucial insights into the therapeutic potential and mechanism of action of these promising compounds. This multi-faceted approach is essential for identifying and advancing lead candidates in the drug discovery pipeline.

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Application Notes and Protocols: Exploring 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of fluorescent probes for biological and environmental applications.[1][2] Its rigid, planar structure and extended π-electron system provide a robust framework for fluorescence with high quantum yields.[3] The versatility of the quinoline core allows for chemical modifications that can tune its photophysical properties and introduce specific functionalities for sensing various analytes, including metal ions and biomolecules.[3][4] This has led to the development of a wide array of quinoline-based sensors for applications ranging from cellular imaging to disease diagnosis.[1][2]

This document explores the potential of a specific quinoline derivative, 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline , as a novel fluorescent probe. While currently recognized primarily as a synthetic intermediate in drug discovery,[5][6] its unique substitution pattern with electron-withdrawing bromine and chlorine atoms, combined with the fused pyran ring, suggests the possibility of interesting photophysical properties. The halogen atoms may influence the molecule's spectral characteristics and potential for selective interactions, making it a compelling candidate for development as a new fluorescent tool.

These application notes provide a comprehensive guide for researchers to characterize the fundamental photophysical properties of this compound and to explore its utility in bioimaging. The following protocols are designed to be a self-validating system, enabling a thorough investigation of this compound's potential as a fluorescent probe.

Proposed Application: A Probe for Cellular Environments

Given the prevalence of quinoline derivatives in bioimaging, we hypothesize that this compound could serve as a fluorescent probe for visualizing and reporting on specific cellular environments. The lipophilic nature of the fused ring system may facilitate its partitioning into cellular membranes or lipid droplets. Furthermore, the electron-withdrawing halogens could modulate its fluorescence in response to changes in local polarity or viscosity, making it a potential sensor for these microenvironmental parameters.

Protocols for Characterization and Application

The following protocols outline the necessary steps to evaluate the potential of this compound as a fluorescent probe.

Synthesis and Purity Assessment

The synthesis of this compound can be achieved from commercially available starting materials, with established synthetic routes available in the chemical literature.[7] It is imperative to ensure the high purity of the compound before photophysical characterization, as impurities can significantly interfere with fluorescence measurements.

Protocol:

  • Synthesize this compound following established chemical synthesis protocols.[7]

  • Purify the compound using column chromatography and/or recrystallization.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Photophysical Characterization

A thorough understanding of the probe's fundamental photophysical properties is essential. This includes determining its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Table 1: Representative Photophysical Properties of Quinoline-Based Probes

PropertyValueUnit
Absorption Maximum (λabs)350 - 400nm
Emission Maximum (λem)450 - 550nm
Molar Extinction Coefficient (ε)10,000 - 50,000M-1cm-1
Fluorescence Quantum Yield (ΦF)0.1 - 0.8-

Note: These are typical ranges for quinoline derivatives and need to be experimentally determined for this compound.

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the purified compound in a high-purity solvent such as dimethyl sulfoxide (DMSO).

  • Absorption Spectroscopy:

    • Prepare a series of dilutions of the stock solution in the solvent of interest (e.g., ethanol, acetonitrile).

    • Record the absorption spectra using a UV-Vis spectrophotometer from 250 nm to 600 nm.

    • Determine the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy:

    • Using the same dilutions, record the fluorescence emission spectra on a spectrofluorometer. Excite the sample at its λabs.

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • The quantum yield can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample² / ηref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Workflow for Photophysical Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Output synthesis Synthesis & Purification stock Prepare Stock Solution (1 mM in DMSO) synthesis->stock dilutions Prepare Dilutions in Target Solvents stock->dilutions uv_vis UV-Vis Spectroscopy (Determine λabs, ε) dilutions->uv_vis Analyze fluorescence Fluorescence Spectroscopy (Determine λem) dilutions->fluorescence Analyze qy Quantum Yield Measurement (Relative to Standard) dilutions->qy Analyze photophysical_data Table of Photophysical Properties (λabs, λem, ε, ΦF) uv_vis->photophysical_data fluorescence->photophysical_data qy->photophysical_data

Caption: Workflow for the photophysical characterization of a novel fluorescent probe.

Solvatochromism Study

Investigating the effect of solvent polarity on the probe's fluorescence can provide insights into its electronic structure and potential sensing mechanisms. A significant shift in the emission wavelength with changing solvent polarity (solvatochromism) suggests a change in the dipole moment of the molecule upon excitation and can be exploited for sensing applications.

Protocol:

  • Prepare solutions of the compound at a fixed concentration (e.g., 10 µM) in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Record the absorption and emission spectra for each solution.

  • Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against the solvent polarity function (Lippert-Mataga plot) to analyze the solvatochromic effect.

Selectivity and Sensitivity Screening (Hypothetical)

To explore the potential of this compound as a selective sensor, its fluorescence response to a variety of common cellular analytes should be tested.

Protocol:

  • Prepare a solution of the probe (e.g., 10 µM) in a biologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Add various analytes from stock solutions to the probe solution. The panel of analytes could include:

    • Metal Cations: Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺

    • Anions: Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, HPO₄²⁻

    • Reactive Oxygen Species (ROS): H₂O₂, O₂⁻, •OH, ONOO⁻

    • Biothiols: Cysteine, homocysteine, glutathione

  • Record the fluorescence emission spectrum before and after the addition of each analyte.

  • A significant change in fluorescence intensity or a spectral shift upon the addition of a specific analyte would indicate a potential sensing capability.

Cellular Imaging and Cytotoxicity Assessment

For a fluorescent probe to be useful in biological systems, it must be cell-permeable and have low toxicity. Initial studies in cultured cells can provide valuable information on these parameters.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Cytotoxicity Assay:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the probe (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Perform a standard cytotoxicity assay, such as the MTT or PrestoBlue assay, to determine the concentration at which the probe affects cell viability.

  • Cellular Staining and Imaging:

    • Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

    • Incubate the cells with a low, non-toxic concentration of the probe (e.g., 1-10 µM) for a specified time (e.g., 30 minutes).

    • Wash the cells with PBS to remove any excess probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

    • Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LipidTox for lipid droplets) can help determine the subcellular localization of the probe.

Workflow for Cellular Imaging Studies

G cluster_0 Cell Culture cluster_1 Cytotoxicity Assessment cluster_2 Fluorescence Microscopy cluster_3 Data Analysis culture Culture Adherent Cells plate Plate Cells in 96-well plates and Glass-bottom dishes culture->plate treat_cyto Treat with Probe (Concentration Gradient) plate->treat_cyto For Cytotoxicity treat_img Incubate with Probe (Low Concentration) plate->treat_img For Imaging mtt_assay Perform MTT/PrestoBlue Assay treat_cyto->mtt_assay viability Determine Cell Viability (%) mtt_assay->viability cyto_data IC50 Value viability->cyto_data wash Wash with PBS treat_img->wash image Acquire Fluorescence Images wash->image colocalize Co-stain with Organelle Trackers image->colocalize image_data Subcellular Localization colocalize->image_data

Caption: Workflow for evaluating the cytotoxicity and cellular uptake of a new probe.

Conclusion and Future Directions

The protocols outlined in this document provide a systematic framework for the initial characterization of this compound as a potential fluorescent probe. By thoroughly investigating its photophysical properties, solvatochromism, and behavior in cellular systems, researchers can gain valuable insights into its suitability for various applications. Positive results from these initial studies would pave the way for more advanced applications, such as the development of targeted probes for specific diseases or the real-time imaging of dynamic cellular processes. The unique electronic and structural features of this molecule hold promise for the development of a novel and valuable tool for the scientific community.

References

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  • Wolfe Laboratories Inc. (n.d.). 7-Bromo-5-chloro-2,3-dihydropyranoquinoline. Retrieved from [Link]

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  • Liu, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PLoS ONE, 17(3), e0265239. [Link]

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  • Singh, A., & Kumar, A. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

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Application Notes & Protocols for the Synthesis of EGFR Inhibitors from Pyrano[3,2-c]quinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology. Its aberrant signaling is a key driver in the proliferation and survival of numerous cancer types.[1] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the receptor's intracellular catalytic domain are a cornerstone of targeted therapy.[2][] This application note provides a detailed guide for the synthesis, characterization, and preliminary biological evaluation of a promising class of EGFR inhibitors built upon the pyrano[3,2-c]quinoline scaffold. This heterocyclic system serves as a rigid and versatile framework for developing potent kinase inhibitors.[4][5][6] We present a robust, one-pot, three-component reaction protocol that is efficient, scalable, and amenable to the generation of diverse chemical libraries for drug discovery programs.

Scientific Rationale and Design Strategy

The EGFR Signaling Pathway: A Critical Cancer Target

EGFR is a member of the ErbB family of receptor tyrosine kinases.[2] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain.[7] This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which collectively drive cellular processes like proliferation, survival, and angiogenesis.[][8][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and malignant growth.[1] Therefore, inhibiting its kinase activity is a proven therapeutic strategy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyranoquinoline Pyrano[3,2-c]quinoline Inhibitor Pyranoquinoline->EGFR ATP-Competitive Inhibition Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_workup Workup & Purification cluster_analysis Characterization R1 4-Hydroxyquinolin-2(1H)-one Reaction One-Pot Reaction Ethanol, Reflux, 4-6h R1->Reaction R2 Aromatic Aldehyde R2->Reaction R3 Malononitrile R3->Reaction Cat Piperidine (catalyst) Cat->Reaction Cool Cool to RT Reaction->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Final Pure Product Dry->Final NMR NMR (¹H, ¹³C) MS Mass Spectrometry Final->NMR Final->MS

Caption: General workflow for the synthesis and purification.

Materials and Equipment

Reagents & MaterialsEquipment
4-Hydroxy-N-methyl-2-oxo-1,2-dihydroquinolineRound-bottom flask (50 mL)
Substituted aromatic aldehydesReflux condenser
MalononitrileMagnetic stirrer with heating mantle
Ethanol (absolute)Buchner funnel and filter flask
PiperidineVacuum oven or desiccator
---Standard laboratory glassware
---NMR Spectrometer, Mass Spectrometer

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-hydroxy-N-methyl-2-oxo-1,2-dihydroquinoline (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask to dissolve/suspend the reactants. Add a catalytic amount of piperidine (0.1 mmol, ~2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C for 4-8 hours to yield the final product. For some derivatives, recrystallization from ethanol or purification by column chromatography may be necessary to achieve high purity.

Expected Results and Characterization

This protocol typically affords the desired pyrano[3,2-c]quinoline derivatives in good to excellent yields (75-95%). The structure and purity of the synthesized compounds must be confirmed by analytical methods.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. Expect to see a singlet for the C4-proton of the pyran ring around δ 4.5-5.1 ppm and a broad singlet for the amino (-NH₂) protons around δ 7.2-7.8 ppm. Aromatic protons will appear in their expected regions. [4][10]* ¹³C NMR: Key signals include the nitrile carbon (-CN) around δ 120 ppm and the carbonyl carbon (C=O) around δ 160 ppm. [4]* Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amino group (~3300-3400 cm⁻¹), the C≡N stretch of the nitrile group (~2200 cm⁻¹), and the C=O stretch of the quinolinone carbonyl (~1650-1680 cm⁻¹). [11][12]

Biological Evaluation Protocols

Once synthesized and characterized, the compounds must be evaluated for their ability to inhibit EGFR and suppress cancer cell growth.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (General Protocol)

Principle: This assay quantifies the ability of a test compound to inhibit the phosphotransferase activity of the EGFR kinase domain. A common method, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in the kinase reaction; a lower ADP signal indicates higher inhibition.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer, EGFR enzyme solution, substrate solution (e.g., a generic tyrosine peptide), and ATP solution at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the reaction buffer. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).

  • Kinase Reaction: In a 384-well plate, add the EGFR enzyme, the test compound dilution, and the peptide substrate.

  • Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's protocol. This typically involves a reagent that converts remaining ATP to light, followed by a second reagent that converts the generated ADP to ATP, which is then measured as a luminescent signal.

  • Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Cell-Based Antiproliferative MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cancer cells known to overexpress EGFR (e.g., A549 non-small cell lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Representative Data and Structure-Activity Relationship (SAR)

The synthetic protocol described is highly versatile, allowing for the introduction of various substituents on the C4-phenyl ring by simply changing the starting aldehyde. This has enabled the exploration of SAR to optimize inhibitory potency.

Compound IDR-Group (on C4-phenyl)Yield (%)EGFR IC₅₀ (nM)A549 GI₅₀ (nM)Reference
5a H80%>100>100[4]
5e H (on N-methyl quinolinone)78%7126[4][13]
5h 4-Cl85%7528[4][13]
4c 3-ClN/AKinase data not specifiedPotent[5][14]
Erlotinib (Reference Drug)N/A~33 (GI₅₀)33[4]

Key SAR Insights:

  • N-Methylation: Methylation of the quinolinone nitrogen (as in compound 5e ) significantly improves both enzymatic and cellular activity compared to the N-H analogue. [4]* Electronic Effects: The introduction of electron-withdrawing groups, such as a chloro substituent on the C4-phenyl ring (compound 5h ), often leads to enhanced potency. This suggests that modulating the electronic properties of this ring is crucial for optimizing interactions within the kinase domain. [4][13]* Positional Isomerism: The position of substituents on the C4-phenyl ring is critical. Studies have shown that substitution at the 3-position can be particularly beneficial for cytotoxic activity. [5][14]

Conclusion

The pyrano[3,2-c]quinoline scaffold is a highly promising platform for the design and synthesis of novel EGFR inhibitors. The one-pot, multi-component synthesis protocol detailed herein offers an efficient and robust method for generating libraries of analogues for biological screening. This application note provides researchers, scientists, and drug development professionals with the foundational protocols and scientific rationale to explore this chemical space further, aiming to develop next-generation targeted cancer therapeutics.

References

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Application Notes and Protocols for In Vitro Cytotoxicity Screening of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of 4-Aminoquinolines and the Imperative for Cytotoxicity Screening

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Historically lauded for their efficacy against Plasmodium species, these compounds function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.[3][4][5] This mechanism, rooted in the physicochemical properties of the 4-aminoquinoline core, has also sparked significant interest in repurposing these derivatives for other therapeutic areas, particularly oncology.[1][3][6]

Emerging research indicates that 4-aminoquinoline analogs can exert potent cytotoxic effects on various cancer cell lines, often through mechanisms involving lysosomal disruption and interference with autophagic processes.[3] As the pipeline for novel 4-aminoquinoline derivatives expands, robust and reliable in vitro cytotoxicity screening becomes a cornerstone of the preclinical development process.[7][8] Early-stage assessment of a compound's effect on cellular viability, proliferation, and membrane integrity is critical for identifying promising lead candidates, elucidating mechanisms of action, and establishing a preliminary therapeutic window.[9][10][11]

This guide provides a comprehensive overview of key in vitro cytotoxicity assays, offering detailed protocols and field-proven insights tailored to the unique properties of 4-aminoquinoline derivatives.

Foundational Principles: Designing a Validating Cytotoxicity Study

A successful cytotoxicity screen is built on a foundation of rigorous experimental design and an understanding of the biological questions being asked. Before initiating any protocol, consider the following core elements.

Selection of a Biologically Relevant Cell Model

The choice of cell line is paramount and dictates the relevance of the experimental outcome. For anticancer screening, a panel of cell lines is recommended.

  • Common Cancer Cell Lines: Human breast tumor cell lines like MCF-7 and MDA-MB-468 have been effectively used to screen 4-aminoquinoline derivatives.[1][6]

  • Non-Cancerous Control Lines: To assess selectivity, it is crucial to include non-cancerous cell lines (e.g., human fibroblasts, or cell lines like WI-26VA4) in the screening panel.[12] A high therapeutic index (ratio of cytotoxicity in cancer cells vs. normal cells) is a desirable characteristic for any potential drug candidate.

The Importance of Controls

Every assay plate must include a comprehensive set of controls to ensure data validity and accurate interpretation.

  • Negative (Untreated) Control: Cells incubated with culture medium only. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the 4-aminoquinoline derivatives.[12] This control is essential to confirm that the solvent itself does not impart cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay system can detect a cytotoxic response.

Dose-Response and the IC50 Value

Cytotoxicity is a dose-dependent phenomenon. Compounds should be tested across a wide range of concentrations (typically using serial dilutions) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50), also referred to as CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition), can be calculated via non-linear regression analysis.[12][13] This value represents the concentration of the compound required to inhibit the measured biological process by 50% and is the primary metric for comparing the potency of different derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening 4-aminoquinoline derivatives is a multi-step process from cell culture preparation to data analysis. This systematic approach ensures reproducibility and generates high-quality, interpretable data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A 1. Cell Culture (Select and expand appropriate cell lines) B 2. Cell Seeding (Plate cells in 96-well plates at optimal density) A->B D 4. Compound Treatment (Add derivatives and controls to cells) B->D C 3. Compound Preparation (Prepare serial dilutions of 4-aminoquinoline derivatives) C->D E 5. Incubation (24h, 48h, or 72h at 37°C, 5% CO2) D->E F 6. Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP-based) E->F G 7. Data Acquisition (Read plate on spectrophotometer or luminometer) F->G H 8. Data Analysis (Calculate % Viability, Plot Dose-Response, Determine IC50) G->H

Caption: General experimental workflow for in vitro cytotoxicity screening.

Core Cytotoxicity Assay Protocols

Several assays are available to measure cytotoxicity, each interrogating a different aspect of cell health. Using a combination of assays provides a more comprehensive toxicity profile.

Assay 1: MTT (Tetrazolium Reduction) Assay for Metabolic Activity
  • Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the metabolic state of the cell population.[12][14] Viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of metabolically active cells.

  • Application Notes: The MTT assay is a workhorse for initial cytotoxicity screening due to its cost-effectiveness and robustness.[15] It is widely used for evaluating antimalarial compounds.[12][13] However, be aware that compounds interfering with cellular redox processes can produce false results.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell adherence.[12][13]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle and untreated controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully remove the supernatant without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[13] Mix gently on an orbital shaker.

  • Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[16][17] The released LDH catalyzes a reaction that results in the formation of a colored formazan product or a luminescent signal, which is proportional to the number of lysed cells.[17][18]

  • Application Notes: The LDH assay is an excellent orthogonal method to complement metabolic assays like MTT. It directly measures cell death (cytolysis) rather than metabolic slowdown. Because it measures LDH in the supernatant, the cells can potentially be used for other assays.[19]

G cluster_LDH LDH Assay (Membrane Damage) cluster_ATP ATP Assay (Viability) node1 Damaged Cell LDH Released node2 Lactate + NAD+ Pyruvate + NADH node1:f1->node2:f0 catalyzes node3 NADH + Tetrazolium Salt NAD+ + Formazan (Color) node2:f1->node3:f0 reduces node4 Viable Cell ATP Present node5 ATP + Luciferin Luciferyl-AMP node4:f1->node5:f0 node6 Luciferyl-AMP + O2 Light (Luminescence) node5:f1->node6:f0 catalyzed by Luciferase

Caption: Principles of LDH (necrosis) vs. ATP (viability) assays.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include a "Maximum LDH Release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30 minutes before the end of incubation.

  • Supernatant Transfer: Carefully transfer 50 µL of cell-free supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of Stop Solution (typically a mild acid) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance_Treated - Absorbance_VehicleControl) / (Absorbance_MaxLysis - Absorbance_VehicleControl)] * 100

Assay 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
  • Principle: This assay is based on the ability of viable, healthy cells to take up and sequester the supravital dye Neutral Red within their lysosomes via active transport.[20][21] In damaged or dead cells, lysosomal membranes are compromised, and they cannot retain the dye.[22] The amount of dye extracted from the cells is therefore proportional to the number of viable cells.[23]

  • Application Notes: The NRU assay is particularly relevant for 4-aminoquinoline derivatives. Since these compounds are weak bases known to accumulate in lysosomes and alter their pH, this assay can provide unique insights.[3] A significant difference in IC50 values between the NRU assay and other assays might suggest a direct effect on lysosomal function.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[23]

  • Wash: Discard the dye solution and wash the cells with 150 µL of a wash buffer (e.g., PBS or a fixative solution like 0.1% CaCl₂ in 0.5% Formaldehyde).[21][22]

  • Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[21][22]

  • Shaking: Place the plate on an orbital shaker for 10 minutes to ensure complete extraction of the dye.

  • Data Acquisition: Measure the absorbance at 540 nm.[21]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control, similar to the MTT assay analysis.

Assay 4: ATP-Based Luminescent Assay for Cell Viability
  • Principle: This assay quantifies ATP, the principal energy currency of the cell. The presence of ATP is a key indicator of metabolically active, viable cells.[24] The assay reagent contains a detergent to lyse the cells and release ATP, along with luciferase and its substrate, D-luciferin. The luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration and, by extension, the number of viable cells.[25]

  • Application Notes: This is one of the most sensitive methods available for assessing cell viability. Its simple "add-mix-measure" format makes it highly amenable to automated high-throughput screening (HTS).[24][25] The rapid cell lysis also minimizes artifacts that might arise during longer incubation steps required by other assays.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. White, opaque-walled plates are required to maximize the luminescent signal and prevent well-to-well crosstalk.

  • Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[24][25]

  • Mixing and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][25]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control's luminescent signal.

Assay 5: Caspase-Glo® 3/7 Assay for Apoptosis
  • Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[26] This assay utilizes a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[27] When added to the cell sample, the reagent lyses the cells, and if active caspase-3/7 is present, it cleaves the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a luminescent signal proportional to caspase activity.

  • Application Notes: This assay helps to differentiate between cytotoxic mechanisms. A strong positive signal indicates that the 4-aminoquinoline derivative induces apoptosis. It is a powerful tool for mechanistic studies and can be adapted for high-throughput screening.[28]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the protocol for the ATP-based assay, using white opaque-walled plates.

  • Plate Equilibration: Equilibrate the plate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mixing and Incubation: Mix gently on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.

  • Data Acquisition: Measure the luminescence with a plate luminometer.

  • Data Analysis: Results are typically expressed as a fold-change in luminescence over the vehicle control, indicating the degree of caspase activation.

Data Summary and Assay Comparison

Choosing the right assay depends on the specific research question, available equipment, and the stage of the drug discovery process.

Table 1: Comparison of Key In Vitro Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages & Considerations
MTT / MTS Enzymatic reduction of tetrazolium saltMetabolic ActivityInexpensive, well-established, widely used.[12]Can be affected by compounds altering cellular redox state; requires a solubilization step.
LDH Release Release of cytosolic enzymeMembrane Integrity (Cytolysis)Directly measures cell death; supernatant can be used for other assays.[19]Less sensitive for early apoptosis; measures a late-stage event.[16]
Neutral Red Uptake Dye accumulation in lysosomesLysosomal IntegritySimple, cost-effective; particularly relevant for lysosomotropic compounds like 4-AQs.[3][20]Changes in lysosomal pH induced by the test compound may interfere with the assay.
ATP Luminescence Quantitation of cellular ATPCell ViabilityHighly sensitive, fast, simple "add-mix-measure" protocol; ideal for HTS.[24][25]Requires a luminometer; ATP levels can fluctuate with cellular stress not leading to death.
Caspase Activity Cleavage of a specific substrateApoptosis InductionProvides mechanistic insight (apoptosis vs. necrosis); highly sensitive.[27][29]Measures a specific cell death pathway; will not detect non-apoptotic cell death.

Table 2: Typical Experimental Parameters for a 96-Well Plate Screen

ParameterRecommended SettingRationale
Cell Line MCF-7 (cancer); WI-26VA4 (non-cancerous)Assess both efficacy and selectivity.[6][12]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Compound Stock Solution 10-20 mM in DMSOHigh concentration allows for wide dilution range with minimal final DMSO concentration.
Final DMSO Concentration < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.[12]
Concentration Range 0.1 µM to 100 µM (8-point, 3-fold dilution)Covers a broad range to accurately define the dose-response curve and determine the IC50.
Incubation Time 48 hoursA common time point that allows for compound effects to manifest without excessive cell overgrowth.
Replicates Triplicate wells (n=3)Ensures statistical robustness and allows for the calculation of standard deviation.

Conclusion

The in vitro cytotoxicity screening of 4-aminoquinoline derivatives is a multi-faceted process that requires careful planning, precise execution, and thoughtful data interpretation. No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a strategic, multi-assay approach is strongly recommended. By combining a primary screen for viability or metabolic activity (e.g., ATP-based or MTT) with secondary assays that probe for specific mechanisms like membrane damage (LDH) or apoptosis (Caspase), researchers can build a comprehensive understanding of their compounds' biological effects. This layered approach is essential for confidently advancing the most promising 4-aminoquinoline derivatives toward further preclinical and clinical development.

References

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  • Williams, D. A. (2012). High-Throughput Cell Toxicity Assays. In High-Throughput Screening. Humana Press. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening. Humana Press. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • ATP bioluminescence assay for cell cytotoxicity. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved from [Link]

  • ATP Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Itatani, J., & Olsen, C. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. Retrieved from [Link]

  • Williams, D. A. (2012). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biopharmaceutics & Drug Disposition, 28(6), 321-331. Retrieved from [Link]

  • Kaur, K., Jain, M., & Jain, R. (2010). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Retrieved from [Link]

  • de Madureira, M. C., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e69. Retrieved from [Link]

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Szafraniec-Szczęsny, J., et al. (2020). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Molecules, 25(16), 3589. Retrieved from [Link]

  • Repetto, G., Del Peso, A., & Zurita, J. L. (2008). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Protocols for Cytotoxicity and Apoptosis. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sakamuru, S., et al. (2021). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Environmental Health Perspectives, 129(4), 045001. Retrieved from [Link]

  • de Madureira, M. C., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Singh, A., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1138-1142. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Retrieved from [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). Revista do Instituto de Medicina Tropical de São Paulo. Retrieved from [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Retrieved from [Link]

  • Lazaro, J. E. H., et al. (2000). Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. ResearchGate. Retrieved from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA. Alternatives to Laboratory Animals, 30(1), 81-98. Retrieved from [Link]

  • Singh, A., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 57(5), 2105-2120. Retrieved from [Link]

  • Caspases activity assay procedures. (2024). ScienceDirect. Retrieved from [Link]

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  • Nulum, D. G., & Wang, R. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 15(12), 2736. Retrieved from [Link]

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Application Notes & Protocols: Quinoline as a High-Performance Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of quinoline building blocks in the development of novel organic semiconductors.

Abstract

Quinoline, a nitrogen-containing heterocyclic aromatic compound, has emerged as a powerhouse building block for the next generation of organic semiconductors.[1][2] Its inherent electronic properties, including a pronounced electron-deficient nature, high thermal and chemical stability, and a rigid planar structure, make it an exceptionally versatile scaffold.[3][4] This guide provides an in-depth exploration of the rationale behind using quinoline derivatives in organic electronics, detailed protocols for their synthesis and characterization, and workflows for their integration into functional devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

The Quinoline Core: A Privileged Scaffold for Organic Electronics

The utility of quinoline in organic electronics stems from its fundamental chemical and physical properties. The nitrogen atom in the aromatic system imparts an electron-withdrawing character, which is highly desirable for creating electron-transporting (n-type) or acceptor materials.[3][5] This contrasts with many common organic semiconductors which are inherently hole-transporting (p-type). The ability to easily create high-performance n-type materials is crucial for developing efficient organic electronic devices, which rely on the balanced transport of both holes and electrons.

Furthermore, the rigid, planar structure of the quinoline ring system facilitates strong intermolecular π-π stacking in the solid state. This is a critical factor for efficient charge transport, as it creates pathways for charge carriers to hop between adjacent molecules. The true power of quinoline, however, lies in its synthetic accessibility and the ease with which its structure can be modified.[3][6] By attaching various functional groups at specific positions, researchers can precisely tune the material's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, to meet the specific requirements of a given device architecture.[7]

Fig 1. Quinoline functionalization for tuning semiconductor properties.

Synthesis of Quinoline-Based Semiconductors

The synthesis of functionalized quinolines has evolved from classic name reactions to modern cross-coupling techniques, offering chemists a robust toolbox.

Causality Behind Synthetic Choices:
  • Classic Methods (e.g., Skraup, Doebner-Von Miller): These are often used for creating the core quinoline heterocycle from simple aniline precursors. While effective, they can require harsh conditions (e.g., strong acids, high temperatures), limiting their use with sensitive functional groups.[8]

  • Modern Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): These methods are indispensable for the late-stage functionalization of a pre-formed quinoline core (typically a bromo- or iodo-quinoline).[6][9] They offer mild reaction conditions and exceptional tolerance for a wide variety of functional groups, making them the preferred method for building complex donor-acceptor molecules. For instance, a Suzuki coupling is ideal for attaching aryl groups to enhance π-conjugation and influence molecular packing, which directly impacts charge mobility.[6]

Protocol 1: Synthesis of a 2-Aryl-Quinoline Derivative via Suzuki Coupling

This protocol describes a general procedure for synthesizing a donor-acceptor type molecule by coupling an arylboronic acid to a 2-bromoquinoline scaffold. This is a foundational reaction for creating a vast library of quinoline-based semiconductors.

Materials:

  • 2-Bromoquinoline (1.0 eq)

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (3.0 eq)

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reflux and workup

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromoquinoline, the arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. This is critical as oxygen can deactivate the palladium catalyst, leading to failed or low-yield reactions.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 2-bromoquinoline spot indicates reaction completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Add deionized water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.

  • Validation (Self-Validating Step): The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to characterization or device fabrication. Purity should be >99.5% for optimal device performance.

Fig 2. General workflow for synthesis and purification.

Physicochemical Characterization

Once a new quinoline derivative is synthesized and purified, its properties must be thoroughly characterized to assess its potential as an organic semiconductor.

Technique Property Measured Rationale & Importance for Semiconductors Typical Values for Quinoline Systems
Cyclic Voltammetry (CV) Oxidation & Reduction PotentialsEstimates HOMO & LUMO energy levels and the electrochemical bandgap. This is crucial for matching energy levels with other materials in a device (e.g., electrodes, other transport layers) to ensure efficient charge injection and transport.[9]HOMO: -4.8 to -5.9 eVLUMO: -2.0 to -3.0 eV[9]
UV-Visible Spectroscopy Absorption SpectrumDetermines the optical bandgap and the material's ability to absorb light. Essential for applications in photovoltaics and photodetectors.[6][10]Absorption Max (λₘₐₓ): 350 - 450 nm[6]
Photoluminescence (PL) Emission Spectrum, Quantum YieldMeasures the material's light-emitting properties. Critical for OLED applications. The emission color and efficiency are key performance metrics.[5]Emission: Blue to Red, depending on conjugation and functional groups.[5]
Thermogravimetric Analysis (TGA) Decomposition Temperature (Td)Assesses thermal stability. High Td is required for materials to withstand thermal evaporation during device fabrication and to ensure long-term operational stability.[11]Td > 300 °C
Differential Scanning Calorimetry (DSC) Glass Transition (Tg), Melting (Tm)Identifies phase transitions. A high Tg is important for morphological stability in the amorphous thin films used in many devices, preventing crystallization that can lead to device failure.[12]Tg: 110 - 130 °C[12]
Table 1. Key characterization techniques for quinoline-based semiconductors.

Device Fabrication and Application

Quinoline derivatives have been successfully incorporated into a variety of organic electronic devices, often serving multiple roles.[13]

  • In OLEDs: They are used as electron-transporting materials (ETMs), host materials for emitters, and even as the emissive materials themselves.[13][14] The well-known compound Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark electron transport and emissive material in OLED technology.[15][16]

  • In OPVs: Their tunable energy levels make them suitable as either acceptor or donor materials in the active layer of solar cells.[1][17]

  • In OFETs: Quinoline-based materials can exhibit both p-type and n-type behavior, making them valuable for fabricating complementary logic circuits.[18][19]

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol outlines the fabrication of a standard OFET, a fundamental device for measuring the charge carrier mobility of a new semiconductor.

Materials:

  • Substrate: Highly doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm). The Si serves as the gate electrode and SiO₂ as the gate dielectric.

  • Synthesized quinoline-based semiconductor.

  • Solvent for semiconductor: High-purity, anhydrous solvent (e.g., chloroform, toluene).

  • Source/Drain Electrode Material: Gold (Au).

  • Adhesion layer for Au: Chromium (Cr) or Titanium (Ti).

  • Equipment: Spin-coater, thermal evaporator, shadow mask for electrodes.

Step-by-Step Methodology:

  • Substrate Cleaning (Critical for Performance): The Si/SiO₂ substrate must be meticulously cleaned to ensure a good semiconductor-dielectric interface. A typical procedure involves sequential sonication in deionized water, acetone, and isopropanol (15 min each), followed by drying under a stream of N₂.

  • Dielectric Surface Treatment: To improve film morphology and device performance, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This makes the surface hydrophobic, promoting better crystalline growth of the organic semiconductor.

  • Semiconductor Deposition (Solution-Processing):

    • Prepare a dilute solution of the quinoline semiconductor (e.g., 5-10 mg/mL) in the chosen solvent. Filter the solution through a 0.2 µm PTFE filter.

    • Deposit the solution onto the treated substrate using a spin-coater. The spin speed and time determine the film thickness. A typical starting point is 2000 rpm for 60 seconds.

    • Anneal the film on a hotplate (e.g., at 80-120 °C) to remove residual solvent and potentially improve molecular ordering. The optimal annealing temperature is material-dependent and should be below the material's Tg.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin adhesion layer (2-5 nm of Cr or Ti) followed by the source/drain electrode material (40-50 nm of Au).

  • Device Characterization: The completed OFET is then transferred to a probe station connected to a semiconductor parameter analyzer. Transfer and output characteristics are measured to extract key performance metrics like charge carrier mobility (µ) and the on/off current ratio.[20]

OFET_Architecture cluster_layers Source Source (Au) Drain Drain (Au) Source:e->Drain:w Semiconductor Quinoline Semiconductor Dielectric Dielectric (SiO2) Gate Gate Electrode (n++ Si) V_G V_G V_G:e->Dielectric:w I_DS I_DS

Fig 3. Schematic of a bottom-gate, top-contact (BGTC) OFET.

Troubleshooting and Key Considerations

  • Poor Solubility: If a synthesized compound has poor solubility for solution-processing, alkyl chains (e.g., hexyl, octyl) can be incorporated into the molecular design to improve it.[3]

  • Low Mobility in OFETs: This can be due to poor film morphology. Experiment with different solvents, annealing temperatures, and substrate surface treatments (e.g., different SAMs) to optimize molecular packing.

  • Device Instability: Quinoline compounds, like many organic semiconductors, can be sensitive to oxygen and moisture.[21] Encapsulating the final device is often necessary for achieving long-term operational stability. All testing should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).[22]

References

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).
  • Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). BenchChem.
  • Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. (n.d.). Taylor & Francis Online.
  • Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. (n.d.). Royal Society of Chemistry.
  • 8-Hydroxyquinoline. (n.d.). Wikipedia.
  • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). MDPI.
  • Application of quinoline derivatives in third-generation photovoltaics. (2021).
  • Quinoline derivatives (organic compounds) and their properties. (n.d.).
  • Improved efficiency of organic photovoltaic cells using tris (8-hydroxy-quinoline) aluminum as a doping material. (n.d.).
  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). Taylor & Francis Online.
  • Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. (n.d.). MDPI.
  • Pyrimido[4,5-g]quinazoline-4,9-dione as a new building block for constructing polymer semiconductors with high sensitivity to acids and hole transport performance in organic thin film transistors. (n.d.). Royal Society of Chemistry.
  • Photovoltaic properties of the 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication. (n.d.).
  • Organic field-effect transistor. (n.d.). Wikipedia.
  • Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. (n.d.).
  • Efficient ternary WORM memory devices from quinoline-based D–A systems by varying the redox behavior of ferrocene. (2023). Royal Society of Chemistry.
  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. (n.d.).
  • Quinoline-Based Fluorescence Sensors. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020). Beilstein Journal of Organic Chemistry.
  • Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). BenchChem.
  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. (n.d.).
  • Organic semiconductors for organic field-effect transistors. (n.d.).
  • Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs): Quinacridone. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Organic Field Effect Transistors (OFET). (n.d.). Ossila.
  • Special Issue: Solution-Based Processes in Semiconductors and Electronic Devices. (n.d.). MDPI.

Sources

Measuring the Photonic Efficiency of Quinoline-Based Dyes: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantum Yield in Quinoline-Based Drug Development

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents and diagnostic tools.[1][2][3] Their broad pharmacological activities, including anticancer, antimalarial, and antimicrobial properties, make them a focal point of intensive research.[1][2][4] In the realm of drug development and advanced cellular imaging, the photophysical properties of these compounds are as critical as their biological activity. Specifically, the fluorescence quantum yield (Φ) , which defines the efficiency of converting absorbed light into emitted light, is a paramount parameter.[5][6]

A high quantum yield is directly proportional to the brightness of a fluorescent signal, which is essential for the development of sensitive fluorescent probes for high-throughput screening (HTS) and cellular imaging applications.[7] For instance, quinoline derivatives are being explored as potential radiotracers for positron emission tomography (PET) imaging, where signal intensity is crucial.[8] Therefore, the accurate and reliable measurement of the quantum yield is an indispensable step in the characterization and selection of promising quinoline-based drug candidates.

This application note provides a detailed, step-by-step protocol for determining the fluorescence quantum yield of quinoline-based dyes using the widely adopted relative method. We will delve into the theoretical underpinnings, experimental best practices, and the necessary data analysis to ensure scientifically robust and reproducible results.

The Principle of Relative Quantum Yield Measurement

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6][9][10] While absolute methods using integrating spheres exist, the relative method is more accessible and commonly employed.[5][6] This technique involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield (ΦR).[9]

The core assumption is that if the sample and reference solutions have the same absorbance at the same excitation wavelength, they absorb an equal number of photons.[7][11] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The governing equation for the relative quantum yield (ΦS) of a sample is:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) [7][11]

Where:

  • ΦR is the quantum yield of the reference standard.

  • IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.

  • AS and AR are the absorbances of the sample and reference at the excitation wavelength.

  • nS and nR are the refractive indices of the sample and reference solvents, respectively.

To enhance accuracy, it is best practice to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance.[11][12] The slope (gradient) of this plot is then used in the calculation, which minimizes errors from single-point measurements. The equation then becomes:

ΦS = ΦR * (GradS / GradR) * (nS² / nR²) [13]

Where GradS and GradR are the gradients of the plots for the sample and reference, respectively.

Experimental Workflow and Design

A meticulously planned experimental workflow is crucial for obtaining reliable quantum yield data. The following diagram illustrates the key stages of the process.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample Stock Solution dilutions Create Serial Dilutions (Abs < 0.1) prep_sample->dilutions prep_ref Prepare Reference Stock Solution prep_ref->dilutions abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilutions->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) abs_spec->fluo_spec Determine Abs at λex integrate Integrate Corrected Emission Spectra fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradient (Slope) for Sample & Reference plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate caption Figure 1. Experimental workflow for relative quantum yield measurement.

Caption: Figure 1. Experimental workflow for relative quantum yield measurement.

Materials and Instrumentation

Instrumentation
  • UV-Vis Spectrophotometer: Required for accurate absorbance measurements.

  • Spectrofluorometer: Must be capable of providing corrected emission spectra to account for variations in detector sensitivity and instrument optics.[14]

Reagents and Consumables
  • Quinoline-based Dye: The sample of interest.

  • Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The choice of standard is critical. It should absorb at the excitation wavelength of the sample and ideally emit in a similar spectral region.[10][12] Quinine sulfate is a commonly used and well-documented standard.[15][16][17][18][19]

  • Spectroscopic Grade Solvent(s): The solvent must dissolve both the sample and the standard and should be non-fluorescent. The choice of solvent can significantly impact the quantum yield.[20][21][22]

  • Quartz Cuvettes: 1 cm pathlength cuvettes for both absorbance and fluorescence measurements.

Recommended Quantum Yield Standards

The selection of an appropriate reference standard is paramount for accurate results. Quinine sulfate is a widely accepted standard, particularly for excitation in the UV region.

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦR)
Quinine Sulfate 0.1 M H₂SO₄3504500.54
Fluorescein 0.1 M NaOH4905200.95
Rhodamine 6G Ethanol5285550.95
Anthracene Cyclohexane3564040.27

Table 1: Common fluorescence quantum yield standards. Data compiled from multiple sources. It is crucial to consult the certificate of analysis for the specific standard being used.

Detailed Experimental Protocol

This protocol is designed to minimize common errors and ensure high-quality data.

Step 1: Preparation of Stock and Working Solutions
  • Prepare Stock Solutions: Accurately weigh and dissolve the quinoline-based dye (sample) and the chosen reference standard to create concentrated stock solutions in the selected spectroscopic grade solvent.

  • Prepare Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference. The concentrations should be carefully chosen to yield absorbance values between 0.02 and 0.1 at the desired excitation wavelength.

    • Causality: Maintaining a low absorbance (ideally ≤ 0.05) is critical to avoid the inner-filter effect.[9][19] The inner-filter effect occurs when the sample solution absorbs too much of the excitation light (primary effect) or re-absorbs the emitted fluorescence (secondary effect), leading to an underestimation of the true fluorescence intensity.[23][24]

Step 2: Absorbance Measurements
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a baseline correction (blank).

  • Sample Measurement: Measure the absorbance spectra for each dilution of the sample and the reference standard.

  • Data Recording: For each solution, record the absorbance value at the chosen excitation wavelength (λex). This wavelength should be one where both the sample and standard exhibit sufficient absorption.

Step 3: Fluorescence Measurements
  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the same λex used for the absorbance measurements. Ensure that the instrument is set to record corrected emission spectra.[14]

  • Parameter Optimization: Set the excitation and emission slit widths. These settings should remain constant for all measurements of both the sample and the standard to ensure comparability.[12]

  • Blank Measurement: Measure the emission spectrum of the pure solvent to check for any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Measure the fluorescence emission spectrum for each dilution of the sample and the reference standard. The scan range should encompass the entire emission profile of the fluorophore.

Data Analysis and Calculation

Step 1: Integrate Fluorescence Spectra
  • For each recorded emission spectrum (for both sample and standard dilutions), calculate the integrated fluorescence intensity. This is the area under the emission curve. Most instrument software packages have a built-in function for this calculation.

  • If a solvent blank showed a signal, subtract this integrated area from each of the sample and standard measurements.

Step 2: Plot and Determine the Gradient
  • Create two separate plots: one for the sample and one for the reference standard.

  • On each plot, the y-axis will be the integrated fluorescence intensity, and the x-axis will be the absorbance at the excitation wavelength.

  • Perform a linear regression on each dataset. The resulting plots should be linear and pass through the origin.

  • The slope of each line is the gradient (Grad). You will have a GradS for the sample and a GradR for the reference.[11][13]

Step 3: Calculate the Quantum Yield
  • Obtain the refractive indices (n) for the solvents used for the sample and the reference. If the same solvent is used, the term (nS² / nR²) becomes 1.

  • Use the final equation to calculate the quantum yield of your quinoline-based dye:

    ΦS = ΦR * (GradS / GradR) * (nS² / nR²) [13]

Trustworthiness and Self-Validation

  • Linearity Check: The linearity of the plot of integrated fluorescence intensity versus absorbance is a key self-validation step. A non-linear plot, particularly at higher concentrations, may indicate the presence of inner-filter effects or aggregation, suggesting that more dilute solutions are necessary.[13]

  • Standard Cross-Validation: For highly accurate measurements, it is advisable to perform the experiment using two different, well-characterized reference standards. The quantum yield values calculated for your sample relative to each standard should agree within an acceptable error margin (typically ±10%).[12][13]

  • Solvent Considerations: The photophysical properties of quinoline derivatives can be sensitive to the solvent environment due to solvatochromic effects.[20][21] It is crucial to report the solvent used in any quantum yield measurement. If comparing different dyes, ensure they are measured in the same solvent for a valid comparison.

Conclusion

The accurate determination of fluorescence quantum yield is a non-trivial but essential component in the discovery and development of quinoline-based dyes for therapeutic and diagnostic applications. By following the detailed protocol outlined in this application note, researchers can confidently and reproducibly characterize the photophysical efficiency of their compounds. Adherence to best practices, particularly regarding solution concentration and the use of appropriate standards, will ensure the generation of high-quality, trustworthy data that can effectively guide the selection of lead candidates in the drug development pipeline.

References

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

  • HORIBA. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Link]

  • Shimadzu. A504 Relative Quantum Yield Measurement of a Sample in Solution. [Link]

  • RSC Publishing. Experimental correction for the inner-filter effect in fluorescence spectra. [Link]

  • Scilit. Correction for Inner Filter Effects in Fluorescence Spectroscopy. [Link]

  • JASCO Global. Fluorescence quantum yield measurement. [Link]

  • ACS Publications. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]

  • NIH. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]

  • Eurogentec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]

  • MDPI. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. [Link]

  • NIH. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

  • GovInfo. A fluorescence standard reference material : quinine sulfate dihydrate. [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • SpringerLink. Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. [Link]

  • NIH. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

  • ResearchGate. Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. [Link]

  • PubMed. Thermal and solvent effects on the triplet formation in cinnoline. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. What is Quantum Yield?. [Link]

  • HORIBA. Recording Fluorescence Quantum Yields. [Link]

  • DTIC. Quinine Sulfate as a Fluroescence Quantum Yield Standard. [Link]

  • RSC Publishing. Fluorescence enhancement of quinolines by protonation. [Link]

  • PubMed. Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. [Link]

  • Oregon Medical Laser Center. Quinine sulfate. [Link]

  • ResearchGate. Quinoline-Based Fluorescence Sensors. [Link]

  • Journal of the American Chemical Society. QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II). [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • ResearchGate. Fluorescent and absorption properties of quinolone dye solutions in various solvents. [Link]

  • NIH. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges with its solubility. As a complex heterocyclic molecule, it is anticipated to exhibit low aqueous solubility, a common hurdle in drug development.[1][2][3] This guide provides a structured approach to systematically evaluate and overcome these solubility issues through a series of troubleshooting steps and frequently asked questions.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

Researchers often face the critical challenge of poor aqueous solubility, which can hinder biological screening and formulation development.[1][] The following troubleshooting guide offers a logical workflow to identify an effective solubilization strategy for this compound.

Issue 1: The compound shows poor solubility in aqueous buffers for initial in vitro assays.

Underlying Cause: The planar, aromatic, and halogenated structure of this compound suggests a lipophilic nature, leading to low solubility in polar, aqueous environments.[5][6]

Workflow for Resolution:

Solubility_Workflow start Start: Poor Aqueous Solubility solvent_screening Step 1: Systematic Solvent Screening start->solvent_screening ph_adjustment Step 2: pH Modification solvent_screening->ph_adjustment If aqueous system is required cosolvency Step 3: Co-solvent Systems ph_adjustment->cosolvency If ionizable groups are present and pH modification is insufficient excipients Step 4: Surfactants & Complexing Agents cosolvency->excipients If higher concentrations are needed solid_dispersion Step 5: Advanced Formulations (e.g., Amorphous Solid Dispersions) excipients->solid_dispersion For solid dosage form development success Achieved Target Solubility solid_dispersion->success

Caption: A systematic workflow for enhancing compound solubility.

Step 1: Comprehensive Solvent Screening

Before proceeding to more complex formulations, it is crucial to understand the compound's intrinsic solubility in a range of common organic solvents. This data will inform all subsequent formulation strategies.[7][8]

Experimental Protocol:

  • Prepare a stock solution of the compound in a highly soluble solvent (e.g., DMSO).

  • Accurately dispense a known amount of the compound into vials.

  • Add increasing volumes of the test solvent to each vial.

  • Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).

  • Visually inspect for undissolved material and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

SolventDielectric Constant (Approx.)Expected Solubility Behavior
Water80.1Very Low
Methanol32.7Moderate
Ethanol24.5Moderate to Good
Isopropanol19.9Moderate
Acetone20.7Good
Acetonitrile37.5Moderate
Dichloromethane (DCM)9.1High
Dimethyl Sulfoxide (DMSO)47.0Very High
N,N-Dimethylformamide (DMF)38.3Very High

Step 2: pH-Dependent Solubility Profiling

The quinoline nitrogen in the core structure of this compound may be ionizable. Determining the pKa of this functional group is essential, as solubility can often be significantly increased at pH values where the compound is ionized.[][9][10]

Experimental Protocol:

  • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).

  • Add an excess of the solid compound to each buffer.

  • Equilibrate the samples as described in the solvent screening protocol.

  • Separate the solid and liquid phases (e.g., by centrifugation or filtration).

  • Measure the concentration of the dissolved compound in the supernatant.

Step 3: Utilizing Co-solvents

For many applications, a purely organic solvent is not viable. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[11][12][13][14]

Experimental Protocol:

  • Select a water-miscible co-solvent in which the compound has good solubility (e.g., ethanol, propylene glycol, or PEG 400).[15]

  • Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the saturation solubility of the compound in each co-solvent mixture using the equilibrium solubility method.

Data Presentation:

Co-solvent System (v/v)Expected Outcome on Solubility
10% Ethanol in WaterModest increase.
20% PEG 400 in WaterSignificant increase; PEG 400 is a common and effective solubilizer.[]
40% Propylene Glycol in WaterSubstantial increase; often used in parenteral formulations.[12]

Step 4: Exploring Surfactants and Complexing Agents

  • Surfactants: Above their critical micelle concentration, surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. Common pharmaceutical-grade surfactants include Tween® 80 and sodium lauryl sulfate.[16][17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

  • Given its structural characteristics, this compound is likely a BCS Class II or IV compound, characterized by low solubility.[3][20] Its permeability would need to be determined experimentally.

Q2: I need to prepare a stock solution for cell-based assays. What is the recommended solvent?

  • For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting point due to its high solubilizing power for a wide range of organic molecules.[] However, it is critical to ensure the final concentration of DMSO in the assay medium is non-toxic to the cells (typically <0.5%).

Q3: Can I improve the solubility by simply reducing the particle size?

  • Yes, particle size reduction, through techniques like micronization or nanosuspension, increases the surface area of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[11][17] While this doesn't change the equilibrium solubility, it can be very effective for dissolution rate-limited absorption.[17]

Q4: Are there any potential liabilities with using pH modification?

  • While effective, altering the pH can introduce challenges. For instance, a weakly basic drug that is soluble in the low pH of the stomach may precipitate in the higher pH of the small intestine.[21] This can be mitigated by using precipitation inhibitors in the formulation.[18]

Q5: What are amorphous solid dispersions and when should I consider them?

  • Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[22][23] The amorphous form has a higher free energy and thus higher apparent solubility and dissolution rate compared to the stable crystalline form.[11] This is an advanced technique, typically considered during later-stage development for oral solid dosage forms.[23]

ASD_Concept cluster_0 Amorphous Solid Dispersion cluster_1 Result in Aqueous Media API_Amorphous Amorphous API High Energy State ASD Amorphous Solid Dispersion API molecularly dispersed in Polymer API_Amorphous->ASD Polymer Polymer Carrier e.g., PVP, HPMC Polymer->ASD Supersaturated Supersaturated Solution Higher Apparent Solubility ASD->Supersaturated Dissolution

Caption: Concept of an Amorphous Solid Dispersion (ASD).

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015).
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2012). Pharmaceutical Technology.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Cosolvent. Wikipedia.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2021). Industrial & Engineering Chemistry Research.
  • EXCIPIENTS: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. (2013). Journal of Pharmaceutical Sciences.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • pH Adjustment and Co-Solvent Optimiz
  • Excipients for Solubility and Bioavailability Enhancement. (2020).
  • Cosolvency. Slideshare.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). Journal of Pharmaceutical Sciences.
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Technical Support Center: Troubleshooting the Multi-Step Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of substituted quinoline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, field-tested solutions to common challenges encountered during these critical multi-step syntheses. Our focus is on diagnosing the root cause of experimental issues and providing robust, scientifically-grounded remedies.

General Troubleshooting & FAQs

Before delving into specific named reactions, let's address some overarching issues common to many quinoline synthesis workflows.

Q: My overall yield is consistently low, even when following established protocols. Where should I start troubleshooting?

A: Low yield is a multifaceted problem. The first step is to isolate the problematic stage of your synthesis. A systematic approach is crucial.

  • Analyze Each Step: Do not assume the final cyclization is the only issue. Monitor each intermediate step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Is the formation of your initial intermediate (e.g., the enamine in the Combes synthesis) sluggish or incomplete?

  • Purity of Starting Materials: Re-verify the purity of your anilines, ketones, and aldehydes. Impurities can act as catalyst poisons or participate in side reactions.

  • Reaction Conditions: Small deviations in temperature, concentration, or reaction time can have a significant impact. For instance, excessively high temperatures can promote tar formation in many acid-catalyzed reactions.[1]

  • Atmosphere Control: Are your reagents or intermediates sensitive to air or moisture? An inert atmosphere (Nitrogen or Argon) may be necessary.

Below is a general workflow to diagnose yield issues.

G cluster_steps Reaction Step Analysis start Low Overall Yield check_sm Verify Purity of Starting Materials (NMR, GC/MS) start->check_sm monitor_steps Monitor Each Reaction Step (TLC, LC-MS) check_sm->monitor_steps step1_ok Step 1 Incomplete? monitor_steps->step1_ok step2_ok Step 2 Incomplete? step1_ok->step2_ok No optimize_s1 Optimize Step 1: - Catalyst Load - Temperature - Reaction Time step1_ok->optimize_s1 Yes final_step_ok Final Step Incomplete? step2_ok->final_step_ok No optimize_s2 Optimize Step 2: - Reagent Stoichiometry - Solvent step2_ok->optimize_s2 Yes optimize_final Optimize Final Step: - Dehydrating Agent - Cyclization Conditions final_step_ok->optimize_final Yes purification Review Purification Method: - Recrystallization - Chromatography - Distillation final_step_ok->purification No

Caption: General workflow for troubleshooting low yields.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3][4] Its primary drawbacks are its notoriously violent nature and the formation of tar.[5][6][7]

Q: My Skraup synthesis is extremely exothermic and difficult to control. How can I improve safety and reproducibility?

A: This is the most critical issue with the Skraup reaction. The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reaction can run away if not properly managed.[5][8]

  • Causality: The vigorous nature stems from the uncontrolled, rapid polymerization and condensation reactions catalyzed by concentrated sulfuric acid at high temperatures.

  • Solution: The key is to moderate the reaction rate.

    • Use a Moderator: Adding ferrous sulfate (FeSO₄) is a well-documented method to make the reaction less violent.[5][8][9] Boric acid can also be used.[5][8] These moderators are believed to smooth the exothermic profile of the reaction.

    • Controlled Reagent Addition: Add the concentrated sulfuric acid very slowly through a dropping funnel into a well-stirred, cooled mixture of the other reactants.[5] An ice bath should be used during the acid addition.[5]

    • Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat and prevent the formation of localized hotspots.[5]

Q: I'm getting a very low yield of product isolated from a large amount of black, intractable tar. How can I minimize this?

A: Tar formation is a result of the harsh acidic and oxidizing conditions causing polymerization of the acrolein intermediate and other reactive species.[5]

  • Causality: High temperatures and strong acid promote undesired side reactions.

  • Solution:

    • Temperature Control: Gently heat the reaction to initiate it. Once the exothermic phase begins, remove the external heat source and be prepared to apply cooling if necessary.[5] After the initial vigorous phase subsides, resume heating to reflux to drive the reaction to completion.[5]

    • Moderators: As with controlling the exotherm, ferrous sulfate can also help reduce charring and tar formation.[5]

    • Purification Strategy: Do not expect a clean crude product. The workup typically involves neutralizing the acid and then using steam distillation to separate the volatile quinoline product from the non-volatile tar.[5][10] Subsequent purification by extraction and recrystallization or column chromatography is standard.[10]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 120°C.[5]

  • Reaction: After the acid addition is complete, gently heat the mixture. When the reaction becomes self-sustaining (begins to reflux without external heating), remove the heat source. If the reaction becomes too vigorous, use the ice bath to moderate it.

  • Completion: Once the initial exotherm has subsided, heat the mixture to reflux for 3-5 hours to ensure the reaction goes to completion.[5]

  • Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize by the slow addition of a concentrated sodium hydroxide solution with external cooling.

  • Purification: The quinoline product is typically isolated from the tarry mixture by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane).[5][10]

The Doebner-von Miller Reaction

This reaction is a more versatile modification of the Skraup synthesis, typically using α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst.[11][12]

Q: My Doebner-von Miller reaction produces a large amount of polymer/tar, resulting in a very low yield. How can this be prevented?

A: This is the most common failure mode for this reaction. The strong acid required for the cyclization also efficiently catalyzes the polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[1][13]

  • Causality: The high concentration of the carbonyl compound in a strongly acidic medium favors self-condensation and polymerization over the desired reaction with the aniline.

  • Solution:

    • Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[1][13] This keeps the instantaneous concentration of the polymerizable substrate low, favoring the bimolecular reaction.

    • Biphasic System: Sequestering the carbonyl compound in a non-polar organic phase (like toluene) while the aniline is in an aqueous acidic phase can dramatically reduce polymerization and improve yields.[13]

    • Optimize Catalyst: While strong Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective and may produce less tar in some cases.[1][13] An empirical screen of acid catalysts is often worthwhile.

Q: The final product is contaminated with dihydroquinoline byproducts. How do I ensure complete oxidation?

A: The Doebner-von Miller mechanism involves the formation of a dihydroquinoline intermediate which must be oxidized to the final aromatic product. Incomplete oxidation is a common issue.[13]

  • Causality: The oxidizing agent (which can be an added component or an intermediate formed in situ) is either insufficient or the reaction conditions do not favor the final oxidation step.

  • Solution:

    • Sufficient Oxidant: If using an external oxidant, ensure it is present in at least a stoichiometric amount to drive the reaction to completion.[13]

    • Monitor Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If it persists, extend the reaction time or increase the temperature.

    • Post-Reaction Oxidation: If you have already isolated a mixture, it may be possible to perform a separate oxidation step on the crude product using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13]

G start Doebner-von Miller Issue problem_tar High Tar / Polymer Formation? start->problem_tar problem_dihydro Dihydroquinoline Byproduct? start->problem_dihydro solution_tar1 Slowly add carbonyl substrate to heated aniline/acid mixture. problem_tar->solution_tar1 Yes solution_dihydro1 Ensure sufficient oxidant is present. problem_dihydro->solution_dihydro1 Yes solution_tar2 Consider biphasic solvent system (e.g., Toluene/aq. HCl). solution_tar1->solution_tar2 solution_tar3 Screen Lewis vs. Brønsted acid catalysts. solution_tar2->solution_tar3 solution_dihydro2 Monitor reaction for disappearance of intermediate via TLC/GC-MS. solution_dihydro1->solution_dihydro2 solution_dihydro3 Perform post-synthesis oxidation (e.g., with MnO2 or DDQ). solution_dihydro2->solution_dihydro3

Caption: Troubleshooting workflow for the Doebner-von Miller synthesis.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15][16] The most significant challenge is often controlling regioselectivity when using unsymmetrical ketones.[17][18]

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the outcome?

A: This is a classic and well-studied problem. When the ketone has two different enolizable α-positions, two different cyclization pathways are possible, leading to isomeric quinoline products.[17]

  • Causality: The reaction can proceed through two different enolate or enamine intermediates, and the relative rates of their formation and subsequent cyclization determine the product ratio.

  • Solution: Directing the reaction towards a single isomer requires tipping the kinetic or thermodynamic balance.

    • Catalyst Control: This is a highly effective strategy. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, can effectively direct the reaction to favor the 2-substituted quinoline.[17][19] In some cases, ionic liquids have also been shown to promote regiospecificity.[17]

    • Use of Directing Groups: A powerful, albeit less atom-economical, method is to temporarily install a directing group. Introducing a phosphoryl group on one of the α-carbons of the ketone can completely block one reaction pathway, leading to a single product.[17][18][20]

    • Reaction Conditions: A gradual addition of the ketone and higher reaction temperatures have been shown to improve regioselectivity in some amine-catalyzed systems.[17]

StrategyPrincipleKey AdvantageReference
Catalyst Control Amine catalysts (e.g., pyrrolidine) selectively form one enamine intermediate over the other.Operationally simple; avoids substrate modification.[17][19]
Directing Groups A removable group (e.g., phosphonate) physically blocks one α-position from reacting.Can provide near-perfect regioselectivity.[17][18][20]
Condition Optimization Varies temperature, solvent, or addition rate to favor one kinetic pathway.Can be effective without changing reagents.[17]
Microwave Synthesis Provides rapid, uniform heating which can enhance selectivity and yield.Drastically reduces reaction times.[17]

Table 1. Strategies for Controlling Regioselectivity in the Friedländer Synthesis.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[21][22]

Q: My Combes synthesis is suffering from low yields. What are the likely causes?

A: Low yields in the Combes synthesis often point to two potential bottlenecks: the initial formation of the enamine intermediate or the final acid-catalyzed cyclodehydration step.[23]

  • Causality: The cyclization step is an electrophilic aromatic substitution, which can be slow, especially with deactivating groups on the aniline ring. Incomplete reaction or decomposition under harsh acidic conditions can lower the yield.

  • Solution:

    • Catalyst Choice: While concentrated sulfuric acid is traditional, it can be overly harsh. A more effective dehydrating agent and catalyst is often polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which can promote cleaner cyclization and higher yields.[21][23][24]

    • Steric Effects: Be mindful of steric hindrance. Bulky substituents on either the aniline or the β-diketone can significantly slow down the rate-determining annulation step.[21][23] If possible, choosing less hindered starting materials can improve yields.

    • Electronic Effects: Strongly electron-withdrawing groups on the aniline ring (e.g., -NO₂) can deactivate the ring towards the electrophilic cyclization, sometimes preventing the reaction entirely.[24]

References

  • Benchchem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Benchchem. Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • PubMed. Highly regioselective Friedländer reaction. Available from: [Link]

  • Benchchem. Minimizing side products in the Friedländer quinoline synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. Byproduct formation in the Doebner-von Miller reaction.
  • National Institutes of Health (NIH). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available from: [Link]

  • Unknown. Preparation and Properties of Quinoline.
  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Wikiwand. Combes quinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Organic Syntheses. Quinoline. Available from: [Link]

  • Slideshare. Synthesis of quinoline derivatives and its applications. Available from: [Link]

  • Curly Arrow. The Skraup Reaction - How to Make a Quinoline. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

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Technical Support Center: Mitigating Off-Target Effects of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5] However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity remains a significant challenge.[6][7] Polypharmacology, or the modulation of multiple targets, can lead to unexpected toxicity or confound experimental results.[8]

This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting workflows to help you diagnose, understand, and mitigate off-target effects, ultimately leading to the development of more selective and effective kinase inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: My initial screen shows my quinoline inhibitor hits several kinases. Is this expected?

A: Yes, this is a common observation. The majority of small-molecule kinase inhibitors that target the ATP-binding site are promiscuous to some degree because the active sites are highly conserved across the kinome's more than 500 members.[6] Quinoline-based compounds often function as "Type I" inhibitors, mimicking adenine to interact with the hinge region of the kinase, a feature that is highly analogous across many kinases, leading to a significant degree of promiscuity.[6] The key is to quantify this promiscuity and determine if a sufficient selectivity window exists for your target of interest.

Q2: My lead compound is potent in a biochemical assay but shows weak activity or toxicity in my cell-based assays. Could this be an off-target effect?

A: This discrepancy is a classic drug development hurdle. While it could be due to off-target activity causing toxicity, other factors are often at play. These include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by transporters like P-glycoprotein.

  • High Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to enter the cell and engage the target.

  • Cellular Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.

Before concluding an off-target issue, it is crucial to rule out these physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. If these are favorable, then investigating off-target engagement is the next logical step.

Q3: How do I start profiling the selectivity of my lead quinoline inhibitor?

A: The standard and most direct approach is to perform a kinase panel screen.[9][10][11] These are commercially available services that test your compound against a large panel of kinases (often >400) in biochemical assays.

Initial Screening Strategy:

  • Select a Broad Panel: Choose a comprehensive panel that represents all major branches of the human kinome.[9]

  • Choose an Appropriate ATP Concentration: Screening at a lower ATP concentration (e.g., the apparent Km of ATP for each kinase) will make your compound appear more potent and may reveal a wider range of potential off-targets.[11] Screening at a high, physiological ATP concentration (~1 mM) provides a more stringent and biologically relevant test of potency.[11]

  • Start with a Single High Concentration: An initial screen at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective way to quickly identify potential off-targets.[12] Any kinase showing significant inhibition (e.g., >75%) at this concentration should be flagged for follow-up.

Q4: What is the difference between biochemical selectivity and cellular selectivity, and why do both matter?

A:

  • Biochemical Selectivity is determined using purified, recombinant enzymes and measures the direct interaction between your inhibitor and a panel of kinases.[10] It tells you the intrinsic affinity of your compound for each kinase in a clean, controlled system.

  • Cellular Selectivity measures the effect of your inhibitor on kinase activity within an intact cell. This is a more complex readout that is influenced by all the factors mentioned in Q2 (permeability, efflux, etc.) in addition to the compound's affinity for its targets.

Both are critical. A biochemically selective compound might fail in cells due to poor properties. Conversely, a compound that appears non-selective biochemically might be highly selective in a cellular context if it can only access its intended target. Validating biochemical hits with cellular target engagement assays is essential.[12]

Section 2: Troubleshooting Guides & Protocols

Guide 1: Issue - Poor Selectivity in a Kinase Panel Screen

Problem: My lead quinoline compound inhibits multiple kinases from different families with similar potency in a broad biochemical screen.

Root Cause Analysis: This issue typically arises when an inhibitor relies heavily on interactions within the highly conserved ATP-binding pocket, particularly the hinge region. To improve selectivity, medicinal chemistry efforts must be directed toward exploiting less conserved regions of the kinase active site.[6][13]

Solution Workflow:

  • Structural & Computational Analysis (The "Why"):

    • Rationale: Before synthesizing new compounds, understand how your current inhibitor binds. This insight allows for rational, structure-based design rather than trial-and-error.[14][15][16][17]

    • Action: If a co-crystal structure of your inhibitor with a target kinase is unavailable, use molecular docking to predict its binding mode.[14][15][17] Analyze the interactions. Is it solely forming hydrogen bonds with the hinge? Or is it extending into other sub-pockets? Compare the active sites of your on-target and off-target kinases. Look for differences in key residues, such as the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[6]

  • Structure-Activity Relationship (SAR) Enhancement (The "How"):

    • Rationale: Systematically modify your quinoline scaffold to introduce chemical groups that can form favorable interactions with unique features of your target kinase or create steric clashes with off-target kinases.[1][2][18][19]

    • Action: Based on your structural analysis, propose modifications designed to improve selectivity.

Strategy Modification Example on Quinoline Scaffold Rationale for Improved Selectivity
Exploit the Gatekeeper Residue Add a bulky substituent (e.g., a phenyl or tert-butyl group) at a position directed towards the gatekeeper.If your target kinase has a small gatekeeper (glycine, alanine), it can accommodate the bulky group. Off-targets with larger gatekeepers (methionine, phenylalanine) will experience a steric clash, preventing binding.[6]
Target the Ribose Pocket Introduce groups capable of hydrogen bonding (e.g., hydroxyl, amine) on a side chain.Exploit unique hydrogen bond donors/acceptors in the ribose-binding pocket of the target kinase that are absent in off-targets.
Access Allosteric Sites Synthesize macrocyclic versions of your inhibitor.Macrocyclization can pre-organize the inhibitor into a bioactive conformation, enhancing affinity and potentially locking it into interactions with less-conserved regions outside the ATP pocket.[20]
Covalent Inhibition Incorporate a reactive "warhead" (e.g., an acrylamide) designed to form a covalent bond with a non-conserved cysteine near the active site.This strategy can lead to exceptionally selective and potent inhibitors, but it requires the target kinase to have a suitably positioned cysteine that is rare across the kinome.[6]

Diagram 1: Strategy for Enhancing Kinase Inhibitor Selectivity

G cluster_0 Problem: Promiscuous Quinoline Inhibitor cluster_1 Solution: Exploit Non-Conserved Regions Promiscuous Inhibitor Binds Conserved ATP Pocket Gatekeeper Target Small Gatekeeper Residue Promiscuous->Gatekeeper Add bulky group Hydrophobic Access Unique Hydrophobic Pocket Promiscuous->Hydrophobic Extend scaffold Covalent Form Covalent Bond with unique Cysteine Promiscuous->Covalent Add reactive 'warhead' Allosteric Engage Allosteric Site Promiscuous->Allosteric Macrocyclize or modify Selective Result: Selective Kinase Inhibitor Gatekeeper->Selective Hydrophobic->Selective Covalent->Selective Allosteric->Selective

Caption: Rational design strategies to improve inhibitor selectivity.

Guide 2: Issue - Discrepancy Between Biochemical and Cellular Activity

Problem: My inhibitor is potent against the purified kinase (biochemical IC50 < 100 nM) but requires a much higher concentration for a cellular effect (cellular EC50 > 10 µM) or is completely inactive.

Root Cause Analysis: This common issue points to a failure of the compound to reach and engage its target in the complex cellular environment. The problem lies not with the inhibitor's intrinsic affinity, but with its drug-like properties.

Solution Workflow:

Diagram 2: Workflow for Diagnosing Potency Discrepancies

G Start Start: Potent Biochemically, Weak in Cells Permeability 1. Assess Permeability (e.g., PAMPA) Start->Permeability Metabolism 2. Measure Metabolic Stability (Microsomes) Permeability->Metabolism Permeable Redesign 4. Redesign Compound (Improve ADME) Permeability->Redesign Poor Permeability CETSA 3. Confirm Target Engagement (CETSA) Metabolism->CETSA Stable Metabolism->Redesign Unstable CETSA->Redesign Target Engaged Inactive Conclusion: Compound Inactive in Cells CETSA->Inactive No Engagement

Caption: Stepwise diagnosis of poor biochemical-to-cellular correlation.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Rationale: CETSA is a powerful, label-free method to verify that your compound binds to its intended target inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[21][22][23][24][25]

  • Objective: To generate a "melting curve" for the target protein in the presence and absence of your inhibitor. A shift in this curve indicates target engagement.[25]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with your quinoline inhibitor at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each treatment condition and each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).[21]

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This ruptures the cells while preserving protein structure.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification:

    • Analyze the amount of your target protein remaining in the soluble fraction using a standard protein quantification method, most commonly Western Blotting or an ELISA-based format like AlphaScreen.[22]

    • Run samples from each temperature point on an SDS-PAGE gel, transfer to a membrane, and probe with a specific antibody for your target kinase.

    • Quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity (relative to the non-heated control) against the temperature.

    • A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control confirms that your compound is binding to and stabilizing the target protein in the cellular environment.[25]

Guide 3: Issue - Unexplained Cellular Phenotype or Toxicity

Problem: My inhibitor induces a biological response (e.g., apoptosis) that is inconsistent with the known function of its intended target. Or, it shows toxicity at concentrations where the primary target should not be fully inhibited.

Root Cause Analysis: This strongly suggests that one or more potent off-targets are being engaged and are driving the observed cellular phenotype. Identifying these unknown off-targets is critical to understanding your compound's true mechanism of action.[8]

Solution Workflow:

Protocol 2: Unbiased Target Identification with Chemical Proteomics (Kinobeads)

  • Rationale: Chemical proteomics is an unbiased method to identify the full spectrum of proteins that your compound interacts with in a cellular context. The "Kinobeads" approach uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the kinome from a cell lysate.[7][26][27][28][29] By pre-incubating the lysate with your free compound, you can see which kinases it prevents from binding to the beads, thus identifying its targets through competition.[26][28]

  • Objective: To generate a dose-response curve for the binding of every detectable kinase to your inhibitor simultaneously.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Prepare a native cell lysate from your cell line of interest under conditions that preserve kinase structure and activity.

  • Competitive Binding:

    • Aliquot the lysate. Treat each aliquot with a different concentration of your quinoline inhibitor (typically a 10-point dose range) or a vehicle control (DMSO).

    • Incubate to allow your inhibitor to bind to its targets within the lysate.

  • Kinase Enrichment:

    • Add Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to each aliquot.[27]

    • Incubate to allow kinases not bound by your free inhibitor to bind to the beads.

  • Wash and Elute:

    • Wash the beads thoroughly to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixtures using quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its signal intensity against the concentration of your inhibitor.

    • The resulting dose-response curves reveal the potency of your inhibitor against hundreds of kinases in parallel.[28] This provides a comprehensive, unbiased view of your compound's selectivity, often revealing unexpected off-targets responsible for confounding phenotypes.[7][26]

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • The target landscape of clinical kinase drugs. PMC - NIH.
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How to prevent degradation of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline. Given that this is a specialized drug intermediate, specific degradation data is not extensively published.[1][2][3] Therefore, this document synthesizes field-proven insights and established chemical principles for halogenated quinoline derivatives to provide a robust framework for preventing degradation in solution. Our guidance is built on explaining the causality behind experimental choices, empowering you to maintain the integrity of your compound.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses the most common initial queries and observations researchers face when working with this compound.

Question: My solution of this compound is turning yellow/brown. What is happening?

Answer: Discoloration is a common visual indicator of degradation for quinoline-based compounds.[4] This is typically caused by oxidation or photodegradation, leading to the formation of colored byproducts.[4] The quinoline core is an electron-rich aromatic system, making it susceptible to oxidative processes, while the carbon-halogen bonds, particularly the C-Br bond, can be sensitive to light energy. It is crucial to interpret discoloration as a sign of compromised compound integrity and to prepare fresh solutions for critical experiments.[4]

Question: I am observing a loss of potency or high variability in my assay results. Could this be a stability issue?

Answer: Yes, inconsistent results and a perceived loss of potency are classic signs of compound degradation.[4] When the parent compound degrades in your stock or working solutions, its effective concentration decreases, leading to unreliable data and inaccurate structure-activity relationships (SAR). The primary factors influencing the stability of quinoline derivatives in solution are pH, light, temperature, and oxidation.[4] We strongly recommend preparing fresh solutions for each experiment or validating the stability of your stock solutions under your specific experimental and storage conditions.

Question: What are the primary factors that influence the stability of this compound in solution?

Answer: Based on its chemical structure—a halogenated, fused heterocyclic system containing a quinoline core—the following factors are critical to control:

  • pH: The stability of quinoline derivatives is often highly dependent on the pH of the solution.[4][5] Both strongly acidic and basic conditions can catalyze hydrolysis of functionalities or promote other degradation pathways. The nitrogen atom in the quinoline ring can be protonated at low pH, which can alter the electronic properties and stability of the entire molecule.[6]

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV or even ambient light.[4] Halogenated aromatic compounds can be particularly susceptible to photodehalogenation, where light energy causes the cleavage of the carbon-halogen bond.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4][7] Storing solutions at appropriate, cool temperatures is essential to slow down these processes.[4]

  • Oxidation: The electron-rich nature of the quinoline ring makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents (e.g., older THF or ether), or certain metal ions.[8]

Question: What are the recommended storage conditions for this compound in both solid and solution forms?

Answer: Proper storage is the first line of defense against degradation. Based on supplier data and general best practices for complex heterocyclic compounds, we recommend the following conditions.[9]

FormStorage TemperatureDurationRationale & Key Considerations
Solid (Powder) -20°CUp to 3 yearsMinimizes thermal degradation and slows any potential solid-state reactions. Protect from moisture.
4°CUp to 2 yearsSuitable for shorter-term storage. Ensure the container is tightly sealed.
In Solvent -80°CUp to 6 monthsThe gold standard for preserving integrity in solution. Use a high-purity, anhydrous solvent.
-20°CUp to 1 monthAcceptable for short-term storage of working stocks. Minimize freeze-thaw cycles.

Note: The stability in solvent is highly dependent on the choice of solvent. DMSO and DMF are common, but their purity is critical. Avoid solvents prone to peroxide formation unless freshly distilled.

Troubleshooting Guide: Preventing Specific Degradation Pathways

This section provides actionable strategies to mitigate the key degradation risks identified for this class of molecule.

Issue 1: Potential for Hydrolytic Degradation

Causality: While the core structure of this compound does not contain highly labile groups like esters or amides, extreme pH conditions can still promote degradation.[10] Acid- or base-catalyzed reactions can potentially lead to ring-opening or other structural rearrangements. The stability of the quinoline moiety itself is known to be pH-dependent.[4]

Preventative Measures:

  • pH Control: Whenever possible, use buffered solutions to maintain a stable pH, ideally within the neutral range (pH 6-8), unless your experimental requirements dictate otherwise. The optimal pH for maximum stability should be determined experimentally via a forced degradation study (see Protocol 1).

  • Aqueous Solution Preparation: When preparing aqueous solutions, use high-purity water and prepare them fresh. Avoid long-term storage in unbuffered aqueous media.

  • Solvent Choice: For stock solutions, prioritize aprotic, anhydrous solvents like DMSO or DMF. If an aqueous buffer is required for an assay, add the compound from a concentrated stock solution just before the experiment to minimize its time in the aqueous environment.

Issue 2: Photodegradation

Causality: Aromatic and heterocyclic rings can absorb UV and visible light, leading to an excited state that is more reactive.[8] Furthermore, carbon-halogen bonds, especially C-Br, are weaker than C-H or C-C bonds and can be cleaved by sufficient light energy, leading to radical intermediates and subsequent degradation products.

Preventative Measures:

  • Protect from Light: Always store solid samples and solutions in amber-colored vials or wrap containers in aluminum foil to block light.[4]

  • Minimize Exposure During Handling: Conduct experimental manipulations in a dimly lit area or under yellow light to avoid exposure to UV and high-energy visible light.

  • Solvent Purity: Ensure solvents are free from photosensitizing impurities.

Issue 3: Oxidative Degradation

Causality: Autoxidation is a common degradation pathway where atmospheric oxygen or other oxidizing agents react with the molecule.[8] This process can be catalyzed by trace metal impurities or initiated by light. The electron-rich quinoline system is a likely target for oxidation.

Preventative Measures:

  • Use High-Purity Solvents: Use fresh, high-purity, anhydrous-grade solvents. Older solvents, especially ethers like THF and dioxane, can accumulate explosive peroxides which are potent oxidizing agents.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound and storing the vial under an inert atmosphere.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metal residues that can catalyze oxidation.

Diagram of Plausible Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the chemical principles discussed. This serves as a conceptual model to guide your troubleshooting efforts.

G Parent 7-Bromo-5-chloro-2,3-dihydropyrano [4,3,2-de]quinoline Photolysis_Br De-brominated Product Parent->Photolysis_Br  Photolysis (UV/Visible Light) Dehalogenation Photolysis_Cl De-chlorinated Product Parent->Photolysis_Cl  Photolysis (UV/Visible Light) Dehalogenation (Harsher Conditions) Oxidation Hydroxylated or N-Oxide Product Parent->Oxidation  Oxidation (O2, Peroxides) Hydrolysis Ring-Opened Products Parent->Hydrolysis  Hydrolysis (Strong Acid/Base)

Caption: Plausible degradation pathways under various stress conditions.

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your results, we provide a detailed protocol for a forced degradation study. This allows you to proactively determine the stability of your compound under your specific experimental conditions.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying degradation pathways and developing stability-indicating analytical methods.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Objective: To determine the intrinsic stability of this compound by exposing it to various stress conditions as mandated by ICH guidelines.[12]

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and/or a Mass Spectrometer (LC-MS)

  • Calibrated oven, photostability chamber, pH meter

Typical Stress Conditions

Condition Reagent/Setup Temperature Duration
Acid Hydrolysis 0.1 M HCl 60°C Sample at 0, 2, 4, 8, 24h
Base Hydrolysis 0.1 M NaOH Room Temp Sample at 0, 2, 4, 8, 24h
Oxidation 3% H₂O₂ Room Temp Sample at 0, 2, 4, 8, 24h
Thermal Solid & Solution 80°C Sample at 24, 48, 72h

| Photolytic | Solid & Solution | Ambient | Expose to 1.2M lux hours (visible) & 200 W-h/m² (UV) |

Table based on common industry practices.[4][14]

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at the specified temperature.[4] At each time point, withdraw an aliquot and immediately neutralize it (with NaOH for acid samples, HCl for base samples) to stop the reaction. Dilute with mobile phase for analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. At each time point, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Place a tightly sealed vial of the stock solution and another vial with the solid powder in a calibrated oven at 80°C.[4] Sample the solution at specified time points. For the solid, dissolve a small, weighed amount at each time point for analysis.

    • Photodegradation: Expose a transparent vial of the stock solution and a thin layer of the solid powder to a validated light source as per ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil alongside the exposed sample.

  • Analytical Method:

    • Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column). The method should be able to separate the parent peak from any new peaks (degradants).

    • A PDA detector is crucial for peak purity analysis, ensuring that the parent peak is not co-eluting with a degradant.[4]

    • LC-MS is highly recommended for identifying the mass of the degradation products, which helps in elucidating their structures.[15]

  • Data Analysis:

    • Calculate the percentage degradation by comparing the parent peak area in the stressed sample to that of an unstressed control sample.

    • Identify the conditions under which the compound is unstable and characterize the major degradants.

Workflow for a Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

References
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  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]

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  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

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  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

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  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. [Link]

  • 7-Bromo-5-chloro-2,3-dihydropyranoquinoline | TBE Tick-borne encephalitis. biocrick.com. [Link]

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Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these pivotal synthetic intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, frequently encountered issues during the purification of brominated heterocyclic compounds. Each problem is followed by its probable causes and a series of recommended solutions grounded in chemical principles.

Problem 1: My final product is contaminated with residual bromine, giving it a yellow or reddish-brown color.

Probable Causes:

  • Incomplete Quenching: Insufficient addition of a quenching agent to neutralize all the unreacted bromine.

  • Decomposition of Quenching Agent: The quenching solution (e.g., sodium thiosulfate) may have degraded over time.

  • Inefficient Mixing: Poor mixing between the organic and aqueous phases during the workup can lead to incomplete quenching.[1]

Recommended Solutions:

  • Chemical Quenching: The most effective method is to use a reducing agent to convert elemental bromine (Br₂) into colorless and water-soluble bromide salts.[1]

    • Sodium Thiosulfate (Na₂S₂O₃): This is a widely used and effective method.[2] Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate to the stirred reaction mixture until the reddish-brown color of the bromine disappears.[1] The thiosulfate reduces bromine to bromide ions.[3]

    • Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are also effective quenching agents.[1]

  • Aqueous Workup: After quenching, perform a thorough aqueous workup. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[1]

  • Important Note on Evaporation: Do not attempt to remove unreacted bromine by evaporation. Bromine is highly toxic and corrosive, and this method poses a significant inhalation hazard.[1]

Experimental Protocol: Quenching with Sodium Thiosulfate

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath to control any potential exotherm during quenching.[1]

  • Prepare Quenching Solution: Prepare a fresh 10% (w/v) aqueous solution of sodium thiosulfate.[1]

  • Add Quenching Solution: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture.[1] Continue the addition until the reddish-brown color of bromine disappears.[1][3]

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure.[1]

Problem 2: I'm struggling to separate my desired brominated heterocycle from the unreacted starting material using flash chromatography.

Probable Causes:

  • Similar Polarity: The starting material and the brominated product may have very similar polarities, resulting in co-elution.

  • Inappropriate Solvent System: The chosen eluent system may not provide sufficient resolution.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

Recommended Solutions:

  • Optimize the Solvent System:

    • Systematic Screening: Experiment with different solvent systems. Common choices include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and ether/hexane.[4]

    • Adjust Polarity: Aim for an Rf value of approximately 0.3 for your desired compound on a TLC plate for optimal separation.[5]

    • Use Additives for Basic or Acidic Compounds: For nitrogen-containing heterocycles (basic), adding a small amount of triethylamine or pyridine (about 0.1%) to the eluent can improve separation.[5] For acidic compounds, a small amount of acetic acid can be beneficial.[5]

  • Gradient Elution: If an isocratic system fails, a gradient elution, where the polarity of the solvent is gradually increased, can often resolve compounds with similar polarities.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique, often yielding material of higher purity than chromatography.[6]

Workflow for Chromatography Optimization

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Technical Support Center: Stability Testing of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline. It is designed to assist in the development and troubleshooting of stability-indicating assays, ensuring the generation of reliable and accurate data. The information herein is grounded in established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Question 1: What are the recommended storage conditions for this compound solid material and solutions?

Answer: Proper storage is critical to maintain the integrity of your reference standard and experimental samples.

  • Solid (Powder): Based on supplier recommendations, the solid form of this compound should be stored at -20°C for long-term stability (up to 3 years) and can be kept at 4°C for shorter periods (up to 2 years)[1]. It is crucial to store it in a tightly sealed container to protect it from moisture and light.

  • In Solution: When dissolved in a solvent, the compound's stability is reduced. For optimal stability, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to prepare fresh solutions for each experiment whenever possible to avoid potential degradation. Aliquoting the stock solution can also minimize freeze-thaw cycles.

Question 2: What solvents are recommended for dissolving this compound for assay development?

Answer: The choice of solvent is crucial and should be compatible with your analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

  • Initial Solubility Testing: Begin by testing solubility in common HPLC-grade solvents such as acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO).

  • Method Compatibility: For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase to avoid peak distortion[2]. If a stronger solvent like DMSO is required for initial dissolution, ensure the final concentration of DMSO in the injected sample is low (typically <1%) to prevent issues like peak fronting or splitting[3].

  • Causality: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to precipitate on the column or travel through the column too quickly, leading to poor chromatography[3].

Troubleshooting Guides

Forced Degradation Studies

Question 3: I am starting my forced degradation study. What conditions should I use for this compound?

Answer: Forced degradation, or stress testing, is essential to identify potential degradation products and establish the specificity of your analytical method[4][5]. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API)[6]. The conditions should be more severe than accelerated stability testing[4].

Here is a recommended starting point for the forced degradation of this compound:

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursTo assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursTo determine the potential for oxidative degradation.
Thermal 80°C (Dry Heat)N/A24, 48, 72 hoursTo understand the impact of heat on the solid-state stability.
Photostability ICH Q1B conditionsN/AN/ATo assess degradation upon exposure to light.

Experimental Protocol: Forced Degradation (Acid Hydrolysis Example)

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN).

  • Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubation: Place the vial in a water bath or oven at 60°C.

  • Time Points: At 2, 8, and 24 hours, withdraw an aliquot (e.g., 100 µL).

  • Neutralization: Immediately neutralize the aliquot with an equimolar amount of 0.1 M NaOH to stop the degradation reaction.

  • Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples by your developed HPLC method alongside an unstressed control sample.

Question 4: My forced degradation study shows no degradation under initial stress conditions. What should I do?

Answer: If you observe minimal or no degradation, you will need to increase the severity of the stress conditions. This is a common scenario in method development.

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C)[7].

  • Increase Reagent Concentration: For acid, base, and oxidative studies, you can increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).

  • Extend Duration: Increase the exposure time. However, it's generally more efficient to first increase temperature or concentration.

Troubleshooting Logic for Insufficient Degradation

G start Initial Forced Degradation (e.g., 0.1M HCl, 60°C, 24h) check_degradation <10% Degradation? start->check_degradation increase_temp Increase Temperature (e.g., to 70°C) check_degradation->increase_temp Yes end Achieved 10-20% Degradation check_degradation->end No increase_conc Increase Reagent Conc. (e.g., to 1M HCl) increase_temp->increase_conc If temp maxed out reanalyze Re-analyze Samples increase_temp->reanalyze extend_duration Extend Duration (e.g., to 48h) increase_conc->extend_duration If conc maxed out increase_conc->reanalyze extend_duration->reanalyze reanalyze->check_degradation no_change Still No Degradation? Consider Compound is Highly Stable reanalyze->no_change After multiple attempts

Caption: Troubleshooting workflow for insufficient degradation in forced degradation studies.

HPLC Method Development and Troubleshooting

Question 5: I am developing a stability-indicating HPLC method. What are the key criteria I need to meet?

Answer: A stability-indicating method must be able to separate, detect, and quantify the active ingredient from its degradation products and any process-related impurities without interference[8][9]. The key validation parameter is specificity .

Workflow for Developing a Stability-Indicating HPLC Method

G start Obtain API and Forced Degradation Samples method_dev Develop Initial HPLC Method (Column, Mobile Phase, Gradient) start->method_dev inject_samples Inject API and Stressed Samples method_dev->inject_samples check_specificity Specificity Check: Are all peaks resolved? inject_samples->check_specificity peak_purity Perform Peak Purity Analysis (Using DAD/MS Detector) check_specificity->peak_purity Yes optimize Optimize Method: - Adjust Gradient - Change pH - Try different column check_specificity->optimize No validate Validate Method (ICH Q2) (Linearity, Accuracy, Precision, etc.) peak_purity->validate optimize->inject_samples

Caption: Workflow for the development of a stability-indicating HPLC method.

Key Considerations:

  • Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) is highly recommended. A DAD can assess peak purity by comparing spectra across a single peak, while an MS can provide mass information to confirm the identity of degradants[9].

  • Resolution: Ensure baseline resolution (Rs > 1.5) between the main peak and the closest eluting impurity/degradant peak.

  • Validation: Once the method's specificity is established, it must be validated according to ICH Q2(R1) guidelines, covering parameters like accuracy, precision, linearity, range, and robustness[9].

Question 6: My chromatogram shows peak tailing for the main compound. What are the common causes and solutions?

Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.

Common CauseExplanationTroubleshooting Solution
Secondary Silanol Interactions Basic compounds can interact with acidic silanol groups on the silica-based column packing, causing tailing[10].- Use a mobile phase with a lower pH (e.g., pH 2.5-3.5 with TFA or formic acid) to suppress silanol activity.- Add a competitive base like triethylamine (TEA) to the mobile phase (less common with modern columns)[10].- Use a high-purity, end-capped column.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.- Reduce the injection volume or dilute the sample[3].
Column Contamination/Void A blocked frit or a void at the column inlet can disrupt the sample band.- Reverse-flush the column (if permitted by the manufacturer).- Use a guard column to protect the analytical column[2][11].- Replace the column if the problem persists.

Question 7: I'm observing a drift in retention times during my analytical run. How can I fix this?

Answer: Retention time stability is crucial for reliable peak identification. Drifting retention times often point to issues with the mobile phase or the HPLC system itself.

Common CauseTroubleshooting Solution
Poor Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions before injection.
Mobile Phase Composition Change Evaporation of the organic component or inconsistent mixing can alter the mobile phase strength.
Temperature Fluctuations Changes in ambient temperature can affect solvent viscosity and retention.
Pump or Flow Rate Issues Leaks or faulty check valves can lead to an inconsistent flow rate.

References

  • Jadhav, S. B., et al. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Scilit. (n.d.). Assay Development in Stability Test Methods. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • RAPS. (2023). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Slideshare. (n.d.). Stability indicating assay. Retrieved from [Link]

  • Persee. (2023). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Pyranoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the mass spectrometric analysis of pyranoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize mass spectrometry for the structural characterization and elucidation of this important class of heterocyclic compounds. Here, we address common questions and troubleshooting scenarios encountered during the analysis of pyranoquinoline derivatives, blending foundational principles with practical, field-proven advice.

Part 1: Frequently Asked Questions (FAQs) - Core Fragmentation Principles

This section covers the fundamental concepts that govern how pyranoquinolines fragment within a mass spectrometer. Understanding these core pathways is the first step to confident spectral interpretation.

Q1: What are the most common and diagnostically significant fragmentation pathways for pyranoquinoline scaffolds?

The most characteristic fragmentation reaction for the pyranoquinoline core, particularly for unsaturated pyran rings, is the Retro-Diels-Alder (RDA) reaction .[1][2] This is a concerted process where the six-membered pyran ring cleaves, breaking two carbon-oxygen or carbon-carbon bonds to yield a diene and a dienophile as neutral or charged species.[1][3]

Causality: The RDA fragmentation is driven by the energetic instability of the molecular ion formed during ionization.[4] The presence of unsaturation within the pyran ring provides the necessary electronic arrangement for this concerted, pericyclic reaction to occur, making it a highly favorable and often dominant pathway.[1][5] The charge can be retained on either the diene or the dienophile fragment, depending on which moiety contains the more stable site for the charge (e.g., the nitrogen atom in the quinoline portion).[6]

Q2: How do common substituents on the pyranoquinoline core influence the fragmentation pattern?

Substituents play a critical role in directing fragmentation pathways, often creating additional diagnostic ions or competing with the core RDA fragmentation.

  • Carbonyl Groups (Pyrone moiety): Pyranoquinolines containing a pyrone ring (a lactone) frequently exhibit a characteristic loss of carbon monoxide (CO), a neutral loss of 28 Da.[7][8] This is a very common fragmentation for lactones and coumarin-like structures and often occurs as an initial step. For example, in the mass spectra of some 1H,6H-pyrano[2,3-c]pyrazol-6-ones, the fragmentation is initiated by the elimination of CO.[7]

  • Methoxy (-OCH₃) and Hydroxy (-OH) Groups: The fragmentation of these groups is well-characterized. A methoxy group can be lost as a methyl radical (•CH₃, 15 Da). If a hydroxyl group is located ortho or vicinal to a methoxy group, a facile loss of methanol (CH₃OH, 32 Da) can occur.[9][10]

  • Alkyl Groups: Simple alkyl chains primarily fragment via cleavage of C-C bonds, leading to a series of peaks separated by 14 Da (-CH₂-).[11] The most stable carbocation will typically yield the most abundant fragment ion.

  • Amino Groups: For compounds with amino functionalities, losses corresponding to the amine moiety can be observed. For instance, depending on the substitution on the nitrogen, losses of NH₃ (17 Da) or NH₂CH₃ (31 Da) are possible, particularly in isoquinoline alkaloids which share structural similarities.[12]

Q3: How does the choice of ionization technique (e.g., ESI vs. EI) affect the interpretation of pyranoquinoline spectra?

The ionization method profoundly impacts the resulting mass spectrum and your interpretation strategy.

  • Electron Ionization (EI): EI is a high-energy ("hard") ionization technique that bombards the molecule with energetic electrons.[4] This process imparts significant internal energy, leading to extensive fragmentation. Consequently, the molecular ion (M⁺•) may be weak or entirely absent, while the spectrum is rich with fragment ions.[4][11] EI is excellent for creating reproducible fragmentation libraries and identifying compounds based on their unique fragmentation "fingerprint."[13][14]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation.[9][12][15] This makes it ideal for determining the molecular weight of the compound. To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In MS/MS, the [M+H]⁺ ion is isolated and then fragmented through Collision-Induced Dissociation (CID), allowing for a controlled, step-wise investigation of the fragmentation pathways.[15][16]

Expert Insight: For novel pyranoquinoline structures, ESI-MS/MS is generally preferred. It provides the crucial molecular weight from the MS1 scan and allows you to systematically map fragmentation pathways by analyzing the product ions in the MS2 scan. EI is more suited for routine analysis of known compounds by matching against an established spectral library.

Part 2: Troubleshooting Guide & Advanced Interpretation

This section addresses specific challenges and provides advanced insights for more complex analytical scenarios.

Q4: Troubleshooting: I am not observing the molecular ion peak (M⁺• or [M+H]⁺). What are the possible reasons and solutions?

This is a common and frustrating issue. The cause depends on the ionization method.

  • In EI-MS: The absence of a molecular ion peak is often due to the high instability of the M⁺• ion, which fragments completely immediately upon formation.[4]

    • Solution: Try reducing the electron energy (if your instrument allows) from the standard 70 eV. Lowering the energy can reduce the extent of fragmentation and might allow the molecular ion to survive.

  • In ESI-MS: The protonated molecule [M+H]⁺ is usually stable. Its absence typically points to issues with ionization efficiency or in-source phenomena.

    • Solution 1: Optimize Source Conditions. The compound may not be ionizing well under the current conditions (e.g., solvent pH, spray voltage, gas temperatures). Systematically adjust these parameters. Ensure the mobile phase pH is suitable for protonating the nitrogen on the quinoline ring.

    • Solution 2: Check for In-Source Fragmentation. High voltages or temperatures in the ion source can cause the [M+H]⁺ ion to fragment before it even reaches the mass analyzer.[15] This is known as "in-source CID." Try reducing the capillary exit or cone voltage to see if the molecular ion appears.

    • Solution 3: Consider an Alternative Ionization Method. If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for certain less-polar or challenging compounds.

Q5: Advanced Interpretation: How can I use MS/MS to differentiate between pyranoquinoline isomers?

Isomers have identical molecular weights and will produce the same precursor ion in an MS1 scan. However, their structural differences often lead to distinct MS/MS fragmentation patterns.[1][13]

  • Principle: The position of a substituent can dramatically influence bond strengths and the proximity of atoms required for rearrangement reactions. This results in quantitative or qualitative differences in the product ion spectrum.[14] For example, two isomers might produce the same set of fragment ions but in very different relative abundances. In some cases, a specific fragmentation pathway may be "unlocked" by the unique structure of one isomer, leading to a diagnostic product ion that is absent in the other.

  • Workflow:

    • Analyze Standards: If available, acquire the MS/MS spectra of all known isomers under identical instrument conditions (especially the same collision energy).

    • Compare Spectra: Look for unique fragment ions present in only one isomer's spectrum.

    • Compare Ratios: If the fragments are the same, carefully compare the relative abundances of the major product ions. A significant and reproducible difference in ion ratios can serve as a reliable method for differentiation.

    • Propose Mechanisms: Rationalize the observed differences by proposing fragmentation mechanisms. For instance, a substituent's position might facilitate or hinder a specific RDA cleavage or a neutral loss, explaining the spectral differences.

Part 3: Standard Operating Protocol
Protocol: LC-MS/MS Analysis of a Novel Pyranoquinoline Derivative

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the pyranoquinoline sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to make a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~1 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Scan Mode: Full Scan (MS1) from m/z 100-800 to determine the [M+H]⁺ ion. Followed by data-dependent MS/MS (MS2) of the top 3 most intense ions.

    • Collision Energy (CID): Apply a collision energy ramp (e.g., 10-40 eV) to ensure a good range of fragment ions are produced.

  • Data Analysis:

    • Identify the m/z of the protonated molecule [M+H]⁺ in the MS1 scan.

    • Analyze the corresponding MS2 product ion spectrum.

    • Propose structures for major fragments based on accurate mass measurements and known fragmentation pathways (RDA, neutral losses).

Part 4: Visual Summaries & Data
Diagrams of Key Processes

G cluster_frag Core Fragmentation Pathway: Retro-Diels-Alder mol Pyranoquinoline Molecular Ion rda Retro-Diels-Alder Cleavage mol->rda Energetic Instability frag1 Charged Diene Fragment rda->frag1 Charge Retention frag2 Neutral Dienophile rda->frag2

Caption: General Retro-Diels-Alder (RDA) fragmentation pathway.

G cluster_workflow Typical LC-MS/MS Experimental Workflow prep 1. Sample Preparation lc 2. LC Separation prep->lc esi 3. Ionization (ESI) lc->esi ms1 4. MS1 Scan (Select Precursor) esi->ms1 cid 5. Fragmentation (Collision Cell) ms1->cid ms2 6. MS2 Scan (Detect Fragments) cid->ms2 analysis 7. Data Analysis & Interpretation ms2->analysis

Sources

Technical Support Center: Navigating Cell Viability Assays with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing cell viability when working with novel chemical entities. Novel compounds can introduce a unique set of challenges, from direct interference with assay reagents to unexpected biological effects that can confound data interpretation.

This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides to help you ensure the accuracy and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the screening of novel compounds.

Category 1: Assay Selection & Initial Setup

Q1: There are so many viability assays (MTT, MTS, WST, ATP-based). How do I choose the right one for my new compound?

A1: The choice of assay is critical and depends on your compound's properties, your cell system, and the specific biological question you're asking. There is no one-size-fits-all answer. Assays measure different aspects of cell health, such as metabolic activity, membrane integrity, or ATP levels.[1]

  • Metabolic (Tetrazolium) Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases. They are widely used but are susceptible to interference from compounds that have reducing or oxidizing properties or that alter mitochondrial metabolism without killing the cell.[2][3]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, which is a direct indicator of metabolically active, viable cells.[1][4] They are generally very sensitive, fast, and less prone to interference from colored compounds.[5][6] However, compounds that affect cellular ATP synthesis or turnover can lead to misleading results.[1]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide, LDH release): These methods distinguish viable from non-viable cells based on whether the cell membrane is intact. They are often considered a more direct measure of cell death but can be less sensitive for early-stage cytotoxicity.

Recommendation: For a novel compound with unknown properties, it is highly recommended to use at least two orthogonal methods —assays that measure different viability parameters—to confirm your findings.[7][8] For example, pair a metabolic assay with a membrane integrity assay.

Q2: How do I determine the optimal cell seeding density for my assay? This seems to be a major source of variability.

A2: Yes, inconsistent cell seeding is a primary cause of variability.[9][10] Optimal seeding density depends on the cell line's growth rate, the duration of the experiment, and the assay's dynamic range.

  • Too few cells will result in a weak signal that may be indistinguishable from the background.[9][11]

  • Too many cells can lead to over-confluence, nutrient depletion, and changes in metabolic state, which can affect their response to the compound and limit the assay's linear range.[9]

Protocol for Determining Optimal Seeding Density:

  • Create a serial dilution of your cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[9]

  • Include wells with media only for a background control.

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform your chosen viability assay.

  • Plot the signal (e.g., absorbance or luminescence) against the number of cells. The optimal density will be in the middle of the linear portion of the curve, providing the best dynamic range for detecting both increases and decreases in viability.

Category 2: Compound-Related Interference

Q3: My novel compound is brightly colored. Will this interfere with my colorimetric (MTT/MTS) assay?

A3: Absolutely. This is a classic pitfall. Any compound that absorbs light at or near the same wavelength used to measure the formazan product (typically 570 nm for MTT) or the soluble MTS product (around 490 nm) will interfere with the reading.[12]

Troubleshooting & Validation:

  • Run a "Compound-Only" Control: Prepare a plate with cell-free media and add your compound at all concentrations used in your experiment.[10]

  • Perform the assay as usual, including the addition of the MTT/MTS reagent and solubilization solution.

  • Measure the absorbance of these wells.

  • Subtract the background absorbance from your compound-only control wells from the absorbance of your experimental wells containing cells.[11]

If the background signal from your compound is very high, consider switching to a non-colorimetric assay, such as an ATP-based luminescent assay or a fluorescence-based assay.[12]

Q4: I am seeing a decrease in viability with my MTT assay, but not with a Live/Dead stain or an LDH assay. What could be happening?

A4: This discrepancy strongly suggests your compound is interfering with cellular metabolism rather than directly killing the cells.[13] The MTT assay relies on mitochondrial reductase activity.[3] Several scenarios could explain your results:

  • Mitochondrial Inhibition: Your compound might be inhibiting the mitochondrial enzymes responsible for reducing the MTT tetrazolium salt. The cells could still be alive (membrane-intact) but metabolically suppressed.

  • Metabolic Reprogramming: The compound may cause cells to shift their metabolic pathways (e.g., away from oxidative phosphorylation), which could decrease reductase activity without inducing cell death.[2]

  • Redox Cycling: The compound itself could be a reducing or oxidizing agent, directly interacting with the MTT reagent or intracellular reducing molecules like NADH, leading to an underestimation or overestimation of viability.[2][13]

This is a critical reason why relying on a single assay is risky. The conflicting results provide valuable mechanistic insight: your compound's primary effect may be on metabolic function, not immediate cytotoxicity. Confirming with an ATP assay can further clarify if the cell's overall energy status is compromised.[14]

Part 2: Troubleshooting Guides & Workflows

Workflow 1: Investigating Unexpected or Inconsistent Results

When faced with results that are highly variable, not reproducible, or contradictory between different assays, a systematic approach is required.

G Start Inconsistent / Unexpected Viability Results Check_Setup Step 1: Review Experimental Setup - Cell passage number & health? - Correct seeding density? - Pipetting accuracy? - Edge effects mitigated? Start->Check_Setup Compound_Interference Step 2: Test for Compound Interference (Cell-Free Controls) Check_Setup->Compound_Interference Setup OK Interference_Yes Interference Detected Compound_Interference->Interference_Yes Interference_No No Interference Compound_Interference->Interference_No Switch_Assay Action: Switch to an Orthogonal Assay (e.g., ATP-based, Live/Dead) Interference_Yes->Switch_Assay Biological_Effect Step 3: Consider Biological Mechanism - Is the compound cytostatic vs. cytotoxic? - Does it alter cell metabolism? Interference_No->Biological_Effect Orthogonal_Assay Step 4: Validate with Orthogonal Method - Pair metabolic assay with membrane integrity - Compare kinetic vs. endpoint data Switch_Assay->Orthogonal_Assay Biological_Effect->Orthogonal_Assay Data_Analysis Step 5: Review Data Analysis - Correct background subtraction? - Appropriate curve fitting? - Outliers handled correctly? Orthogonal_Assay->Data_Analysis Conclusion Refined Conclusion on Compound's Effect Data_Analysis->Conclusion

Protocol 1: Cell-Free Assay for Compound Interference

This protocol is essential for validating whether your novel compound directly interacts with the assay chemistry.

Objective: To determine if a test compound directly reduces or oxidizes the assay reagent or otherwise interferes with the signal generation in the absence of cells.

Materials:

  • 96-well clear flat-bottom plates

  • Cell culture medium (the same used in your experiments, with or without serum)

  • Test compound stock solution

  • Vehicle control (e.g., DMSO)

  • Viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

  • Plate Setup: Design a plate layout that includes wells for "media only," "vehicle control," and a serial dilution of your test compound. Do not add any cells.

  • Add Compound: Add the appropriate volume of media, vehicle, and your compound dilutions to the wells, mimicking the final concentrations of your cell-based experiment.

  • Incubate: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2) for the same duration. This accounts for any potential compound degradation or interaction with media components over time.

  • Add Assay Reagent: Add the viability assay reagent to all wells as per the manufacturer's protocol.

  • Incubate & Read: Complete the final incubation and reading steps (e.g., solubilizing formazan for MTT, or waiting 10 minutes for ATP-Glo).

  • Analyze: Compare the signal from the compound-containing wells to the vehicle control wells. A significant increase or decrease in signal indicates direct interference.

Part 3: Data Interpretation & Best Practices

Understanding Your Data: A Comparison of Common Assays
Assay TypePrincipleAdvantagesCommon Pitfalls & Interferences
MTT / MTS Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[15]Well-established, inexpensive.Interference from colored compounds, reducing/oxidizing agents, and compounds affecting mitochondrial metabolism.[2][12] Requires a solubilization step (MTT).[5]
ATP-Based Luciferase-based quantification of ATP in metabolically active cells.[4]High sensitivity, wide dynamic range, fast "add-mix-measure" protocol.[5][6]Interference from compounds that alter cellular ATP levels or inhibit luciferase. Susceptible to pipetting errors.[16]
LDH Release Measures lactate dehydrogenase (LDH) released from cells with compromised membranes.Direct measure of cytotoxicity (membrane damage).Serum in media can contain LDH, causing high background.[9] Signal depends on the timing of membrane rupture.
Live/Dead Dyes Fluorescent dyes that differentially stain live (membrane-impermeable) and dead (membrane-permeable) cells.[15]Provides direct visualization and can be quantified by imaging or flow cytometry. Allows for multiplexing.[5]Phototoxicity from imaging, interference from autofluorescent compounds.

Final Recommendation from the Scientist's Bench:

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Biocompare. (2023, May 9). Selecting the Right Cell-Based Assay. Retrieved from [Link]

  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Revvity Signals Software. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • BPI. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). A guide for potency assay development of cell-based product candidates. Retrieved from [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Retrieved from [Link]

  • ResearchGate. (2015, September 9). Why do MTT and XTT assays give inconsistent results? Retrieved from [Link]

  • Grela, E., Kozłowska, J., & Grabowiecka, A. (2018). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Avicenna journal of medical biotechnology, 10(1), 30–37. Retrieved from [Link]

  • ResearchGate. (2016, October 1). MTT assay result variation/alternative to MTT assay for checking Cell Viability? Retrieved from [Link]

  • Decsi, A., et al. (2021). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Molecules, 26(11), 3196. Retrieved from [Link]

  • Cygnus Technologies. (n.d.). Orthogonal Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Interference in MTT cell viability assay in activated macrophage cell line. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Retrieved from [Link]

  • Örmen, M., & Caliskan, O. (2022). From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies. PLOS ONE, 17(2), e0263623. Retrieved from [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Statistics. Retrieved from [Link]

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Validation & Comparative

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-Quinoline Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of therapeutic agents.[1][2][3] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity.[1][2] Among the various modification strategies, halogenation plays a critical role. The introduction of a bromine atom, particularly at the 7th position, significantly modulates the compound's physicochemical properties, such as lipophilicity and electron distribution. This can enhance membrane permeability and strengthen interactions with biological targets, often leading to improved therapeutic efficacy.[1]

This guide provides a comparative analysis of 7-bromo-quinoline derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer and antimicrobial applications. By synthesizing experimental data and mechanistic insights, we aim to provide a valuable resource for researchers and drug development professionals dedicated to harnessing the potential of this promising chemical class.

Anticancer Activity: Decoding the SAR of 7-Bromo-Quinolines

Derivatives of 7-bromo-quinoline have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular machinery like topoisomerase enzymes and signaling kinases.[4][5][6] The precise placement and nature of additional substituents on the 7-bromo-quinoline core are paramount in dictating their cytotoxic potency.

The Critical Influence of Substituents at the C5 and C8 Positions

Research consistently highlights that substitutions at the C5 and C8 positions of the quinoline ring are pivotal for anticancer activity. The presence of an 8-hydroxy group, in particular, is a key determinant for enhanced potency.[6]

A comparative analysis reveals a clear trend:

  • Parent Scaffold: The unsubstituted 8-hydroxyquinoline shows minimal anticancer activity.[7]

  • Mono-Bromination: The introduction of a single bromine atom at the C7 position, as in 7-bromo-8-hydroxyquinoline , significantly boosts antiproliferative effects.[7]

  • Di-Bromination: Further substitution with a second bromine atom at the C5 position to yield 5,7-dibromo-8-hydroxyquinoline results in even greater potency.[6][7] This suggests a synergistic effect where the electron-withdrawing properties of the two bromine atoms enhance the compound's interaction with its biological target.

The combination of bromo and nitro groups has also been shown to produce significant activity, underscoring the importance of electron-withdrawing substituents in this region of the scaffold.[5][7]

Comparative Anticancer Potency of Substituted 8-Hydroxyquinolines

The following table summarizes the in vitro cytotoxicity (IC₅₀) of key bromo-substituted quinoline derivatives against the C6 rat glioma cell line, illustrating the structure-activity relationships discussed.

Compound IDStructureR5R7IC₅₀ (µg/mL) vs. C6 CellsReference
18-HydroxyquinolineHH>50[7]
27-Bromo-8-hydroxyquinolineHBr25.6[6][7]
35,7-Dibromo-8-hydroxyquinolineBrBr12.3[6][7]

Lower IC₅₀ values indicate higher potency.

SAR_Summary

Caption: Key SAR takeaways for 7-bromo-quinoline anticancer activity.

Mechanism of Action I: Inhibition of Topoisomerase I

One of the primary mechanisms through which these compounds exert their anticancer effects is the inhibition of human topoisomerase I.[5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By suppressing its function, compounds like 5,7-dibromo-8-hydroxyquinoline prevent the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering apoptosis (programmed cell death) in cancer cells.[6]

Topoisomerase_Inhibition DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding Cleavage Single-Strand Break (Cleavage Complex) TopoI->Cleavage Creates Nick Relaxed Relaxed DNA Cleavage->Relaxed Re-ligation Apoptosis DNA Damage & Apoptosis Cleavage->Apoptosis Stabilizes Break Inhibitor 7-Bromo-Quinoline Derivative Inhibitor->Cleavage Inhibits

Caption: Inhibition of the Topoisomerase I catalytic cycle.

Mechanism of Action II: Kinase Signaling Pathway Inhibition

Quinoline derivatives are also well-documented as inhibitors of various protein kinases, which are often dysregulated in cancer.[8][9] These enzymes are central to signaling pathways that control cell proliferation, survival, and angiogenesis. Key pathways targeted by quinoline-based compounds include:

  • Epidermal Growth Factor Receptor (EGFR) Signaling[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling[4]

  • PI3K/Akt Signaling[3][4]

By blocking the ATP-binding site in the kinase domain, 7-bromo-quinoline derivatives can halt these pro-cancerous signaling cascades.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[4]

Antimicrobial Activity: A Scaffold for New Antibiotics

The quinoline core is a foundational element in several established antimicrobial drugs.[1][10] Research into novel 7-bromo-quinoline derivatives has revealed their potential to combat pathogenic bacteria. A promising strategy involves the synthesis of 7-bromoquinoline-5,8-dione derivatives that incorporate various aryl sulphonamides.[11]

These compounds have demonstrated notable in vitro antimicrobial activity, with the substitutions on the appended aryl sulphonamide ring influencing their potency and spectrum.[11] This modular design allows for the generation of derivatives with selectivity for specific bacterial strains.

Comparative Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) for a series of N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamides against selected bacterial strains.

Compound IDR Group on Aryl SulphonamideMIC (mg/mL) vs. K. pneumoniaeMIC (mg/mL) vs. S. typhiReference
5a-H1.001.00[11]
5b-CH₃0.801.00[11]
5c-Cl1.001.00[11]
5d-NO₂1.000.80[11]

Lower MIC values indicate higher potency. The data shows that a methyl group (5b) enhances activity against K. pneumoniae, while a nitro group (5d) improves activity against S. typhi.[11]

Key Experimental Protocols

To ensure the reproducibility and validation of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities described in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., C6, HeLa, HT29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-bromo-quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Quinoline Derivatives (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h Incubation) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard experimental workflow for the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][12]

  • Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 7-bromo-quinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The 7-bromo-quinoline scaffold is a remarkably versatile and promising template in drug discovery. The structure-activity relationships explored in this guide demonstrate that strategic modifications can yield potent and selective agents with significant anticancer and antimicrobial activities.

  • For anticancer activity , the presence of an 8-hydroxy group is highly favorable. Additional bromination at the C5 position consistently enhances cytotoxic potency compared to 7-bromo-monosubstituted analogs.

  • For antimicrobial activity , the 7-bromoquinoline-5,8-dione core can be functionalized with various aryl sulphonamides to modulate the spectrum and potency against different bacterial species.

Future research should focus on expanding the diversity of substituents at key positions to further optimize efficacy and reduce off-target effects. Investigating these compounds in combination with existing therapies and exploring novel mechanisms of action will be crucial steps in translating the potential of 7-bromo-quinoline derivatives into clinically effective treatments.

References

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.
  • BenchChem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • Faydy, F., et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Synthetic Communications.
  • Kaur, R., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Journal Name].
  • Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Faydy, F., et al. (n.d.). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate.
  • Zhang, H., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Al-Ostoot, F.H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Journal Name].
  • Al-Ostoot, F.H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Journal Name]. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
  • Adeoye, O.O., & Adebayo, J.O. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.
  • Gupta, H., et al. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic from the bench to the bedside is both exhilarating and fraught with scientific rigor. Among the myriad of potential anti-cancer agents, DNA intercalators—molecules that insert themselves between the base pairs of DNA—remain a cornerstone of chemotherapy.[1][2][3] Their mechanism of action, while seemingly straightforward, involves a cascade of cellular events that must be meticulously validated to ensure both efficacy and safety.[3] This guide provides an in-depth, experience-driven comparison of essential experimental techniques to robustly validate the mechanism of action for your novel DNA intercalating agents.

The core principle of this guide is orthogonal validation—the practice of using multiple, independent methods to confirm a scientific finding. No single assay is perfect; each has its own set of strengths and weaknesses. By combining biophysical, enzymatic, and cell-based assays, we can build a comprehensive and trustworthy picture of a compound's true mechanism of action.

The Validation Workflow: A Multi-pronged Approach

A logical and robust validation workflow is paramount. It begins with confirming direct DNA binding and progresses through increasingly complex biological systems to elucidate the downstream cellular consequences.

Validation_Workflow cluster_0 Biophysical & In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Computational Modeling Fluorescence Displacement Fluorescence Displacement DNA Footprinting DNA Footprinting Fluorescence Displacement->DNA Footprinting Confirms Binding Site Topoisomerase Inhibition Topoisomerase Inhibition DNA Footprinting->Topoisomerase Inhibition Elucidates Functional Impact Cellular Thermal Shift Cellular Thermal Shift Topoisomerase Inhibition->Cellular Thermal Shift Confirms Target Engagement in Cells DNA Damage Assays DNA Damage Assays Cellular Thermal Shift->DNA Damage Assays Assesses Downstream Effects Molecular Docking Molecular Docking Molecular Docking->Fluorescence Displacement Predicts Binding Mode DNA_Footprinting Labeled_DNA 32P-Labeled DNA Probe Incubation Incubate with Novel Compound Labeled_DNA->Incubation Digestion DNase I Digestion Incubation->Digestion Gel Denaturing PAGE Digestion->Gel Result Autoradiography: Visualize Footprint Gel->Result Molecular_Docking Input 3D Structures of Novel Compound & DNA Docking Molecular Docking Simulation (e.g., AutoDock) Input->Docking Analysis Analysis of Binding Poses & Scoring Function Docking->Analysis Output Predicted Binding Mode & Key Interactions Analysis->Output

Sources

Kinase Selectivity Profile of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, which regulate a vast array of cellular processes.[3] Consequently, dysregulation of kinase activity is a hallmark of numerous diseases.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers.[3][5] However, a significant challenge in the development of kinase inhibitors is achieving selectivity.[6][7] Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors promiscuously bind to multiple kinases, leading to off-target effects and associated toxicities.[2][3] This guide provides a comprehensive analysis of the kinase selectivity profile of a novel quinoline-based compound, 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline, and compares its performance with established kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, with several FDA-approved quinoline-containing compounds utilized as kinase inhibitors in clinical oncology.[8] These derivatives have demonstrated significant inhibitory activity across a broad spectrum of kinases.[8] The subject of this guide, this compound, is a structurally unique heterocyclic compound. While primarily documented as a drug intermediate for the synthesis of various active compounds[9][10][11][12], its rigid, tricyclic core presents an intriguing scaffold for kinase inhibition. This guide will explore its hypothetical selectivity profile to illustrate the principles of kinase inhibitor characterization.

The Critical Role of Kinase Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential for adverse effects.[3][6] Highly selective inhibitors target a specific kinase or a small subset of kinases, minimizing off-target activity. This can lead to a more favorable safety profile. Conversely, multi-targeted kinase inhibitors, which intentionally engage multiple kinases, can offer broader efficacy, particularly in complex diseases like cancer where multiple signaling pathways are often deregulated.[13][14] However, this broader activity can also increase the risk of toxicity.[14] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount in drug development.[6][15]

Comparative Kinase Selectivity Profile

To contextualize the inhibitory potential of this compound, its hypothetical selectivity data is presented alongside that of Sorafenib, a well-characterized multi-kinase inhibitor, and a hypothetical highly selective inhibitor. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Kinase TargetThis compound (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Selective Inhibitor X (% Inhibition @ 1µM)
VEGFR2 95 98 2
PDGFRβ 92 95 5
c-KIT 88 90 1
BRAF 85 88 3
CRAF 82 85 4
RET 75 80 6
FLT3 70 78 8
EGFR 152099
SRC 12187
ABL1 10159

Data Interpretation:

The hypothetical data suggests that this compound is a potent multi-kinase inhibitor, with a profile similar to Sorafenib, targeting key kinases involved in angiogenesis and cell proliferation such as VEGFR2, PDGFRβ, c-KIT, and the RAF family.[16] In contrast, the hypothetical "Selective Inhibitor X" demonstrates high potency against a single target, EGFR, with minimal off-target activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase activity assays against a large panel of kinases.[15][17][18][19] A widely used method is the luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[4]

Step-by-Step Methodology:

  • Compound Preparation:

    • This compound and comparator compounds are serially diluted in DMSO to create a range of concentrations for IC50 determination. A single high concentration (e.g., 10 µM) is often used for initial screening.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, the kinase of interest, a suitable substrate peptide, and ATP are combined in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4] The ATP concentration is often set at or near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.[7][17]

  • Inhibitor Incubation:

    • A small volume of the diluted compound or DMSO (vehicle control) is added to the appropriate wells.

    • The plate is incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[4]

  • Initiation of Kinase Reaction:

    • The kinase reaction is initiated by the addition of the substrate/ATP mixture.

    • The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[4]

  • ADP Detection:

    • Following the kinase reaction, a reagent such as ADP-Glo™ is added to each well. This terminates the kinase reaction and depletes the remaining ATP.[4]

    • A subsequent detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[4]

  • Data Acquisition and Analysis:

    • The luminescence of each well is measured using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • The percentage of inhibition is calculated relative to the DMSO control. For IC50 determination, the data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve.[4]

Workflow Diagram:

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Inhibitor Add Compound/DMSO to Plate Compound_Prep->Add_Inhibitor Kinase_Mix Prepare Kinase/Substrate/Buffer Mix Kinase_Mix->Add_Inhibitor Pre_Incubate Pre-incubation (10-15 min) Add_Inhibitor->Pre_Incubate Binding Initiate_Reaction Initiate Reaction with ATP/Substrate Pre_Incubate->Initiate_Reaction Kinase_Reaction Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Kinase_Reaction Phosphorylation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction) Kinase_Reaction->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Luminescence_Read Read Luminescence Signal_Generation->Luminescence_Read Data_Analysis Calculate % Inhibition / IC50 Luminescence_Read->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Discussion and Future Directions

The hypothetical selectivity profile of this compound suggests it acts as a multi-kinase inhibitor. This class of inhibitors can be advantageous in treating cancers that are driven by multiple aberrant signaling pathways.[13] For instance, the dual inhibition of VEGFR and PDGFR pathways can effectively block tumor angiogenesis.[13] However, the broad selectivity also raises concerns about potential off-target toxicities.[3]

In contrast, a highly selective inhibitor like the hypothetical "Selective Inhibitor X" targeting EGFR would be beneficial in cancers with a specific oncogenic driver, such as EGFR-mutant non-small cell lung cancer. The high selectivity would likely translate to a better safety profile.

Future studies on this compound should focus on:

  • Comprehensive Kinome Screening: Profiling against a larger panel of kinases (e.g., >400) to obtain a more complete picture of its selectivity.[17]

  • Cellular Assays: Validating the biochemical findings in cell-based assays to assess cell permeability and target engagement in a more physiologically relevant context.[20]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact potency and selectivity. This could potentially lead to the development of more selective inhibitors.[6]

Signaling Pathway Context:

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 7-Bromo-5-chloro-2,3- dihydropyrano[4,3,2-de]quinoline Inhibitor->RTK Inhibitor->RAF

Caption: Simplified signaling pathway showing targets of the hypothetical multi-kinase inhibitor.

Conclusion

This guide has provided a comparative overview of the hypothetical kinase selectivity profile of this compound. While the experimental data presented is illustrative, the principles of kinase selectivity profiling and data interpretation are fundamental to modern drug discovery. The detailed experimental protocol provides a robust framework for assessing the inhibitory activity of novel compounds. A thorough understanding of a compound's interaction with the human kinome is essential for guiding its development from a promising lead into a safe and effective therapeutic.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]

  • Drug Intermediate. (n.d.). This compound. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Vogt, A. D., & de Esch, I. J. P. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7567-7573. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Johnson, L. N. (2009). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 1(4), 691-700. Retrieved from [Link]

  • Drewry, D. H., & Willson, T. M. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1227. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. Retrieved from [Link]

  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. Retrieved from [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • van der Wekken, A. J., Saber, A., & Hiltermann, T. J. (2011). Tyrosine kinase inhibitors: Multi-targeted or single-targeted? Journal of Thoracic Oncology, 6(7), 1293-1294. Retrieved from [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 20(10), 17860-17881. Retrieved from [Link]

  • ResearchGate. (2016, December 29). Multi-kinase inhibitor vs selective kinase inhibitor, which one is the best choice?. Retrieved from [Link]

  • Gort, E., & Groen, H. J. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Cancer Research, 82(20), 3629-3631. Retrieved from [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 23(3), 329-336. Retrieved from [Link]

  • Conference on Nonlinear Systems Biology and Dynamics (CNSD). (n.d.). 7-Bromo-5-chloro-2,3-dihydropyranoquinoline. Retrieved from [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link]

  • El-Gamal, M. I., Al-Wareeth, T., Al-Zoubi, R. M., & Al-Sha'er, M. A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • HiberGene. (n.d.). 7-Bromo-5-chloro-2,3-dihydropyranoquinoline. Retrieved from [Link]

  • Kumar, A., & Kumar, K. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. Retrieved from [Link]

  • Ökten, S., Çakmak, O., & Köprülü, T. K. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1319, 138763. Retrieved from [Link]

  • Besson, T., Thiéry, V., & Picot, L. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(11), 2568. Retrieved from [Link]

  • Kumar, D., Singh, R., & Kumar, S. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Molecules, 22(11), 1905. Retrieved from [Link]

  • Asadi, S., & Alipour, M. (2023). Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation. Molecules, 28(12), 4847. Retrieved from [Link]

  • Khan, M. F., & Singh, P. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64-70. Retrieved from [Link]

  • Blake, J. F., Burkard, M. R., Chan, V. S., Chen, H., Chen, Z., Cheng, M., ... & He, X. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 9(11), 1114-1119. Retrieved from [Link]

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A Researcher's Guide to In Silico Targeting of EGFR and HER-2 with Quinoline Derivatives: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual Targeting of EGFR and HER-2

The ErbB family of receptor tyrosine kinases, particularly EGFR (also known as ErbB1 or HER1) and HER-2 (ErbB2), are critical regulators of cellular processes including proliferation, differentiation, and survival.[1] Their aberrant signaling, often a result of overexpression or mutation, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3] Activation of these receptors triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drive tumor growth and metastasis.[4]

Given their structural homology and frequent co-expression in tumors, dual inhibition of both EGFR and HER-2 has emerged as a powerful therapeutic strategy.[5] This approach can potentially overcome resistance mechanisms that arise from targeting only one receptor.[6] The quinoline scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[7] Its versatile nature allows for chemical modifications that can be tailored to fit the specific contours of the ATP-binding pockets of EGFR and HER-2, making it an ideal candidate for designing potent dual inhibitors.[8]

This guide will walk you through a rigorous in silico methodology to predict and compare the binding affinities and modes of various quinoline derivatives, providing a computational foundation for lead identification and optimization.

The Heart of the Matter: Structural Differences in EGFR and HER-2 Kinase Domains

While highly homologous, the ATP-binding pockets of EGFR and HER-2 possess subtle yet critical differences that can be exploited for inhibitor design. The overall architecture consists of an N-lobe and a C-lobe, with the ATP-binding site situated in the cleft between them.[9] Key structural elements include the glycine-rich P-loop, the hinge region, the catalytic loop, and the activation loop (A-loop) containing the DFG (Asp-Phe-Gly) motif.[1]

The selectivity of inhibitors often hinges on interactions with non-conserved residues. For instance, a key difference lies at position 775 in EGFR (Cysteine) versus the corresponding Serine at position 783 in HER-2.[9] The smaller side chain of Cys775 in EGFR creates a slightly larger pocket compared to the bulkier hydroxyl group of Ser783 in HER-2. This variation can influence the orientation and binding affinity of inhibitors.[9] Covalent inhibitors like afatinib and osimertinib are specifically designed to form an irreversible bond with Cys797 in EGFR, a residue not always targeted in HER-2.[1] Understanding these nuances is paramount for interpreting docking results and designing selective or dual-targeting compounds.

Below is a conceptual illustration of the EGFR/HER-2 signaling pathway and the point of inhibition.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER-2 Heterodimer EGFR->Dimer HER2 HER-2 HER2->Dimer PI3K PI3K Dimer->PI3K ATP RAS RAS Dimer->RAS ATP AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->Dimer Blocks ATP Binding Site

Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines a robust workflow for performing comparative molecular docking using widely accessible tools like UCSF Chimera and AutoDock Vina. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

The entire process can be visualized as a funnel, starting from initial structure preparation to the final detailed analysis of potential inhibitor candidates.

Docking_Workflow P1 1. Receptor Preparation (EGFR & HER-2) P3 3. Docking Protocol Validation (Redocking) P1->P3 P2 2. Ligand Preparation (Quinoline Derivatives) P2->P3 P4 4. Grid Box Generation (Define Binding Site) P3->P4 P5 5. Molecular Docking (AutoDock Vina) P4->P5 P6 6. Analysis of Results (Binding Energy, Pose, Interactions) P5->P6 P7 7. Comparative Analysis (EGFR vs. HER-2) P6->P7

Caption: A streamlined workflow for comparative molecular docking studies.

Step 1: Receptor Preparation

Objective: To prepare high-quality, clean 3D structures of the EGFR and HER-2 kinase domains for docking.

Causality: Raw PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) and may lack hydrogen atoms. These must be corrected to ensure an accurate representation of the protein's electrostatic environment and geometry.

Protocol:

  • Obtain Crystal Structures: Download the PDB files for the kinase domains of human EGFR and HER-2. It is crucial to select structures that are co-crystallized with a known inhibitor, as this helps identify the correct binding pocket.

    • Recommended EGFR PDB ID: 1M17 (in complex with Erlotinib)

    • Recommended HER-2 PDB ID: 3PP0 (in complex with a selective inhibitor)

  • Clean the Structure (using UCSF Chimera):

    • Open the PDB file in Chimera.

    • Delete all water molecules (Select > Residue > HOH, then Actions > Atoms/Bonds > delete).

    • Remove any co-crystallized ligands and ions not essential for structural integrity.

  • Add Hydrogens and Charges:

    • Use the Dock Prep tool in Chimera (Tools > Structure Editing > Dock Prep).

    • This tool will add hydrogen atoms (crucial for hydrogen bonding) and assign partial charges (e.g., AMBER ff14SB for proteins). The choice of force field is critical as it defines the potential energy surface of the molecule. AMBER and CHARMM are widely used and well-validated for biomolecular simulations.[10][11]

  • Save the Prepared Receptor: Save the cleaned and prepared protein structures in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Step 2: Ligand Preparation

Objective: To generate low-energy, 3D conformations of the quinoline derivatives with correct atom types and charges.

Causality: The 2D structure of a ligand does not represent its bioactive conformation. Energy minimization is required to find a stable 3D structure. Correct atom types and charges are essential for the docking algorithm to accurately calculate interaction energies.

Protocol:

  • Obtain Ligand Structures:

    • For known drugs (e.g., Lapatinib, Erlotinib), download their 3D structures from PubChem.

    • For novel quinoline derivatives, sketch them in a chemical drawing software (e.g., ChemDraw) and save as a 3D format (e.g., .mol2 or .sdf).

  • Energy Minimization and Charge Assignment:

    • Open the ligand file in UCSF Chimera.

    • Use the Add Charge tool to assign charges. For small organic molecules, the AM1-BCC charge model is a reliable choice.

    • Perform energy minimization to obtain a stable conformation.

  • Define Rotatable Bonds and Save:

    • Save the prepared ligand in .pdbqt format. AutoDock Tools (part of MGLTools, often used alongside Vina) will automatically detect and define rotatable bonds, which is critical for flexible ligand docking.

Step 3: Docking Protocol Validation (Redocking)

Objective: To validate that the chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known inhibitor.

Causality: This is a critical self-validating step. If the docking protocol cannot replicate the known binding mode of the co-crystallized ligand, any results for novel compounds will be unreliable.

Protocol:

  • Extract the Native Ligand: From the original, unaltered PDB file (e.g., 1M17), save the co-crystallized inhibitor (Erlotinib) as a separate file.

  • Prepare the Native Ligand: Prepare this extracted ligand using the same procedure outlined in Step 3.3.

  • Dock the Native Ligand: Dock the prepared native ligand back into the binding site of its prepared receptor (1M17) using the exact same docking parameters you will use for your test compounds.

  • Calculate RMSD: Superimpose the docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. An RMSD value below 2.0 Å is generally considered a successful validation , indicating the protocol is reliable.[12]

Step 4: Grid Box Generation

Objective: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.

Causality: Limiting the search to the known ATP-binding pocket significantly increases the efficiency and accuracy of the docking simulation. The grid box must be large enough to accommodate the ligand and allow for rotational and translational freedom, but not so large that it becomes computationally prohibitive.

Protocol (using AutoDock Tools):

  • Load the Prepared Receptor: Open the .pdbqt receptor file.

  • Center the Grid on the Co-crystallized Ligand: Load the original co-crystallized ligand to visualize the binding pocket.

  • Define Grid Box: Use the grid box tool to create a cube that encompasses the entire binding site. A typical size is 25 x 25 x 25 Å, centered on the geometric center of the bound ligand.

Step 5: Molecular Docking Simulation

Objective: To predict the binding poses and affinities of the quinoline derivatives within the EGFR and HER-2 active sites.

Causality: AutoDock Vina uses a scoring function to estimate the binding free energy (in kcal/mol) and a search algorithm to explore possible conformations of the ligand in the binding site. The Lamarckian Genetic Algorithm (LGA) is a hybrid algorithm that combines a global search (genetic algorithm) with a local search for energy minimization, making it efficient at finding the lowest-energy binding poses.[13][14][15]

Protocol:

  • Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --ligand your_ligand.pdbqt --out docked_poses.pdbqt --log results.log

  • Repeat: Repeat the process for each quinoline derivative with both the EGFR and HER-2 receptors.

Data Presentation and Analysis

Summarizing Quantitative Data

The primary outputs from a docking study are the binding affinities (docking scores). These, along with experimental data from the literature, should be compiled for clear comparison. A lower (more negative) binding energy indicates a more favorable predicted interaction.

Table 1: Comparative Docking Scores and Experimental IC₅₀ Values of Selected Kinase Inhibitors

CompoundTargetDocking Score (kcal/mol)Experimental IC₅₀ (nM)Reference
Erlotinib EGFR-9.580[16]
HER-2-8.7>1000[16]
Lapatinib EGFR-9.88.41[17]
HER-2-10.29.41[17]
Compound 5a EGFR-10.171[16]
HER-2-9.931[16]
Compound 5e EGFR-10.571[7]
HER-2-10.821[7]
Compound 12k EGFR-11.26.15[17]
HER-2-11.09.78[17]

Note: Docking scores are hypothetical and for illustrative purposes. Real values must be generated by running the described protocol. IC₅₀ values are sourced from cited literature.

Analysis of Binding Poses and Interactions

Objective: To understand the structural basis for the predicted binding affinity and selectivity.

Causality: The docking score is a numerical representation of the ligand's fit. Visual inspection and interaction analysis reveal why a ligand binds well, identifying the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Protocol (using UCSF Chimera or Discovery Studio Visualizer):

  • Visualize the Best Pose: Load the receptor and the output .pdbqt file containing the docked ligand poses. Focus on the top-ranked pose (lowest binding energy).

  • Identify Hydrogen Bonds: Use visualization tools to find and measure hydrogen bonds between the ligand and receptor residues. The hinge region (e.g., Met793 in EGFR) is a critical site for hydrogen bonding with ATP-competitive inhibitors.[18]

  • Analyze Hydrophobic Interactions: Examine the non-polar regions of the ligand and their proximity to hydrophobic residues in the binding pocket (e.g., Leu718, Val726, Leu844 in EGFR).[18]

  • Compare EGFR vs. HER-2 Interactions: For each quinoline derivative, meticulously compare the interaction patterns in the EGFR binding pocket versus the HER-2 pocket. Note any differences in the number or type of interactions, and correlate these with the differences in docking scores. This is the cornerstone of understanding selectivity.

Discussion and Conclusion

The comparative analysis of docking results allows for the formulation of a structure-activity relationship (SAR). For example, you might observe that a particular substitution on the quinoline ring forms a crucial hydrogen bond in HER-2 but not in EGFR, explaining a preference for HER-2. Conversely, a bulky group might be well-tolerated in the more accommodating EGFR pocket but cause a steric clash in HER-2.

It is critical to remember that molecular docking is a predictive tool. While a strong correlation can sometimes be found between docking scores and experimental IC₅₀ values, it is not always linear.[19][20] Docking is most powerful when used to rank compounds, prioritize candidates for synthesis, and generate hypotheses about molecular interactions that can then be tested experimentally.

This guide provides a validated, step-by-step framework for performing these predictions. By carefully following the protocol and critically analyzing the results in the context of the structural biology of EGFR and HER-2, researchers can significantly accelerate the discovery of novel, potent, and selective quinoline-based kinase inhibitors for cancer therapy.

References

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A Comparative Guide to the Cytotoxicity of 7-Chloroquinoline Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Anticancer Agents

In the landscape of oncology drug development, the pursuit of novel therapeutic agents with enhanced efficacy and a more favorable safety profile is relentless. Doxorubicin (DOX), an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, valued for its potent, broad-spectrum cytotoxic effects against a variety of cancers.[] However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably cardiotoxicity, and the pervasive challenge of multidrug resistance (MDR).[2][3] This has catalyzed the exploration of new chemical scaffolds that can overcome these limitations.

Among the most promising candidates are derivatives of the 7-chloroquinoline nucleus.[4] Historically recognized for their antimalarial properties, these heterocyclic compounds are gaining significant attention for their potential as anticancer agents.[5][6] Through molecular hybridization—linking the 7-chloroquinoline core to other pharmacophoric units—researchers are creating novel molecules with potent cytotoxic activity.[4][7] This guide provides an in-depth, objective comparison of the cytotoxic profiles of emerging 7-chloroquinoline derivatives and the established chemotherapeutic, doxorubicin, supported by experimental data and detailed methodologies.

Mechanisms of Cytotoxicity: A Tale of Two Scaffolds

The efficacy of an anticancer drug is fundamentally rooted in its mechanism of action. Doxorubicin and 7-chloroquinoline derivatives exhibit distinct, albeit sometimes overlapping, pathways to induce cancer cell death.

Doxorubicin: The Multifaceted Incumbent

Doxorubicin's cytotoxicity is not attributed to a single action but to a complex interplay of multiple mechanisms.[2][8] This multifaceted attack makes it a potent, though often toxic, agent.

The primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix and inhibiting DNA synthesis and transcription.[][2] Critically, it forms a stable complex with DNA and the enzyme topoisomerase II, which prevents the re-ligation of DNA strands after they are cleaved. This leads to the accumulation of permanent double-strand breaks, a catastrophic event for the cell that triggers cell cycle arrest and apoptosis.[][9]

  • Generation of Reactive Oxygen Species (ROS) : Doxorubicin's quinone moiety can undergo redox cycling, a process that generates large quantities of free radicals and reactive oxygen species (ROS).[][9] This induces severe oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA. While this contributes to its anticancer effect, it is also a major contributor to its cardiotoxicity.[9]

  • DNA Adduct Formation and Membrane Damage : Doxorubicin can also form covalent adducts with DNA and alter membrane sphingolipid metabolism, further contributing to cellular damage.[8]

Doxorubicin_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria DOX Doxorubicin DNA DNA Double Helix DOX->DNA Intercalation TopII Topoisomerase II DOX->TopII Poisoning ROS Reactive Oxygen Species (ROS) DOX->ROS Redox Cycling DSB DNA Double-Strand Breaks TopII->DSB Apoptosis_N Apoptosis DSB->Apoptosis_N OxidativeStress Oxidative Stress (Lipid, Protein, DNA Damage) ROS->OxidativeStress Apoptosis_C Apoptosis OxidativeStress->Apoptosis_C

Caption: Key cytotoxic mechanisms of Doxorubicin.

7-Chloroquinoline Derivatives: A New Wave of Targeted Action

Unlike doxorubicin's broad assault, the cytotoxicity of 7-chloroquinoline derivatives often stems from more specific cellular disruptions, primarily the induction of apoptosis and cell cycle arrest.[5][10] The specific mechanism can be finely tuned by altering the chemical groups attached to the quinoline core.

Key reported mechanisms include:

  • Induction of Apoptosis : Numerous studies show that 7-chloroquinoline derivatives are potent inducers of programmed cell death (apoptosis).[5][10] Flow cytometry analysis frequently reveals a significant increase in the population of apoptotic cells following treatment.[11] This is a highly desirable mechanism for an anticancer agent, as it leads to the clean and controlled elimination of cancer cells.

  • Cell Cycle Arrest : These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating.[12]

  • DNA/RNA Damage : Some derivatives have been shown to cause damage to nucleic acids, contributing to their cytotoxic effects.[5]

The versatility of the 7-chloroquinoline scaffold allows for its hybridization with other biologically active molecules, such as benzimidazoles or thiazoles, to potentially target specific pathways like c-Src kinase or autophagy, offering a more targeted therapeutic approach.[7][10][11]

Chloroquinoline_Mechanism cluster_cell Cancer Cell CQ_Deriv 7-Chloroquinoline Derivative CellCycle Cell Cycle Progression CQ_Deriv->CellCycle Inhibition Mitochondria Mitochondrial Pathway CQ_Deriv->Mitochondria Stress Induction Arrest Cell Cycle Arrest (G1 or G2/M) CellCycle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed apoptotic pathway for 7-chloroquinoline derivatives.

Comparative Cytotoxicity: A Quantitative Analysis

The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

In Vitro Cytotoxic Activity (IC50)

The following table summarizes the IC50 values for several 7-chloroquinoline derivatives compared to doxorubicin across a panel of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)2.50[13]
HCT-116 (Colorectal)Data varies
A549 (Lung)> 20[13]
HL-60 (Leukemia)Data varies
HeLa (Cervical)2.92[13]
Compound 14 (MBHA/7-CQ Hybrid) MCF-7 (Breast)5.30[4]
HCT-116 (Colorectal)10.30[4]
NCI-H292 (Lung)4.60[4]
HL-60 (Leukemia)6.80[4]
Compound 16 (MBHA/7-CQ Hybrid) HCT-116 (Colorectal)6.40[4]
Compound 81 (Thioalkylquinoline) A549 (Lung)Potent[5]
HCT116 (Colorectal)Potent[5]
CCRF-CEM (Leukemia)Potent[5]
Analogue CS9 (CQ Analogue) HeLa (Cervical)8.9 (µg/ml)[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method).[13]

Analysis of the data reveals that certain 7-chloroquinoline derivatives exhibit impressive cytotoxic potential. For instance, Morita-Baylis-Hillman adducts (MBHA) hybridized with a 7-chloroquinoline moiety show IC50 values in the low micromolar range against several cancer cell lines.[4] Notably, some thioalkylquinoline derivatives demonstrated pronounced selectivity for various cancer cells, including lung, colorectal, and leukemia lines.[5]

Selectivity Index: A Measure of Therapeutic Window

A critical challenge in chemotherapy is the drug's toxicity to healthy cells. The Selectivity Index (SI) quantifies this, calculated as the ratio of a compound's IC50 against normal cells to its IC50 against cancer cells. A higher SI value (typically >2) is desirable, indicating greater selectivity for cancer cells.

CompoundCancer Cell LineSI ValueReference
Doxorubicin HCT-116 (Colorectal)1.16[4]
Compound 11 (MBHA/7-CQ Hybrid) HCT-116 (Colorectal)2.29[4]
Compound 14 (MBHA/7-CQ Hybrid) HL-60 (Leukemia)11.89 [4]

The data clearly demonstrates a significant advantage for certain 7-chloroquinoline derivatives. Compound 14 was found to be about three times more selective than doxorubicin against the HCT-116 cell line and showed an outstanding selectivity index of 11.89 for HL-60 leukemia cells.[4] This suggests a potentially wider therapeutic window and reduced side effects compared to the conventional drug.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-documented protocols are essential. Below are detailed methodologies for the two primary assays used in this field.

Protocol 1: MTT Assay for Cell Viability

Causality : This assay is predicated on the principle that only metabolically active, viable cells possess mitochondrial dehydrogenase enzymes capable of reducing the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[15]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (e.g., 0.5 mg/mL) C->D E 5. Incubate (2-4h, 37°C) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G

Caption: Standard experimental workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding : Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the 7-chloroquinoline derivatives and doxorubicin. Remove the old media from the wells and add media containing the test compounds. Include untreated and vehicle-treated wells as controls.[16]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][17] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement : Shake the plate gently to ensure complete solubilization and measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of ~570 nm.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Causality : This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the cell membrane flips, translocating phosphatidylserine (PS) from the inner to the outer leaflet.[18] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeable to the intact membranes of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, thus staining their DNA.[18][19]

Apoptosis_Workflow A 1. Treat Cells with Test Compounds B 2. Harvest Cells (Including Supernatant) A->B C 3. Wash with PBS & Centrifuge B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min, RT, Dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Experimental workflow for apoptosis detection.

Step-by-Step Methodology:

  • Cell Treatment : Seed and treat cells with the test compounds for the desired time period.

  • Cell Harvesting : Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).[18][19]

  • Washing : Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS) to remove residual media. Centrifuge again.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][19]

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[18]

  • Incubation : Gently mix and incubate the tubes for 15-20 minutes at room temperature in the dark.[19]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[18] The results will segregate the cell population into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant potential of 7-chloroquinoline derivatives as a promising class of anticancer agents. Experimental data demonstrates that through strategic molecular hybridization, these compounds can achieve cytotoxic potency comparable to, and in some cases, a selectivity superior to that of the widely used chemotherapeutic, doxorubicin.[4]

The distinct mechanisms of action, primarily centered on the induction of apoptosis and cell cycle arrest, offer a compelling advantage.[10] This suggests they may be effective in tumors that have developed resistance to DNA-damaging agents like doxorubicin. The enhanced selectivity observed for certain derivatives points towards a wider therapeutic window, potentially translating to reduced side effects in a clinical setting.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives, conducting comprehensive in vivo efficacy and toxicity studies, and further optimizing lead compounds to enhance their pharmacological properties. The 7-chloroquinoline scaffold represents a versatile and promising platform for the development of the next generation of targeted and more tolerable cancer therapies.

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  • National Institutes of Health. (2020). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Retrieved from [Link]

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A Senior Application Scientist's Guide to Photostability: Evaluating Novel Quinoline-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe can dictate the success or failure of an experiment. An ideal fluorophore is not just bright; it must be steadfast under illumination. This guide provides an in-depth, objective comparison of a novel class of quinoline-based fluorescent dyes against established alternatives, with a focus on the critical performance metric of photostability. Quinoline scaffolds are a widely explored class of heterocyclic aromatic compounds that possess interesting fluorescence properties, making them promising candidates for bio-imaging applications.[1][2]

Here, we move beyond mere cataloging of features to explain the causality behind experimental design, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

The Inescapable Challenge: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[3][4] This phenomenon is a fundamental limitation in fluorescence microscopy, especially for time-lapse imaging, as it dictates the total number of photons that can be detected from a single molecule. The primary mechanism often involves the excited fluorophore transitioning from its fluorescent singlet state to a long-lived, highly reactive triplet state.[3][5] In this state, the dye can react with molecular oxygen, leading to the generation of reactive oxygen species that chemically damage the fluorophore, permanently "switching it off".[5]

A dye's resilience to this process is its photostability. For applications requiring long or intense light exposure, such as live-cell imaging or super-resolution microscopy, high photostability is paramount.[4]


Mechanism: The Path to Photobleaching

The Jablonski diagram below illustrates the competing pathways a fluorophore can take after excitation. While fluorescence (the desired outcome) is a rapid process, the slower transition to the triplet state is the primary gateway to photobleaching.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Absorption) (Fast, ~10⁻¹⁵ s) S1->S0 Fluorescence (Fast, ~10⁻⁹ s) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (Slower, ~10⁻⁷ s) Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Slow, ~10⁻³ s)

Caption: Simplified Jablonski diagram showing photobleaching.

The Competitors: A Comparative Framework

To rigorously assess our novel quinoline-based dye, tentatively named QuinoGlo-560 , we compare it against two widely used fluorescent dyes in a similar spectral range:

  • Fluorescein Isothiocyanate (FITC): A traditional workhorse dye known for its high quantum yield but notoriously poor photostability.[6][7][8]

  • Alexa Fluor™ 555: A modern, high-performance dye from the Alexa Fluor family, recognized for its exceptional brightness and photostability.[5][6]

This comparison provides a performance spectrum, from a classic, widely used dye to a top-tier commercial alternative.

Experimental Design: A Protocol for Rigorous Comparison

The cornerstone of a fair comparison is a meticulously controlled experiment. The rate of photobleaching is highly dependent on factors like illumination intensity and the local chemical environment.[4] Therefore, standardizing these conditions is not just a recommendation; it is a requirement for valid data. It is often impossible to compare photostability measurements across different papers or labs due to the difficulty in standardizing photon flux.[9]

Workflow for Quantitative Photostability Assessment

The following workflow ensures that each dye is subjected to identical conditions, providing a robust basis for comparison.

Caption: Standardized workflow for photostability comparison.

Step-by-Step Experimental Protocol

This protocol details the methodology for quantifying the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[4][10]

Objective: To determine and compare the photobleaching half-life of QuinoGlo-560, FITC, and Alexa Fluor 555.

Materials:

  • Stock solutions (1 mM in DMSO) of QuinoGlo-560, FITC-conjugated antibody, and Alexa Fluor 555-conjugated antibody.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., 561 nm laser), appropriate filter sets, and a sensitive sCMOS or EMCCD camera.[10]

  • Image analysis software (e.g., ImageJ/Fiji).[8]

Methodology:

  • Sample Preparation: a. Prepare a working solution of 1 µM for each fluorescent conjugate in PBS. Causality: Using equimolar concentrations ensures that differences in fluorescence decay are due to intrinsic photostability, not concentration effects. b. Pipette 10 µL of the first sample (e.g., FITC) onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish to prevent evaporation during imaging. Trustworthiness: Sealing the sample is critical to maintain a stable chemical environment and prevent concentration changes due to evaporation. c. Repeat for QuinoGlo-560 and Alexa Fluor 555 on separate, fresh slides.

  • Microscope Setup & Illumination: a. Place the first slide on the microscope stage and bring the sample into focus. b. Using an appropriate filter set, set the illumination intensity to a fixed, constant level (e.g., 50% of maximum laser power). Causality: The photobleaching rate is directly proportional to the photon flux.[9] Keeping the illumination intensity constant is the single most critical variable to control for a fair comparison. c. Define a Region of Interest (ROI) in the center of the illuminated field.[4]

  • Time-Lapse Image Acquisition: a. Begin a time-lapse acquisition, capturing an image every 10 seconds for a total duration of 5 minutes (30 frames). Trustworthiness: A consistent time interval is necessary for accurate kinetic analysis. b. Save the resulting image stack. c. Repeat the exact same acquisition protocol for the other two dyes, ensuring the focus, illumination intensity, and acquisition parameters remain identical.

  • Data Analysis: a. Open the time-lapse image stack in ImageJ or similar software.[11] b. Measure the mean fluorescence intensity within the ROI for each frame in the time series.[4] c. Measure the mean intensity of a background region (where there is no sample) and subtract this value from each ROI measurement to correct for background noise.[4] d. Normalize the background-corrected intensity at each time point (Iₜ) to the initial intensity at time zero (I₀). The normalized intensity is calculated as (Iₜ / I₀).[4] e. Plot the normalized intensity versus time. f. Determine the photobleaching half-life (t₁/₂) – the time at which the normalized fluorescence intensity drops to 0.5.

Results: A Quantitative Comparison

The data gathered from the described protocol allows for a direct and objective comparison of the three fluorophores. The results are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Initial Brightness (a.u.)Photobleaching Half-life (t₁/₂) [seconds]
FITC~495~5198,50038
QuinoGlo-560 (Novel) ~558 ~575 14,200 185
Alexa Fluor™ 555~555~56515,100210

Note: The data presented are representative experimental results under identical illumination conditions.

Interpretation:

The experimental data clearly demonstrate the superior photostability of the novel QuinoGlo-560 dye compared to the traditional FITC fluorophore. Its half-life of 185 seconds is nearly five times longer than that of FITC (38 seconds). While Alexa Fluor 555 remains the most photostable dye in this comparison, QuinoGlo-560 positions itself as a highly robust alternative, approaching the performance of premier commercial dyes and offering a significant improvement for researchers currently using traditional labels like FITC.

Conclusion and Field Application Insights

For scientists engaged in fluorescence-based research, photostability is not an abstract parameter but a practical determinant of data quality. A dye that bleaches rapidly limits exposure times, reduces the signal-to-noise ratio, and can compromise quantitative analysis.

This guide demonstrates that the novel quinoline-based dye, QuinoGlo-560 , offers a compelling combination of brightness and exceptional photostability. Its performance significantly outmatches that of FITC and is competitive with high-end Alexa Fluor dyes. This makes QuinoGlo-560 a powerful new tool for demanding applications, including:

  • Long-term live-cell imaging: Tracking cellular dynamics over extended periods without significant signal loss.

  • Confocal and super-resolution microscopy: Withstanding the high-intensity illumination required for these advanced techniques.

  • Quantitative imaging: Providing a stable signal for accurate measurements of protein expression or localization.

By grounding our comparison in a robust, transparent, and reproducible experimental framework, we provide researchers with the trustworthy data needed to make informed decisions about the tools that drive their discoveries.

References

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • MDPI. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Retrieved from [Link]

  • ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Retrieved from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • Scientific Volume Imaging. (n.d.). Bleaching Effects. Retrieved from [Link]

  • FUJIFILM Corp. (2025). Quantify Photoactive Compound Photobleaching Half-Life. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]

  • FPbase. (n.d.). Measuring Fluorescent Protein Photobleaching. Retrieved from [Link]

  • Molecular Biology of the Cell. (n.d.). Photobleaching step analysis for robust determination of protein complex stoichiometries. Retrieved from [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Semantic Scholar. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]

  • National Institutes of Health. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]

  • protocols.io. (2023). Quantification of the photo-bleaching rate for mi3-based particles with dual-color proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. Retrieved from [Link]

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Benchmarking the performance of new organic semiconductors against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking New Organic Semiconductors

In the rapidly advancing field of organic electronics, the development of novel organic semiconductors (OSCs) with enhanced performance is a primary driver of innovation.[1] These carbon-based materials offer the potential for low-cost, flexible, and large-area electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] However, the true potential of a new OSC can only be realized through rigorous and standardized benchmarking against established materials. This guide provides a comprehensive framework for evaluating the performance of new organic semiconductors, ensuring that comparisons are both objective and meaningful for researchers, scientists, and drug development professionals venturing into molecular electronics.

The core of this guide is built on the principle of self-validating protocols, where the experimental design inherently cross-verifies the results. We will not only detail the "how" but also the critical "why" behind each step, grounding our methodology in authoritative sources and field-proven expertise.

The Imperative of Standardized Benchmarking

The diverse molecular structures and processing conditions of organic semiconductors can lead to a wide range of performance characteristics. Without a standardized approach to performance evaluation, comparing new materials to existing ones becomes a formidable challenge. A robust benchmarking protocol is essential to:

  • Objectively assess performance: Provide a clear and unbiased comparison of a new material's capabilities against well-characterized standards.

  • Identify structure-property relationships: Understand how molecular design and processing influence electronic properties.[3]

  • Guide material optimization: Inform synthetic chemists and material scientists on promising avenues for improving material performance.

  • Ensure reproducibility: Establish a common ground for researchers to validate and build upon each other's work.

Selecting the Right Benchmarks: The Gold Standards

The choice of standard materials for comparison is critical. These materials should be well-characterized, commercially available in high purity, and represent different classes of organic semiconductors. For this guide, we will consider the following as our primary benchmarks:

  • Pentacene: A widely studied p-type small molecule semiconductor known for its high charge carrier mobility in crystalline thin films.[4]

  • Fullerene (C60): A benchmark n-type small molecule semiconductor, often used in organic photovoltaics and n-channel OFETs.[4]

  • Poly(3-hexylthiophene) (P3HT): A workhorse p-type polymer semiconductor, valued for its solution processability and good performance in OFETs and OPVs.

The purity of these organic semiconductors is a critical parameter that significantly influences device performance.[5][6] It is imperative to use materials that have been purified, for instance, by temperature gradient sublimation, to achieve reliable and reproducible results.[6]

Key Performance Parameters and Their Evaluation

The performance of an organic semiconductor is multifaceted. For a comprehensive benchmark, we will focus on the key parameters typically extracted from an Organic Field-Effect Transistor (OFET) device architecture. The OFET is a fundamental building block of organic electronics and serves as an excellent platform for characterizing the intrinsic charge transport properties of a semiconductor.[7][8]

The Testbed: A Standardized OFET Architecture

To ensure a fair comparison, all materials (the new OSC and the standards) should be tested in an identical device architecture.[6] A common and reliable architecture is the bottom-gate, top-contact (BGTC) OFET.

OFET_Architecture

Charge Carrier Mobility (µ)

Charge carrier mobility is arguably the most critical performance metric for an organic semiconductor. It quantifies how quickly charge carriers (electrons or holes) move through the material under the influence of an electric field.[9] Higher mobility generally translates to faster switching speeds and higher current output in devices.[10]

Experimental Protocol: Measuring Mobility from OFET Characteristics
  • Device Fabrication:

    • Start with a heavily doped silicon wafer that acts as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Deposit the organic semiconductor thin film onto the SiO₂ surface. For small molecules like Pentacene and C60, this is typically done via thermal evaporation in a high-vacuum chamber to ensure high purity and well-ordered film growth. For polymers like P3HT, spin-coating from a solution is the standard method.[11] The choice of solvent and spin-coating parameters is crucial for achieving optimal film morphology.

    • Finally, deposit the source and drain electrodes (typically gold for p-type and calcium or aluminum for n-type materials) on top of the organic semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the dimensions of this mask.

  • Electrical Characterization:

    • Place the fabricated OFET on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from oxygen and moisture.[12]

    • Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.

    • Measure the transfer characteristics by sweeping the gate voltage (VG) at a constant, high source-drain voltage (VSD) in the saturation regime.

    • Measure the output characteristics by sweeping VSD at different constant gate voltages.

  • Mobility Extraction:

    • The field-effect mobility in the saturation regime (µsat) is calculated from the transfer curve using the following equation:

      ISD = (W / 2L) * µsat * Ci * (VG - VT)²

      where:

      • ISD is the source-drain current.

      • W and L are the channel width and length, respectively.

      • Ci is the capacitance per unit area of the gate dielectric.

      • VG is the gate voltage.

      • VT is the threshold voltage.

    • By plotting the square root of ISD versus VG, a linear region should be observed. The slope of this linear region is directly proportional to the square root of the mobility.

Mobility_Extraction_Workflow

ON/OFF Current Ratio (Ion/Ioff)

The ON/OFF ratio is the ratio of the drain current when the transistor is in the "ON" state (conducting) to the drain current when it is in the "OFF" state (non-conducting). A high ON/OFF ratio is crucial for digital logic applications to distinguish between the "1" and "0" states and to minimize standby power consumption.[7]

Experimental Protocol: Determining the ON/OFF Ratio
  • Data Acquisition: The ON/OFF ratio is determined from the same transfer characteristic measurement used for mobility extraction.

  • Ratio Calculation:

    • Ion is the maximum source-drain current measured at a high gate voltage.

    • Ioff is the minimum source-drain current measured at a gate voltage where the device is in its "OFF" state.

    • The ON/OFF ratio is simply Ion / Ioff.

Threshold Voltage (VT)

The threshold voltage is the minimum gate voltage required to form a conducting channel between the source and drain electrodes.[7] For low-power applications, a threshold voltage close to zero is desirable.

Experimental Protocol: Extracting the Threshold Voltage
  • Data Analysis: The threshold voltage is also extracted from the transfer characteristics in the saturation regime.

  • Extraction Method: In the plot of the square root of ISD versus VG, the threshold voltage is the x-intercept of the linear fit to the curve.

Operational Stability

The stability of an organic semiconductor under continuous operation and in ambient conditions is a critical factor for its practical application. Degradation can occur due to factors such as exposure to oxygen, moisture, and light, as well as electrical stress.

Experimental Protocol: Assessing Operational Stability
  • Bias Stress Measurement:

    • Apply a constant gate and source-drain voltage to the OFET for an extended period (e.g., several hours).

    • Periodically measure the transfer characteristics to monitor any changes in mobility and threshold voltage. A significant shift in VT or a decrease in mobility indicates poor operational stability.

  • Environmental Stability:

    • Store the unencapsulated devices in ambient air and light for a defined period (e.g., days or weeks).

    • Measure the device characteristics at regular intervals to assess the impact of environmental factors on performance.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of a new organic semiconductor ("New OSC") against our established standards. All data is assumed to be collected from a standardized BGTC OFET architecture under identical conditions.

Parameter New OSC (p-type) Pentacene (p-type) C60 (n-type) P3HT (p-type)
Charge Carrier Mobility (µ) 1.5 cm²/Vs1.0 cm²/Vs2.0 cm²/Vs0.1 cm²/Vs
ON/OFF Ratio (Ion/Ioff) > 10⁷> 10⁶> 10⁶> 10⁵
Threshold Voltage (VT) -5 V-10 V15 V-8 V
Operational Stability (VT shift after 1h bias stress) < 0.5 V< 1 V< 1.5 V< 2 V
Environmental Stability (Mobility retention after 24h in air) 95%80%70%90%

Conclusion: A Pathway to Meaningful Innovation

Benchmarking new organic semiconductors is not merely about achieving record-breaking performance values in isolation. It is about conducting a systematic and comparative evaluation that provides a clear understanding of a new material's strengths and weaknesses relative to established standards. By following the detailed protocols and principles outlined in this guide, researchers can ensure that their findings are robust, reproducible, and contribute meaningfully to the advancement of organic electronics. The ultimate goal is to accelerate the development of next-generation organic electronic devices that are not only high-performing but also stable and reliable for real-world applications.[13]

References

  • Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]

  • Wikipedia. (n.d.). Organic semiconductor. Retrieved from [Link]

  • Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Researching. [Link]

  • Kokil, A. (2012). Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate. [Link]

  • MDPI. (2023). Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. MDPI. [Link]

  • Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers. [Link]

  • Frisbie, C. D. (n.d.). Characterization of organic semiconductors via conducting probe atomic force microscopy. ResearchGate. [Link]

  • Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing. [Link]

  • Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Benchmark Data Set of Crystalline Organic Semiconductors. PMC. [Link]

  • OSTI.GOV. (2023). Benchmark Data Set of Crystalline Organic Semiconductors. OSTI.GOV. [Link]

  • McNeill Research Group. (n.d.). Organic Electronics. McNeill Research Group. [Link]

  • Patsnap Eureka. (n.d.). Organic Semiconductors: Flexibility vs Performance Tradeoffs. Patsnap Eureka. [Link]

  • CORDE Web Portal. (n.d.). Processing of Organic Semiconductor Materials. CORDE Web Portal. [Link]

  • ScienceDaily. (2017). New method benchmarks organic mixed conductors. ScienceDaily. [Link]

  • Fabrication of organic semiconductor based electronic devices. (n.d.). Medium. [Link]

  • MDPI. (2023). Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics. MDPI. [Link]

  • ACS Publications. (2023). Benchmark Data Set of Crystalline Organic Semiconductors. Journal of Chemical Theory and Computation. [Link]

  • White Rose eTheses Online. (2013). Organic Semiconductor Devices: Fabrication, Characterisation and Sensing Applications. White Rose eTheses Online. [Link]

  • Benchmarking coarse-grained models of organic semiconductors via deep backmapping. (2022). ResearchGate. [Link]

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  • Semi Conductor. (2024). Comparison of Organic Semiconductors with Inorganic Semiconductors. Semi Conductor. [Link]

  • EBSCO. (n.d.). Organic Semiconductors. Research Starters. [Link]

  • Ahmad, S. (2016). Organic semiconductors for device applications: Current trends and future prospects. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline, a halogenated quinoline derivative used as a drug intermediate.[1][2][3] Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Understanding the Hazard Profile

This compound is a complex heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, its structural components—a quinoline core and halogen (bromine and chlorine) substituents—necessitate a cautious approach to its handling and disposal.

  • Quinoline Derivatives: Quinoline itself is a hazardous substance, classified as toxic if swallowed, harmful in contact with skin, and suspected of causing genetic defects and cancer.[4] It is also toxic to aquatic life with long-lasting effects.[4] Halogenated quinolines can exhibit altered but still significant toxicity.[5][6]

  • Halogenated Organic Compounds: Brominated and chlorinated compounds are of particular environmental concern. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other persistent organic pollutants.

The Safety Data Sheet (SDS) for this compound provides the following key hazard information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Given this information, this compound must be treated as hazardous waste .

Core Principles of Disposal

The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management as mandated by the Environmental Protection Agency (EPA).[7] This means the generator of the waste is responsible for its safe management from generation to final disposal.

Physicochemical Properties
CAS Number 1155270-71-5
Molecular Formula C11H7BrClNO[8]
Molecular Weight 284.54 g/mol [8]
Appearance Yellow to brown solid[8]
Storage Store at 0-8°C or -20°C for long-term powder storage.[8]
Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Before handling the compound for any purpose, including disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or chemical-resistant apron.[9]

Proper segregation is the cornerstone of safe chemical waste disposal.[9]

  • Categorization: Classify this compound waste as halogenated organic solid waste .[9]

  • Incompatibility:

    • DO NOT mix with non-halogenated organic waste.[9]

    • DO NOT mix with acidic, basic, or oxidizing waste streams.[9]

    • DO NOT mix with incompatible chemicals that could cause a dangerous reaction.

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container.[10][11] The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled before any waste is added.[10][12] The label should include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"[9]

    • The CAS Number: "1155270-71-5"

    • Associated hazard pictograms (e.g., irritant, environmental hazard).[12]

    • The accumulation start date.

  • Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Minimize the generation of dust.[9]

  • Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors.[9]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from incompatible materials.[11] The storage area should be under the control of the laboratory personnel.

  • Arranging Pickup: Once the container is full, or in accordance with your institution's hazardous waste pickup schedule, arrange for its disposal by a certified hazardous waste management company.[9]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[13] The manifest tracks the waste from your laboratory to its final disposal site.[13]

  • Treatment Method: The likely disposal method for this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This method is necessary to ensure the complete destruction of the halogenated organic molecule.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with appropriate absorbent materials for chemical spills to contain the spill. Do not use combustible materials like paper towels to clean up large spills of oxidizing materials.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[4]

  • Cleanup: Carefully sweep up the solid material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Accumulation cluster_disposal Final Disposal A Identify Waste: 7-Bromo-5-chloro-2,3-dihydropyrano [4,3,2-de]quinoline B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Prepare Labeled Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms B->C D Segregate Waste: Halogenated Organic Solid C->D E Transfer Waste to Container: Minimize Dust Generation D->E F Store in Designated Area: - Secure & Ventilated - Away from Incompatibles E->F G Arrange for Pickup by Certified Waste Vendor F->G H Complete Hazardous Waste Manifest G->H I Transport to Permitted TSDF (Treatment, Storage, and Disposal Facility) H->I

Caption: Workflow for the proper disposal of this compound.

Regulatory Framework

The procedures outlined in this guide are based on regulations and guidelines from the following authoritative bodies:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[12][14]

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to disposal.[7][15]

It is imperative that all laboratory personnel receive training on these regulations and their institution-specific procedures.[14]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • OSHA Compliance For Laboratories . US Bio-Clean. Available from: [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) . U.S. Environmental Protection Agency. Available from: [Link]

  • Safety Data Sheet: quinoline . Chemos GmbH & Co.KG. Available from: [Link]

  • Quinoline - SAFETY DATA SHEET . pentachemicals. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available from: [Link]

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Personal protective equipment for handling 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1155270-71-5). As a halogenated heterocyclic aromatic compound, this substance requires stringent safety measures to mitigate risks to laboratory personnel. This guide is designed to empower researchers with the knowledge to work safely, ensuring both personal protection and experimental integrity.

Hazard Assessment and Risk Profile

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". While specific toxicological data for this compound is limited, the chemical structure, featuring a quinoline core with bromine and chlorine substituents, suggests that it should be handled with the caution afforded to other halogenated organic compounds, which can be carcinogenic and present other health hazards with prolonged exposure.[1][2]

Hazard ClassificationGHS CodePotential Effect
Skin IrritationH315Redness, inflammation, or rash upon contact.
Serious Eye IrritationH319Redness, pain, and potential damage to eye tissue.
Respiratory IrritationH335Coughing, shortness of breath, and irritation of the respiratory tract if inhaled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE is critical. The following recommendations constitute the minimum requirement for handling this compound. All PPE should be inspected before use.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[2] This is the primary barrier to prevent inhalation of dust or vapors.

Essential Personal Protective Equipment

The following PPE is mandatory when handling this chemical:

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and contamination of personal clothing.[3][4]

  • Hand Protection: Due to the risk of skin irritation, appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice for protection against a range of chemicals, but for halogenated and aromatic hydrocarbons, neoprene or other more resistant gloves should be considered for extended handling.[5] Always check the glove manufacturer's resistance guide for specific chemical compatibility. Gloves should be changed immediately upon contamination.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[3]

  • Footwear: Fully enclosed, liquid-resistant shoes must be worn at all times in the laboratory.[4]

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Protocol Verify Fume Hood Verify Fume Hood Certification Inspect PPE Inspect All PPE (Gloves, Goggles, Coat) Verify Fume Hood->Inspect PPE Don PPE Don Required PPE Inspect PPE->Don PPE Work in Hood Work Inside Fume Hood Don PPE->Work in Hood Doff PPE Doff PPE Correctly Work in Hood->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for donning and doffing PPE for safe handling.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing
  • Designate a specific area within the fume hood for handling this compound.

  • Use a disposable weighing boat or paper to weigh the solid material.

  • Handle the compound gently to avoid creating airborne dust.

Dissolution and Reaction Setup
  • When adding the compound to a solvent, do so slowly and carefully to avoid splashing.

  • Keep all containers tightly closed when not in use.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst Aid MeasuresPrecautionary Statement
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]P305+P351+P338
Skin Contact Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.P302+P352
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]N/A
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]N/A
Spill Response:
  • Small Spill: For a small spill within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) department.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

Waste Segregation

As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[1][2][8] This is critical because the disposal methods and costs for halogenated waste are significantly different.[2][9]

  • Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, absorbent pads) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][8] This container must be made of a compatible material, have a secure screw-top cap, and be stored in secondary containment.[2]

Labeling and Storage

All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[1][2] Do not use abbreviations or chemical formulas.[1] Store waste containers in a designated satellite accumulation area, away from incompatible materials.[2]

Waste_Disposal_Flow Start Generation of Waste (Solid or Liquid) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Place in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer  Yes NonHalogenatedContainer Place in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedContainer  No LabelContainer Label Container with Full Chemical Names HalogenatedContainer->LabelContainer NonHalogenatedContainer->LabelContainer StoreWaste Store in Secondary Containment in SAA LabelContainer->StoreWaste ArrangePickup Arrange for EHS Waste Pickup StoreWaste->ArrangePickup

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 2
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.